molecular formula C10H10F3NO2 B113026 (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 790203-84-8

(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B113026
CAS No.: 790203-84-8
M. Wt: 233.19 g/mol
InChI Key: ABDRZHVLIRZFQO-QMMMGPOBSA-N
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Description

(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDRZHVLIRZFQO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363266
Record name (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790203-84-8
Record name (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 790203-84-8
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry. The presence of a trifluoromethyl group on the phenyl ring imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity, making it a valuable building block in the synthesis of pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Strategic Approaches to Stereoselective Synthesis

The synthesis of enantiomerically pure β-amino acids is a well-explored field, with several robust strategies available. For the specific synthesis of this compound, three principal pathways offer high enantioselectivity and efficiency:

  • Enzymatic Kinetic Resolution: This classic and highly effective method involves the separation of a racemic mixture of the β-amino acid ester using a stereoselective enzyme.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful technique that introduces the chiral center through the hydrogenation of a prochiral enamide precursor using a chiral rhodium catalyst.

  • Organocatalytic Asymmetric Mannich and Michael Reactions: These methods construct the carbon-nitrogen and carbon-carbon bonds stereoselectively using small organic molecules as catalysts.

This guide will delve into the technical details of each of these approaches, providing a comparative analysis to inform the selection of the most suitable pathway for a given research or development objective.

Enzymatic Kinetic Resolution: A Precise and Scalable Method

Enzymatic kinetic resolution is a highly reliable method for obtaining enantiomerically pure β-amino acids. The strategy relies on the synthesis of a racemic mixture of an ester of 3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, followed by selective hydrolysis of one enantiomer by a lipase.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution A 4-(Trifluoromethyl)benzaldehyde D Racemic 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid A->D One-pot condensation B Malonic Acid B->D C Ammonium Acetate C->D F Racemic Ethyl 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoate D->F Esterification E Ethanol, SOCl₂ E->F H This compound F->H Selective Hydrolysis I (R)-Ethyl 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoate F->I Unreacted Ester G Lipase PSIM, Et₃N, H₂O, iPr₂O G->H J Final Product: (S)-Enantiomer H->J Purification K (R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid I->K Hydrolysis (optional for racemate recovery) G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate C Methyl (E/Z)-3-acetamido-3-(4-(trifluoromethyl)phenyl)acrylate A->C Condensation/Acylation B Ammonium Acetate, Acetic Anhydride B->C E N-acetyl-(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid methyl ester C->E Hydrogenation D [Rh(COD)(chiral phosphine)]BF₄, H₂ D->E G This compound E->G Hydrolysis F Acid or Base Hydrolysis F->G H Final Product G->H Purification G cluster_0 Reactant Preparation cluster_1 Asymmetric aza-Michael Addition cluster_2 Deprotection A 4-(Trifluoromethyl)cinnamic acid ester D Chiral β-amino acid derivative A->D Addition B Amine Source (e.g., O-benzylhydroxylamine) B->D C Chiral Organocatalyst (e.g., thiourea-based) C->D F This compound D->F Deprotection E Hydrogenolysis (if using O-benzylhydroxylamine) E->F G Final Product F->G Purification

Physicochemical properties of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and modulate electronic properties, thereby enhancing binding affinity and bioavailability.[1][2] This guide focuses on this compound, a chiral non-proteinogenic β-amino acid that serves as a critical building block in the synthesis of advanced therapeutic agents.

As a β-amino acid, its structure offers unique conformational constraints when incorporated into peptide backbones, leading to the creation of peptidomimetics with improved resistance to proteolytic degradation.[2] The specific (S)-stereochemistry is paramount, as biological targets such as enzymes and receptors often exhibit high stereoselectivity. This document provides a comprehensive technical overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in leveraging its full potential.

Molecular Identity and Core Properties

A precise understanding of the fundamental properties of a molecule is the bedrock of its successful application. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acidN/A
Synonyms (S)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acidN/A
CAS Number 180263-44-9[3]
Molecular Formula C₁₀H₁₀F₃NO₂[3][4]
Molecular Weight 233.19 g/mol [3][4]
Appearance Solid[4]
SMILES O=C(O)CC(c1ccc(cc1)C(F)(F)F)[4]
InChI Key ABDRZHVLIRZFQO-UHFFFAOYSA-N[3][4]

Solubility Profile: A pH-Dependent Challenge

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both chemical reactions and biological systems. This compound presents a classic solubility challenge due to its dual nature.

Causality of Solubility Behavior:

  • Zwitterionic Character: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At a neutral pH, it exists predominantly as a zwitterion, with internal charges that promote strong intermolecular ionic interactions. This creates a stable, crystal-lattice-like structure that requires significant energy to dissolve.[5]

  • Hydrophobicity: The presence of the 4-(trifluoromethyl)phenyl group imparts significant lipophilicity (hydrophobicity), which reduces its affinity for polar aqueous solvents.[5]

This combination results in poor solubility in neutral water but enhanced solubility in acidic or basic conditions, where the molecule becomes a fully charged cation or anion, respectively.

SolventSolubilityRationale & Insight
Water (neutral pH) PoorAt its isoelectric point (pI), the net charge is zero, minimizing hydration and leading to precipitation.[5]
Aqueous Acid (pH < 4) IncreasedThe amino group is protonated (-NH₃⁺), forming a cationic salt that is more readily solvated by water.[5]
Aqueous Base (pH > 9) IncreasedThe carboxylic acid group is deprotonated (-COO⁻), forming an anionic salt that is more soluble.[5]
DMSO, DMF SolubleThese polar aprotic solvents are effective at disrupting the intermolecular forces and solvating the molecule, making them ideal for preparing high-concentration stock solutions.[5]

graph TD {
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
subgraph "Low pH (< pKa1)"
    A[style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Cationic Form\n-NH3+\n-COOH\n(Soluble)"];
end

subgraph "Isoelectric Point (pI)"
    B[style="filled", fillcolor="#FBBC05", fontcolor="#202124", label="Zwitterionic Form\n-NH3+\n-COO-\n(Poorly Soluble)"];
end

subgraph "High pH (> pKa2)"
    C[style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Anionic Form\n-NH2\n-COO-\n(Soluble)"];
end

A -- "Increase pH" --> B;
B -- "Increase pH" --> C;

}

Diagram: pH-dependent species and solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system for determining thermodynamic solubility, ensuring the measurement reflects a true equilibrium state.

  • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of varying pH values (e.g., pH 2, 4, 7, 9, 12) and organic solvents (e.g., DMSO). The presence of undissolved solid is critical for ensuring saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment should be run to validate that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Validation: The concentration of the compound in the supernatant should remain constant after the chosen equilibration time, confirming that a true equilibrium was achieved.

Acid-Base Dissociation Constants (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. As an amino acid, it has two key pKa values.

Ionizable GroupPredicted pKaSignificance
Carboxylic Acid (-COOH) ~3.6Governs the transition from the cationic form to the zwitterionic form. A predicted pKa for the related 3-isomer is 3.58.[6][7]
Amine (-NH₃⁺) ~9-10Governs the transition from the zwitterionic form to the anionic form. This is a typical range for the ammonium group of amino acids.[8][9]
Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a direct measurement of the pKa values by monitoring pH changes upon the addition of a titrant.

Diagram: Workflow for potentiometric pKa determination.
  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol may be required if aqueous solubility is too low.

  • Acidic Titration: First, titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to fully protonate both functional groups (pH ~1.5).

  • Basic Titration: Begin the forward titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid is the pH at the half-equivalence point of the first buffer region. The pKa of the amino group is the pH at the half-equivalence point of the second buffer region. These points are most accurately found by identifying the peaks in the first derivative of the titration curve.

Thermal Properties and Lipophilicity

Melting Point

The melting point is a fundamental indicator of purity and the strength of the crystal lattice. A sharp melting range typically signifies high purity. For the related compound, 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, a melting point of 210-212°C has been reported, suggesting a highly stable crystal structure.[6][7]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely grind a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

  • Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample using a slow ramp rate (1-2°C per minute) near the expected temperature.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

Lipophilicity (LogP)

Lipophilicity is a critical parameter for predicting a drug's ability to cross cell membranes. The partition coefficient (LogP) measures the distribution of a compound between an organic phase (n-octanol) and an aqueous phase. The trifluoromethyl group is known to significantly increase lipophilicity.[2]

  • Computed XLogP3: -0.5 [3][10]

Insight: This computed value suggests the compound is relatively hydrophilic, which may seem counterintuitive given the CF₃-phenyl group. This is likely due to the powerful solvating effect of the charged amino and carboxyl groups in the zwitterionic form, which dominates at neutral pH. The LogD (distribution coefficient) would show a significant increase in lipophilicity at pH values where the compound is uncharged.

Sources

The Advent and Evolution of Trifluoromethyl-Substituted Phenylpropanoic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl Group as a Cornerstone of Modern Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds has become a paramount strategy in the design of modern therapeutics. This small, yet powerful, functional group imparts a unique constellation of physicochemical properties that can profoundly enhance a drug candidate's pharmacological profile. The CF₃ group's strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability have made it a favored tool for medicinal chemists seeking to optimize absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding affinity.[1][2] This guide provides an in-depth exploration of the discovery, history, and synthesis of a significant class of compounds that leverage these benefits: the trifluoromethyl-substituted phenylpropanoic acids.

The journey of these compounds from niche chemical curiosities to blockbuster drugs and valuable research tools is a testament to the power of fluorine chemistry in medicine. We will delve into the historical context of their emergence, dissect key synthetic strategies, provide detailed experimental protocols, and present a comparative analysis of their properties, offering researchers, scientists, and drug development professionals a comprehensive resource on this important class of molecules.

I. Discovery and Historical Development: From Early Observations to Landmark Drugs

The story of trifluoromethyl-substituted phenylpropanoic acids is intrinsically linked to the broader history of organofluorine chemistry. While the first fluorinated pharmaceutical, the corticosteroid Fludrocortisone, was introduced in 1954, the investigation into the biological effects of trifluoromethyl groups dates back even further.[3][4] An early report by F. Lehmann in 1927 marked the initial foray into understanding the biological activity of trifluoromethyl compounds.[5]

The development of trifluoromethyl-substituted arylpropanoic acids gained momentum in the mid-20th century, driven by the quest for more stable and effective therapeutic agents.[2] Two prominent examples that highlight the successful application of this chemical motif are Fenfluramine and Flurbiprofen.

Fenfluramine: A Serotonergic Agent with a Complex History

Initially developed in the early 1960s, fenfluramine, a trifluoromethyl-substituted phenethylamine, emerged as an appetite suppressant.[6] Its mechanism of action involves the enhancement of serotonergic neurotransmission, leading to a feeling of satiety.[6] The inclusion of the trifluoromethyl group in the meta-position of the phenyl ring was a deliberate design choice to increase its lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile. Fenfluramine was often co-administered with phentermine in a combination known as "fen-phen." However, concerns over cardiovascular side effects led to its withdrawal from the market for obesity treatment. In a remarkable example of drug repurposing, fenfluramine has since been approved for the treatment of seizures associated with specific rare epilepsy syndromes.

Flurbiprofen: A Potent Anti-Inflammatory Agent

Flurbiprofen belongs to the phenylalkanoic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was developed in the 1960s as a potent inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. While structurally similar to ibuprofen, the substitution of a fluorine atom and a phenyl ring (forming a biphenyl system) in flurbiprofen significantly enhances its anti-inflammatory potency. This is a clear illustration of how fluorine substitution can modulate biological activity.

II. Physicochemical Properties: The Impact of Trifluoromethylation

The introduction of a trifluoromethyl group in place of a methyl or hydrogen substituent dramatically alters a molecule's key physicochemical parameters. These changes are central to the improved pharmacological profiles often observed with this substitution.

The strong electron-withdrawing nature of the CF₃ group increases the acidity of the carboxylic acid moiety, resulting in a lower pKa. This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.[7]

Furthermore, the trifluoromethyl group is significantly more lipophilic than a methyl group. This increased lipophilicity, often quantified by a higher LogP value, can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier.[7] However, this must be carefully balanced, as excessive lipophilicity can lead to decreased aqueous solubility and potential off-target effects.

PropertyPhenylpropanoic Acid (Approx.)3-(3-(Trifluoromethyl)phenyl)propanoic Acid
Molecular Weight ~150 g/mol 218.17 g/mol [3]
pKa ~4.54.56[3]
LogP ~2.22.41[4]

Note: The pKa of 3-(3-(Trifluoromethyl)phenyl)propanoic acid is not significantly lower in this specific case, likely due to the meta-position of the CF3 group. The effect is more pronounced when the group is closer to the carboxylic acid.

PropertyIbuprofenFlurbiprofen
Molecular Weight 206.29 g/mol 244.26 g/mol
pKa ~4.94.03[8]
LogP ~3.974.16[8]

III. Synthetic Strategies and Methodologies

The synthesis of trifluoromethyl-substituted phenylpropanoic acids can be approached in several ways, generally involving either the construction of the phenylpropanoic acid scaffold with a pre-trifluoromethylated starting material or the introduction of the trifluoromethyl group at a later stage.

A. Synthesis from Trifluoromethylated Precursors

A common and reliable strategy involves utilizing commercially available trifluoromethyl-substituted aromatic compounds as starting materials.

A 3-Trifluoromethylcinnamic Acid B Hydrogenation A->B H₂, Pd/C, Methanol C 3-(3-Trifluoromethylphenyl)propanoic Acid B->C

Caption: Synthesis of 3-(3-(Trifluoromethylphenyl)propanoic acid via hydrogenation.

Experimental Protocol: Synthesis of 3-(3-Trifluoromethylphenyl)propanoic Acid [3]

  • Dissolution: Dissolve 3-trifluoromethylcinnamic acid (100 g, 0.463 mol) in methanol (1.0 L) in a hydrogenation reactor.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (3 g).

  • Hydrogenation: Carry out the hydrogenation reaction under a hydrogen pressure of 1 kg/cm ² at 250 °C for approximately 10 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst and wash the catalyst with methanol (100 mL).

  • Isolation: Distill the filtrate under reduced pressure to remove the methanol, yielding crude 3-(3-trifluoromethylphenyl)propanoic acid (100 g, 100% yield).

B. Construction of the Phenylpropanoic Acid Moiety

For 2-arylpropanoic acids, a common route involves the use of a Grignard reaction followed by carboxylation or reaction with a suitable electrophile.

A 4-Bromo-2-fluorobiphenyl B Grignard Formation A->B Mg, THF C Reaction with 2-Bromopropionate B->C D Flurbiprofen C->D Acid work-up

Sources

An In-Depth Technical Guide to the Structural Analogs of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid and its structural analogs. As a chiral β-amino acid, this compound serves as a valuable scaffold in medicinal chemistry, primarily due to the strategic incorporation of a trifluoromethyl group, which can significantly enhance pharmacokinetic properties such as metabolic stability and lipophilicity. This document delves into the synthesis, potential biological targets, and the methodologies for evaluating the activity of these compounds, with a focus on their role as potential modulators of the GABAergic system.

Introduction: The Significance of Trifluoromethylated β-Amino Acids

This compound belongs to the class of β-phenyl-β-alanines. The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring is a well-established strategy in drug design to improve a molecule's metabolic stability and its ability to cross the blood-brain barrier.[1] The specific (S)-enantiomer is of particular interest due to the stereoselectivity often observed in biological systems, where one enantiomer may exhibit significantly higher potency or a different pharmacological profile compared to its mirror image.

The structural similarity of these compounds to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, positions them as compounds of interest for neurological research and the development of therapeutics targeting GABA receptors.[2][3] Analogs of GABA, such as baclofen and phenibut, have found clinical applications in treating conditions like spasticity and anxiety. The exploration of structural analogs of this compound is therefore a rational approach to discovering novel modulators of GABAergic neurotransmission with potentially improved therapeutic profiles.

Enantioselective Synthesis of Structural Analogs

The synthesis of enantiomerically pure β-amino acids is a critical step in the drug discovery process. Several methodologies have been developed for the asymmetric synthesis of these compounds, ensuring the production of the desired (S)-enantiomer.[4][5] A common and effective strategy involves the asymmetric hydrogenation of a suitable prochiral precursor.

Core Synthetic Strategy: Asymmetric Hydrogenation

A robust method for the synthesis of (S)-3-Amino-3-(aryl)propanoic acids involves the asymmetric hydrogenation of β-aminoacrylates catalyzed by a chiral rhodium or ruthenium complex. This approach offers high enantioselectivity and is amenable to the synthesis of a variety of analogs with different substituents on the aromatic ring.

Diagram of the General Synthetic Workflow

Start Substituted Benzaldehyde Imine N-Protected Imine Start->Imine Condensation with protected amine Acrylate (Z)-β-Aminoacrylate Imine->Acrylate Reaction with ketene silyl acetal Hydrogenation Asymmetric Hydrogenation (Chiral Catalyst, H2) Acrylate->Hydrogenation Ester Protected (S)-β-Amino Ester Hydrogenation->Ester Deprotection Deprotection Ester->Deprotection Final (S)-β-Amino Acid Analog Deprotection->Final

Caption: General workflow for the enantioselective synthesis of (S)-β-aryl-β-amino acids.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization for specific analogs.

Step 1: Synthesis of (Z)-methyl 3-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)acrylate

  • To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous toluene, add tert-butyl carbamate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-16 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude N-Boc-imine.

  • Dissolve the crude imine in anhydrous THF and cool to -78 °C.

  • In a separate flask, prepare a solution of the ketene silyl acetal of methyl acetate by reacting methyl acetate (1.5 eq) with a suitable base (e.g., lithium diisopropylamide) in anhydrous THF at -78 °C.

  • Add the ketene silyl acetal solution to the imine solution dropwise and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the (Z)-β-aminoacrylate.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the (Z)-β-aminoacrylate (1.0 eq) in degassed methanol.

  • Add a chiral ruthenium or rhodium catalyst, such as a Ru(BINAP) complex (e.g., 0.5-1 mol%).

  • Pressurize the reactor with hydrogen gas (5-10 atm) and stir the mixture at room temperature for 24-48 hours.

  • Carefully release the pressure and concentrate the reaction mixture.

  • Purify the product by column chromatography to obtain the protected (S)-β-amino ester.

Step 3: Deprotection

  • Dissolve the protected (S)-β-amino ester in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the final product, this compound, as a salt.

  • The free amino acid can be obtained by neutralization with a suitable base and subsequent purification if necessary.

Structural Analogs for Comparative Analysis

To understand the structure-activity relationship (SAR), it is essential to synthesize and evaluate a series of structural analogs. Key modifications include altering the position of the trifluoromethyl group and removing it altogether to serve as a baseline.

Compound Structure Rationale for Inclusion
This compound (Core Compound)The primary focus of the study.
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid (Ortho-isomer)To investigate the effect of steric hindrance and altered electronic distribution near the chiral center.
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (Meta-isomer)To assess the impact of the trifluoromethyl group's position on receptor binding and activity.
(S)-3-Amino-3-phenylpropanoic acid (Unsubstituted Analog)To establish the baseline activity of the β-phenyl-β-alanine scaffold and determine the contribution of the trifluoromethyl group.

Biological Evaluation at GABA Receptors

The primary hypothesized molecular targets for these compounds are GABA receptors, specifically the GABA-B receptor, due to their structural similarity to known GABA-B agonists.[6] A thorough biological evaluation involves assessing the binding affinity and functional activity of the synthesized analogs at these receptors.

Radioligand Binding Assays for GABA-B Receptors

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[7][8][9] This is achieved by measuring the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Diagram of the Radioligand Binding Assay Workflow

Prep Prepare Brain Membrane Homogenate Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50, Ki Determination) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [³H]-Baclofen Binding Assay for GABA-B Receptors

  • Membrane Preparation:

    • Homogenize rat brain tissue in a Tris-HCl buffer containing CaCl₂.

    • Perform a series of centrifugation and resuspension steps to wash the membranes and remove endogenous GABA.[7]

    • Determine the protein concentration of the final membrane suspension.

  • Binding Assay:

    • In a 96-well plate, add the prepared membrane homogenate to each well.

    • Add increasing concentrations of the test compound (e.g., this compound or its analogs).

    • Add a fixed concentration of the radioligand, [³H]-baclofen.

    • For non-specific binding control wells, add a high concentration of unlabeled GABA or baclofen.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[9]

  • Assay Termination and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.[8]

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: Electrophysiology

Electrophysiological techniques, such as the two-electrode voltage clamp using Xenopus oocytes expressing GABA-B receptors, can be used to measure the functional activity of the compounds.[2][10] These assays determine whether a compound is an agonist, antagonist, or allosteric modulator of the receptor.

Diagram of the Electrophysiological Recording Setup

Oocyte Xenopus Oocyte Expressing GABA-B Receptors Electrodes Voltage and Current Microelectrodes Oocyte->Electrodes Impale Amplifier Voltage Clamp Amplifier Electrodes->Amplifier Data Data Acquisition System Amplifier->Data Perfusion Perfusion System (GABA, Test Compounds) Perfusion->Oocyte

Caption: Simplified diagram of a two-electrode voltage clamp setup for functional assays.

General Protocol for Two-Electrode Voltage Clamp

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding the subunits of the human GABA-B receptor (GABA-B1 and GABA-B2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

    • Apply the test compound alone to determine if it has any direct agonist activity.

    • Co-apply the test compound with GABA to determine if it potentiates or inhibits the GABA-induced current, indicating positive or negative allosteric modulation, respectively.

    • Wash the oocyte with the saline solution between applications.

  • Data Analysis:

    • Measure the amplitude of the current responses.

    • Construct concentration-response curves for the test compounds.

    • Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Structure-Activity Relationship (SAR) and Data Interpretation

By comparing the binding affinities and functional activities of the synthesized analogs, a structure-activity relationship can be established. This analysis provides insights into how the position and presence of the trifluoromethyl group influence the interaction with the GABA-B receptor.

Hypothetical Comparative Data Table

Compound GABA-B Binding Affinity (Ki, μM) Functional Activity (EC₅₀ or % Modulation)
This compoundData to be determinedData to be determined
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acidData to be determinedData to be determined
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acidData to be determinedData to be determined
(S)-3-Amino-3-phenylpropanoic acidData to be determinedData to be determined
Baclofen (Reference Compound)Literature ValueLiterature Value

Note: The data in this table is hypothetical and serves as a template for organizing experimental results.

Interpretation of Potential Outcomes:

  • Higher affinity of trifluoromethylated analogs compared to the unsubstituted analog: This would suggest a favorable interaction of the trifluoromethyl group with a specific sub-pocket within the receptor's binding site.

  • Differences in affinity/activity between the ortho-, meta-, and para-isomers: This would indicate that the spatial orientation of the trifluoromethyl group is critical for optimal receptor binding. For example, steric hindrance from the ortho-substituent might decrease affinity, while the electronic properties of the para-substituent might enhance it.

  • Agonist vs. Modulatory Activity: The electrophysiology data will reveal the functional consequence of binding. A compound that activates the receptor in the absence of GABA is a direct agonist, while one that only enhances the effect of GABA is a positive allosteric modulator.

Conclusion and Future Directions

This technical guide outlines a systematic approach to the synthesis and biological evaluation of structural analogs of this compound as potential modulators of GABA-B receptors. The enantioselective synthesis provides access to stereochemically pure compounds, which are essential for pharmacological studies. The combination of radioligand binding assays and electrophysiological recordings allows for a comprehensive characterization of their affinity and functional activity.

The data generated from these studies will be invaluable for establishing a clear structure-activity relationship, guiding the design of future analogs with improved potency, selectivity, and pharmacokinetic properties. Further research could involve exploring a wider range of substituents on the phenyl ring and modifications to the amino acid backbone to further probe the chemical space around this promising scaffold.

References

  • Characterization of GABA Receptors. (n.d.). In Current Protocols in Neuroscience. John Wiley & Sons, Inc. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Zhang, Y., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

  • Kumar, A., & Kumar, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). [Link]

  • Li, W., et al. (2019). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 6(19), 3466-3470. [Link]

  • Schätzle, S., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(1), 1-13. [Link]

  • Xie, J.-H., et al. (2020). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications, 56(8), 1251-1254. [Link]

  • Enna, S. J., & Möhler, H. (2007). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]

  • Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. Progress in Brain Research, 160, 59-87. [Link]

  • Wróbel, T. M., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(15), 11468-11494. [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. [Link]

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  • Tennant, R. B., et al. (2006). GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. Journal of Neurophysiology, 96(4), 1648-1660. [Link]

  • Pérez-Sánchez, H., et al. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 27(19), 6296. [Link]

  • Ortho-McNeil Pharmaceutical, Inc. (2000). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • O'Hagan, D., et al. (2007). 3-fluoro-GABA Enantiomers: Exploring the Conformation of GABA Binding to GABAA Receptors and GABA Aminotransferase. Current Topics in Medicinal Chemistry, 7(14), 1366-1374. [Link]

  • Chambon, J. P., et al. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences of the United States of America, 82(6), 1832-1836. [Link]

  • Kumar, P., & Mishra, A. K. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-13. [Link]

  • Colby, D. A., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. ACS Medicinal Chemistry Letters, 9(5), 455-460. [Link]

  • Yamamoto, I., et al. (2011). Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABAC receptors. Chemical Communications, 47(28), 7956-7958. [Link]

  • Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric Acid Type B (GABA B ) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Bioorganic & Medicinal Chemistry Letters, 28(16), 2727-2731. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the 4-(trifluoromethyl)phenyl moiety imparts unique properties, including increased lipophilicity and metabolic stability, making it a valuable building block for novel therapeutics. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in synthesis, quality control, and regulatory filings. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As direct experimental spectra are not widely consolidated in the public domain, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust, predicted spectral profile. We delve into the causality behind experimental choices, provide detailed protocols for data acquisition, and offer insights into spectral interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of this compound comprises a chiral center at the C3 position (β-carbon), a methylene group (C2), a carboxylic acid, and a para-substituted trifluoromethylphenyl ring. Each of these features gives rise to distinct and predictable signals in NMR and MS analyses.

  • Chiral Center (C3): The proton at this position (Hβ) is adjacent to the methylene protons (Hα), leading to characteristic spin-spin coupling.

  • Aromatic System: The para-substitution results in an AA'BB' spin system for the aromatic protons, which often simplifies to a pattern resembling two doublets. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the chemical shifts of the aromatic protons and carbons.

  • Trifluoromethyl Group (-CF₃): This group is silent in ¹H NMR but is a key indicator in ¹⁹F NMR and influences the ¹³C NMR spectrum, where the carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms.

  • Labile Protons: The amine (-NH₂) and carboxylic acid (-OH) protons are exchangeable and their observation in ¹H NMR is highly dependent on the solvent, concentration, and temperature.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The acquisition of high-resolution NMR spectra is fundamental to confirming the identity and purity of the compound. The choice of solvent is critical; while deuterated chloroform (CDCl₃) is common, amino acids often exhibit poor solubility. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it effectively solubilizes polar compounds and allows for the observation of exchangeable -NH₂ and -OH protons.

Predicted ¹H NMR Data
  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Predicted δ (ppm)MultiplicityApprox. J (Hz)IntegrationAssignmentRationale
~12.3Broad SingletN/A1H-COOHThe carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange.
~7.75DoubletJ ≈ 8.4 Hz2HAr-H (ortho to -CF₃)These protons are deshielded by the strong electron-withdrawing effect of the adjacent -CF₃ group. They appear as a doublet due to coupling with the protons ortho to the amino-alkyl substituent.[1]
~7.60DoubletJ ≈ 8.4 Hz2HAr-H (ortho to Cβ)These protons are slightly more shielded than their counterparts and couple with the protons ortho to the -CF₃ group.[1]
~4.40TripletJ ≈ 7.0 Hz1H-CH(β)This benzylic proton is deshielded by the adjacent aromatic ring and the amino group. It appears as a triplet due to coupling with the two diastereotopic methylene protons at the C2 position.
~2.70DoubletJ ≈ 7.0 Hz2H-CH₂(α)These methylene protons are adjacent to the electron-withdrawing carboxylic acid group and the chiral C3 center. They couple with the C3 proton, resulting in a doublet. Diastereotopicity may lead to a more complex pattern (e.g., doublet of doublets).
~2.10Broad SingletN/A2H-NH₂The chemical shift of amine protons is variable. The signal is often broad due to quadrupolar relaxation and exchange with residual water in the solvent.
Predicted ¹³C NMR Data
  • Spectrometer Frequency: 101 MHz

  • Solvent: DMSO-d₆

Predicted δ (ppm)Multiplicity (¹³C-¹⁹F Coupling)AssignmentRationale
~173.0Singlet-COOHThe carbonyl carbon of the carboxylic acid is typically found in this highly deshielded region.
~146.0SingletAr-C (ipso to Cβ)The ipso-carbon attached to the amino-alkyl group.
~128.0SingletAr-CH (ortho to Cβ)Aromatic methine carbons.
~126.5Quartet (J ≈ 32 Hz)Ar-C (ipso to -CF₃)This carbon is directly attached to the -CF₃ group and its signal is split into a quartet due to one-bond coupling with the three fluorine atoms.[2]
~125.5Quartet (J ≈ 4 Hz)Ar-CH (ortho to -CF₃)These carbons are two bonds away from the fluorine atoms, and their signal is split into a smaller quartet.[2]
~124.0Quartet (J ≈ 272 Hz)-CF₃The carbon of the trifluoromethyl group itself exhibits a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet. Its chemical shift is significantly influenced by the attached fluorine atoms.[2]
~52.0Singlet-CH(β)The benzylic carbon bearing the amino group.
~42.0Singlet-CH₂(α)The methylene carbon adjacent to the carboxylic acid.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and elucidating the structure through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids as it is a "soft" ionization technique that typically preserves the molecular ion.[3]

Predicted High-Resolution MS (HRMS) Data
  • Technique: ESI-TOF (Electrospray Ionization - Time of Flight)

  • Mode: Positive Ion

  • Molecular Formula: C₁₀H₁₀F₃NO₂

  • Molecular Weight: 233.19 g/mol

  • Predicted [M+H]⁺: 234.0736 (Calculated for C₁₀H₁₁F₃NO₂⁺)

The primary ion observed would be the protonated molecule [M+H]⁺. The high resolution measurement allows for confirmation of the elemental composition.

Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 234.07) would provide structural confirmation. Common fragmentation pathways for β-amino acids include losses from the carboxylic acid group and cleavages of the aliphatic chain.

Precursor Ion (m/z)Predicted Fragment (m/z)Neutral LossFragment Identity/Rationale
234.07217.07NH₃Loss of ammonia from the protonated amine is a common fragmentation pathway.
234.07188.06HCOOHLoss of formic acid (46.01 Da) is a characteristic fragmentation of protonated carboxylic acids.
234.07171.06HCOOH + NH₃Sequential loss of formic acid and ammonia.
234.07145.05C₄H₄F₃Cleavage of the Cβ-Ar bond, loss of the trifluoromethylphenyl group.

Experimental Protocols & Workflow

Adherence to standardized protocols is crucial for obtaining reproducible and high-quality data. The following sections detail the recommended procedures.

Sample Preparation
  • Compound: this compound, solid.

  • Purity Check: Ensure compound purity (>98%) using a primary method like HPLC-UV before detailed spectroscopic analysis.

  • NMR Sample: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • MS Sample: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. For analysis, dilute this stock solution to approximately 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

NMR Data Acquisition Protocol
  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Temperature: Set probe temperature to 298 K (25 °C).

  • Tuning and Matching: Tune and match the probe for ¹H frequency.

  • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Experiment:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans, depending on concentration.

  • ¹³C NMR Experiment:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (e.g., -10 to 230 ppm).

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • Data Processing:

    • Apply a gentle exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) before Fourier transformation.

    • Perform phase correction and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum (δ 39.52 ppm).

    • Integrate the ¹H signals and pick peaks for both spectra.

MS and MS/MS Data Acquisition Protocol
  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Infusion: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Mode):

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 8-10 L/min at 200 °C.

  • Full Scan MS (MS1):

    • Mass Range: m/z 50-500.

    • Acquisition Rate: 1 spectrum/second.

    • Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z ~234.07) in the quadrupole.

    • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) with a collision gas (e.g., argon or nitrogen) to induce fragmentation.

    • Product Ion Scan: Scan the product ions in the TOF or Orbitrap analyzer.

Visualized Workflows

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Prepare dilute solution (MeOH/ACN) Sample->MS_Prep NMR NMR Spectrometer (1H, 13C Acquisition) NMR_Prep->NMR MS HRMS Spectrometer (ESI-TOF) MS_Prep->MS NMR_Data Process NMR Spectra (FT, Phasing, Calibration) NMR->NMR_Data MS_Data Process MS Spectra (Centroiding, Formula ID) MS->MS_Data Interpretation Structural Confirmation & Purity Assessment NMR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for spectroscopic characterization.

Predicted MS/MS Fragmentation Pathway

G M [M+H]⁺ m/z 234.07 F1 m/z 217.07 M->F1 -NH₃ F2 m/z 188.06 M->F2 -HCOOH

Caption: Key predicted ESI-MS/MS fragmentations.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By grounding these predictions in the fundamental principles of NMR and mass spectrometry and drawing parallels with structurally similar molecules, we have constructed an authoritative resource for scientists. The detailed protocols and workflow diagrams serve as practical tools for researchers aiming to characterize this and other novel β-amino acids. Rigorous spectroscopic analysis, as outlined here, is a non-negotiable step in the journey of a chemical entity from a research lab to a potential therapeutic agent, ensuring its identity, purity, and structural integrity.

References

  • PrecisionFDA. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: Site-Selective C(sp2)-H Bond Trifluoromethylation of α,β-Unsaturated Carbonyl Compounds. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved January 14, 2026, from [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. Retrieved January 14, 2026, from [Link]

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The Strategic Incorporation of Chiral β-Amino Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral β-amino acids have emerged from the shadow of their α-amino acid counterparts to become indispensable building blocks in modern medicinal chemistry. Their unique structural attributes—an additional carbon in the backbone—bestow peptides and small molecules with profound pharmacological advantages, including enhanced proteolytic stability and the ability to form unique, stable secondary structures. This guide provides an in-depth analysis of the core strategies for the stereoselective synthesis of chiral β-amino acids, explores the structural and functional consequences of their integration into peptide-based therapeutics, and examines their successful application in FDA-approved drugs. We offer field-proven insights into experimental design, present detailed methodologies for key synthetic transformations, and provide a forward-looking perspective on the expanding role of these versatile synthons in the future of drug development.

Introduction: The "Backbone" of Innovation in Medicinal Chemistry

For decades, drug discovery has been dominated by molecules built from α-amino acids, the fundamental components of proteins. However, therapeutics derived from these natural building blocks, particularly peptides, are often plagued by rapid degradation by proteases in the body, limiting their oral bioavailability and in vivo efficacy. The strategic introduction of chiral β-amino acids offers a robust solution to this challenge.

The repositioning of the amino group to the β-carbon (Figure 1) fundamentally alters the peptide backbone, rendering it resistant to cleavage by common proteases.[1][2] This increased stability is a cornerstone of their value in drug design. Furthermore, the expanded backbone provides access to a new world of conformational possibilities. Peptides incorporating β-amino acids can fold into unique and highly stable helical and sheet structures that are not accessible to natural peptides.[3][4] This allows for the precise spatial arrangement of side chains to mimic or block biological interactions with high affinity and specificity, making them powerful tools for modulating protein-protein interactions or acting as receptor agonists or antagonists.

This guide will dissect the critical aspects of leveraging chiral β-amino acids, from their complex synthesis to their triumphant application in blockbuster drugs, providing researchers and drug development professionals with a comprehensive technical resource.

cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_N H₂N a_Calpha a_N->a_Calpha a_H H a_Calpha->a_H a_R R a_Calpha->a_R a_CO COOH a_Calpha->a_CO b_N H₂N b_Cbeta b_N->b_Cbeta b_H_beta H b_Cbeta->b_H_beta b_R R b_Cbeta->b_R b_Calpha b_Cbeta->b_Calpha b_H_alpha1 H b_Calpha->b_H_alpha1 b_H_alpha2 H b_Calpha->b_H_alpha2 b_CO COOH b_Calpha->b_CO label_alpha Amine on α-carbon label_beta Amine on β-carbon (Extra CH₂ in backbone)

Figure 1: Structural comparison of α- and β-amino acids.

Stereoselective Synthesis: Crafting the Chiral Core

The therapeutic efficacy of a β-amino acid is intrinsically linked to its stereochemistry. Consequently, the development of robust, scalable, and highly stereoselective synthetic methods is of paramount importance. The choice of synthetic strategy is often dictated by the desired substitution pattern, the required scale, and the availability of starting materials. Here, we detail the most powerful and field-proven methodologies.

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation is a highly atom-economical and efficient method for establishing the chiral center of β-amino acids. This approach typically involves the hydrogenation of a prochiral β-enamido ester or a related enamide using a chiral transition metal catalyst, most commonly based on rhodium (Rh) or ruthenium (Ru).

Causality Behind Experimental Choices: The success of this reaction hinges on the design of the chiral ligand, which coordinates to the metal center and orchestrates the stereoselective delivery of hydrogen to one face of the double bond. Ligands from the Josiphos, DuPHOS, and Binaphane families have proven exceptionally effective. The choice of solvent can also be critical; polar solvents like methanol or ethanol are common, but halogenated solvents may be required for specific substrates. The pressure of hydrogen gas is another key parameter that is optimized to ensure complete conversion without over-reduction or side reactions.

start Prochiral β-Enamido Ester catalyst [Rh(COD)₂]BF₄ + Chiral Ligand (e.g., (S,S)-Me-DuPHOS) start->catalyst Substrate product Chiral β-Amino Ester (High ee%) catalyst->product Catalytic Cycle conditions H₂ (50-800 psi) Solvent (e.g., MeOH) Room Temp to 60°C conditions->catalyst

Figure 2: Workflow for asymmetric hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine ligand (e.g., (S,S)-Me-DuPHOS, 1.1 mol%) are dissolved in a degassed solvent (e.g., methanol). The solution is stirred for 20-30 minutes to allow for complex formation.

  • Reaction Setup: The β-enamido ester substrate is dissolved in the reaction solvent in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 psi).

  • Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25°C) and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched β-amino ester.

Data Presentation: Asymmetric Hydrogenation Performance

Catalyst/LigandSubstrate TypeYield (%)ee (%)Reference
Rh/(R,R)-Me-DuPHOS(Z)-β-Acylaminoacrylates>95>98[5]
Rh/(S,S)-Ph-BPEβ-Fluoroalkyl β-enamino esters85-9590-96[6]
Rh/(R)-SDP(Z)-β-branched enamides>9988-96[7]
Ru/BINAPβ-Keto esters (reductive amination)~90>99[8]
Organocatalytic Mannich and Michael Reactions

The rise of organocatalysis has provided powerful, metal-free alternatives for synthesizing chiral β-amino acids. The asymmetric Mannich reaction, which involves the addition of a ketone or other enolizable carbonyl compound to an imine, is a particularly direct route.

Causality Behind Experimental Choices: Chiral organocatalysts, such as proline derivatives or bifunctional thioureas, are used to control the stereochemical outcome.[9][10] These catalysts activate the reactants through the formation of transient chiral enamines or by orienting the substrates through hydrogen bonding. The choice between a one-pot, three-component reaction (aldehyde, amine, and ketone) or a two-component reaction (pre-formed imine and ketone) depends on the stability and reactivity of the substrates. Solvents are chosen to ensure solubility of all components while favoring the desired catalytic cycle.

Experimental Protocol: Organocatalytic Decarboxylative Mannich Reaction [11]

  • Reaction Setup: To a solution of the N-protected imine (1.0 equiv) and a chiral bifunctional thiourea catalyst (5-10 mol%) in an appropriate solvent (e.g., diethyl ether) at room temperature, add the β-keto acid (1.5 equiv).

  • Reaction Progress: Stir the reaction mixture for 12-24 hours. The progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is purified directly by flash column chromatography on silica gel to afford the chiral β-amino ketone.

Arndt-Eistert Homologation of α-Amino Acids

The Arndt-Eistert synthesis is a classic and reliable method for converting a readily available chiral α-amino acid into its corresponding β-amino acid, thus extending the carbon backbone by one atom.[12][13] This method is particularly valuable as it leverages the vast chiral pool of natural and unnatural α-amino acids.

Causality Behind Experimental Choices: The key steps are the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent silver-catalyzed Wolff rearrangement to form a ketene, which is then trapped by a nucleophile (e.g., water or an alcohol).[13][14] The primary challenge is the use of diazomethane, which is toxic and explosive. Modern protocols often utilize safer alternatives like diazo(trimethylsilyl)methane or generate diazomethane in situ in flow chemistry systems to mitigate risk.[15] The Wolff rearrangement generally proceeds with retention of stereochemistry at the α-carbon of the original amino acid.

start N-Protected α-Amino Acid step1 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ start->step1 intermediate1 α-Diazoketone step1->intermediate1 step2 Ag₂O, H₂O (Wolff Rearrangement) intermediate1->step2 product N-Protected β-Amino Acid step2->product

Figure 3: Arndt-Eistert homologation workflow.

Impact on Peptide Structure and Function

The inclusion of β-amino acids has profound consequences for the structure and, consequently, the function of peptides.

Enhanced Proteolytic Stability

One of the most significant advantages of β-amino acids is the dramatic increase in resistance to enzymatic degradation.[1] Natural proteases are evolved to recognize and cleave the amide bonds between α-amino acids. The altered backbone conformation of β-peptides or mixed α,β-peptides disrupts this recognition, effectively "cloaking" the peptide from proteolytic attack.[2] This enhanced stability translates directly to a longer in vivo half-life, a critical attribute for any peptide-based drug candidate. Studies have shown that even a single α → β substitution can significantly hamper degradation by enzymes like trypsin, chymotrypsin, and pronase.[2]

Induction of Stable Secondary Structures

While short α-peptides are often conformationally flexible in solution, β-peptides exhibit a remarkable propensity to adopt stable, well-defined secondary structures.[3] Depending on the substitution pattern (β², β³, or cyclic), β-peptides can form various helices (10-helix, 12-helix, 14-helix) and stable sheet or turn structures.[4] This ability to pre-organize into a specific conformation is a powerful tool in drug design. It allows for the creation of rigid scaffolds that can present side chains in a precise three-dimensional arrangement, enabling high-affinity binding to biological targets like protein surfaces or receptor binding pockets. This contrasts with the entropic penalty that flexible α-peptides must pay upon binding.

Case Study: Chiral β-Amino Acids in Approved Drugs

The theoretical advantages of β-amino acids have been validated by their successful incorporation into numerous marketed drugs.

Sitagliptin (Januvia®): A Revolution in Diabetes Treatment

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The key to its efficacy is the chiral β-amino acid moiety, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

  • Role of the β-Amino Acid: The β-amino group and the trifluorophenyl side chain are critical for binding to the active site of the DPP-4 enzyme. The specific (R)-configuration is essential for its potent inhibitory activity. The β-amino acid structure provides the optimal scaffold to position these key pharmacophores for interaction with the enzyme's S1 and S2 pockets.

  • Synthesis: The industrial synthesis of Sitagliptin has evolved significantly, highlighting the importance of efficient stereoselective methods. An early route involved the asymmetric hydrogenation of an enamine using a rhodium catalyst with a ferrocenyl-based phosphine ligand (a Josiphos-type ligand).[8] More recently, Merck, in collaboration with Codexis, developed a groundbreaking biocatalytic process using an engineered ω-transaminase.[16] This enzyme converts a prochiral ketone precursor directly into the desired (R)-β-amino acid with exceptional enantioselectivity (>99.9% ee), showcasing the power of biocatalysis for producing chiral amines on an industrial scale.[8][17]

Fluoroquinolone Antibiotics: Balofloxacin and Gemifloxacin

Several fluoroquinolone antibiotics incorporate chiral cyclic β-amino acid derivatives as part of their C-7 side chain, which is crucial for their antibacterial spectrum and potency.

  • Balofloxacin: Contains a chiral 3-aminopyrrolidine moiety. The stereochemistry of this ring influences the drug's interaction with bacterial DNA gyrase and topoisomerase IV.[18]

  • Gemifloxacin: Features a chiral (aminomethyl)pyrrolidine derivative. The specific stereoisomer used is critical for its enhanced activity against key respiratory pathogens, including Streptococcus pneumoniae.

The synthesis of these complex side chains relies heavily on modern asymmetric synthesis, often starting from chiral pool materials or employing stereoselective ring-forming reactions.

Table of Selected Drugs Containing Chiral β-Amino Acid Moieties

Drug NameTherapeutic AreaChiral β-Amino Acid MoietyKey Role
Sitagliptin Anti-diabetic(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acidDPP-4 enzyme inhibition; essential for binding
Balofloxacin Antibiotic(S)-3-Aminopyrrolidine derivativeDNA gyrase/topoisomerase IV inhibition
Gemifloxacin AntibioticChiral (aminomethyl)pyrrolidineEnhanced activity against S. pneumoniae
Vaborbactam β-Lactamase InhibitorCyclic boronic acid β-amino acid analogCovalent inhibition of β-lactamase enzymes

Conclusion and Future Outlook

Chiral β-amino acids have firmly established their place as high-value building blocks in drug discovery. Their ability to confer proteolytic resistance and induce predictable, stable secondary structures provides a powerful platform for overcoming the traditional limitations of peptide-based therapeutics and for designing novel small-molecule inhibitors.

The continued advancement in synthetic methodologies—particularly in asymmetric catalysis and biocatalysis—is making a wider array of structurally diverse and enantiomerically pure β-amino acids more accessible than ever before. This expanding chemical toolbox will undoubtedly fuel the development of next-generation therapeutics targeting complex biological systems. As we move forward, we can expect to see chiral β-amino acids play an even more prominent role in the creation of potent, stable, and highly specific drugs for a wide range of diseases.

References

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An In-depth Technical Guide to (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced pharmacological profiles. (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid that has emerged as a critical building block for drug discovery professionals. Its architecture combines two features of high strategic value: a β-amino acid backbone and a trifluoromethyl-substituted phenyl ring.

The β-amino acid structure provides a foundational element for constructing peptidomimetics—molecules that mimic natural peptides but exhibit improved stability against enzymatic degradation.[1][2] This resistance to proteolysis is a crucial attribute for enhancing a drug's in vivo half-life.[3] The trifluoromethyl (CF3) group, on the other hand, is a cornerstone of contemporary drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] The specific (S)-stereochemistry is often crucial for precise interaction with chiral biological targets like enzymes and receptors.

This guide offers a comprehensive technical overview of this compound, detailing its identifiers, physicochemical properties, a conceptual enantioselective synthesis, its role in drug design, and rigorous analytical methods for its characterization.

Section 1: Compound Identification and Core Data

Precise identification is the foundation of all scientific work. The following table summarizes the key identifiers and molecular data for the target compound. While a specific CAS number for the (S)-enantiomer is not distinctly cataloged in all public databases, it is often referenced under the racemic entry. For clarity, identifiers for the racemate are also provided.

IdentifierValueSource
Compound Name This compound-
Synonyms (S)-β-(p-Trifluoromethylphenyl)alanine-
CAS Number (Racemic) 180263-44-9[7][8]
Molecular Formula C10H10F3NO2[7]
Molecular Weight 233.19 g/mol [7]
IUPAC Name (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid-
InChI InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1-
InChIKey ABDRZHVLIRZFQO-VKHMYHEASA-N-
Canonical SMILES C1=CC(=CC=C1N)C(F)(F)F-

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both experimental and biological systems.

PropertyValueSource
Appearance White to off-white solid/powderSupplier Data
XLogP3 -0.5[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 3[7]
Exact Mass 233.06636305 Da[7]
Polar Surface Area 63.3 Ų[7]
Storage Conditions For long-term storage, refrigeration at 2-8 °C in a well-sealed, light-protected container is recommended.General Practice

Section 3: Enantioselective Synthesis: A Conceptual Workflow

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. A robust strategy involves the asymmetric hydrogenation of a prochiral enamine precursor, a method known for its high stereoselectivity.[9] The following protocol outlines a conceptual, multi-step synthesis to yield the desired (S)-enantiomer.

Causality Behind Experimental Choices:
  • Step 1 (Condensation): The Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and malonic acid creates the carbon backbone and sets the stage for the introduction of the amine. Using ammonium acetate provides both the ammonia source and the basic catalyst needed for the reaction.

  • Step 2 (Asymmetric Hydrogenation): This is the chirality-inducing step. A chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., BINAP), is used. The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the C=C double bond preferentially, thus establishing the (S)-stereocenter.

  • Step 3 (Hydrolysis): The final step is a simple acid-catalyzed hydrolysis to convert the ester or amide intermediate into the final carboxylic acid product.

Detailed Step-by-Step Methodology:
  • Step 1: Synthesis of β-(4-(trifluoromethyl)phenyl)acrylic acid.

    • To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine, add a catalytic amount of piperidine.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After cooling, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the acrylic acid derivative.

  • Step 2: Asymmetric Amination/Hydrogenation.

    • The acrylic acid derivative is converted to a suitable precursor for asymmetric hydrogenation. A common approach is the formation of an enamine ester.

    • This intermediate is then subjected to asymmetric hydrogenation. In a pressure vessel, dissolve the precursor in a degassed solvent like methanol.

    • Add a chiral catalyst, for instance, [Rh(COD)((S)-BINAP)]BF4 (0.5-1 mol%).

    • Pressurize the vessel with hydrogen gas (5-20 atm) and stir at room temperature for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material.

  • Step 3: Deprotection/Hydrolysis.

    • Once the hydrogenation is complete, the solvent is removed under reduced pressure.

    • The resulting residue (a protected form of the final product) is then dissolved in a mixture of dioxane and 6N HCl.

    • The solution is heated to reflux for 4-8 hours to hydrolyze the protecting groups.

    • After cooling, the pH is adjusted to neutral (pH ~7) to precipitate the final zwitterionic product.

    • The solid is collected by filtration, washed with a small amount of cold water and ethanol, and dried to yield this compound.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product A 4-(Trifluoromethyl)benzaldehyde C Prochiral Enamine Precursor A->C Knoevenagel Condensation B Malonic Acid B->C D (S)-3-Amino-3-(4-(trifluoromethyl) phenyl)propanoic acid C->D Asymmetric Hydrogenation ((S)-BINAP-Rh catalyst) + Hydrolysis

Caption: Conceptual workflow for the enantioselective synthesis.

Section 4: Role in Drug Discovery and Design

The incorporation of this specific building block into a lead compound is a deliberate strategy to enhance its drug-like properties.[4]

  • Enhanced Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Replacing a metabolically labile group (like a methyl or hydrogen on the phenyl ring) with a CF3 group can block metabolic hotspots, thereby increasing the drug's half-life and bioavailability.[5][6]

  • Increased Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity (Hansch π value of +0.88) of the molecule.[6] This property can improve a drug's ability to cross cellular membranes, which is essential for reaching intracellular targets and for oral absorption.

  • Modulation of Binding Affinity: The steric bulk and strong electron-withdrawing nature of the CF3 group can alter the conformation of a molecule, leading to more favorable interactions with the binding pocket of a target protein.[4] It can participate in non-covalent interactions that strengthen the drug-receptor complex.[4]

  • Peptidomimetic Scaffolding: As a β-amino acid, it introduces an extra carbon into the peptide backbone.[2] This alters the secondary structure, often inducing stable helical or turn conformations.[10] These defined structures can present side chains in an optimal orientation for receptor binding while making the peptide backbone unrecognizable to many proteases, thus preventing degradation.[1][3]

Logical Framework for Application in Drug Design

G cluster_structure Structural Features cluster_properties Resulting Physicochemical Properties cluster_outcome Therapeutic Advantages A (S)-Stereocenter D Stereospecific Target Interaction A->D B Trifluoromethyl (CF3) Group E Increased Lipophilicity Enhanced Metabolic Stability Modulated pKa B->E C β-Amino Acid Backbone F Proteolytic Resistance Conformational Rigidity C->F G Improved Potency & Selectivity D->G H Enhanced Bioavailability & Half-life E->H I Novel Peptidomimetics F->I H->G I->G

Caption: Relationship between structural features and drug properties.

Section 5: Analytical Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, structure, and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the molecular structure and connectivity.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a pH adjustment).

    • ¹H NMR: Will show characteristic signals for the aromatic protons (typically in the 7.5-8.0 ppm region), the benzylic proton (alpha to the amine), and the methylene protons of the propanoic acid backbone.

    • ¹³C NMR: Confirms the number of unique carbon atoms, including the characteristic signal for the CF3 carbon (a quartet due to C-F coupling).

    • ¹⁹F NMR: A crucial experiment that will show a singlet in the expected region for an aromatic CF3 group, confirming its presence.

High-Resolution Mass Spectrometry (HRMS)
  • Purpose: To confirm the elemental composition and molecular weight.

  • Protocol:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used to generate the protonated molecule [M+H]+.

    • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or an acetonitrile/water mixture.

    • Analysis: The measured mass should be within 5 ppm of the theoretical exact mass (233.06636 Da for the neutral molecule).

Chiral High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the enantiomeric purity (enantiomeric excess, %ee). This is a self-validating step critical for a chiral compound.

  • Protocol:

    • Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as one using teicoplanin (e.g., Astec CHIROBIOTIC T), is highly effective for separating underivatized amino acid enantiomers.[11] Cyclodextrin-based CSPs can also be effective.[12]

    • Mobile Phase: A polar ionic mode (PIM) or reversed-phase mode is often used. A typical mobile phase might consist of Methanol/Acetic Acid/Triethylamine. The exact composition must be optimized to achieve baseline separation of the (S) and (R) enantiomers.

    • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

    • Validation: A sample of the racemic compound should be injected first to establish the retention times of both enantiomers. The analysis of the synthesized sample should show a single major peak corresponding to the (S)-enantiomer.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for overcoming long-standing challenges in drug development, particularly concerning peptide and small molecule therapeutics. Its trifluoromethyl group provides enhanced metabolic stability and lipophilicity, while the β-amino acid backbone confers proteolytic resistance and conformational control.[3][5] The defined (S)-stereochemistry ensures targeted interactions with biological systems. A thorough understanding of its synthesis, properties, and analytical characterization empowers researchers to leverage its full potential in the rational design of next-generation pharmaceuticals with improved efficacy and pharmacokinetic profiles.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822. [Link]

  • ResearchGate. (2002). Beta-amino acids: versatile peptidomimetics | Request PDF. [Link]

  • Jahn, U., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Ingenta Connect. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. [Link]

  • PubMed. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • ACS Publications. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6462-6479. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Seebach, D., et al. (2004). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 37(9), 667-677. [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • ResearchGate. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5707. [Link]

  • PubChem. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. [Link]

  • Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid. [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. [Link]

  • PubChem. (n.d.). (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid. [Link]

  • Kyushu University. (n.d.). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. [Link]

  • PubChem. (n.d.). CID 158720422. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. [Link]

  • Scilit. (1999). An efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate. Tetrahedron Letters, 40(44), 7721-7725. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. [Link]

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An In-Depth Technical Guide to the Biological Activity of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Power of a Single Atom

In the landscape of modern drug discovery and protein engineering, the strategic incorporation of fluorine into amino acids has emerged as a powerful tool for modulating biological activity.[1][2][3] Though only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, has been identified, the synthetic versatility and unique physicochemical properties imparted by fluorine have made fluorinated amino acids (FAAs) indispensable building blocks in medicinal chemistry.[1][] This guide provides an in-depth exploration of the core principles and practical applications of FAAs, designed for researchers, scientists, and drug development professionals seeking to leverage this transformative technology.

The substitution of hydrogen with fluorine, the most electronegative element, introduces profound changes to the electronic and steric properties of an amino acid.[1][5] The carbon-fluorine (C-F) bond is exceptionally strong and polarized, leading to alterations in acidity, basicity, hydrophobicity, and conformational preferences.[5][6] These modifications, in turn, can dramatically influence a peptide's or protein's structure, stability, and interaction with biological targets.[7][8][9]

This guide will navigate the multifaceted world of fluorinated amino acids, from the fundamental principles governing their synthesis and unique properties to their sophisticated applications in enhancing therapeutic efficacy and elucidating complex biological processes.

The Fluorine Effect: A Paradigm Shift in Molecular Design

The "fluorine effect" encompasses a range of properties that distinguish FAAs from their canonical counterparts. Understanding these effects is paramount to their rational incorporation into peptides and proteins.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[5][6] The remarkable strength of the C-F bond renders it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes that are responsible for the oxidative metabolism of many drugs.[6][10] By replacing a metabolically labile C-H bond with a C-F bond, researchers can effectively block metabolic pathways, leading to a longer in vivo half-life and improved bioavailability of peptide-based therapeutics.[6][10]

Modulating Lipophilicity and Permeability

The introduction of fluorine can significantly alter the lipophilicity of an amino acid side chain, which in turn affects a peptide's ability to permeate cell membranes.[5][6] While a single fluorine substitution often slightly increases lipophilicity, the presence of multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease it.[6] This tunability allows for the fine-tuning of a drug candidate's pharmacokinetic profile, optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[5][11]

Influencing Conformation and Binding Affinity

Fluorine's high electronegativity and small van der Waals radius (only slightly larger than hydrogen) allow it to act as a subtle yet powerful conformational director.[1][5] The introduction of fluorine can induce specific stereoelectronic effects, such as the gauche effect, which can stabilize particular peptide backbone and side-chain conformations.[10][12] This conformational control is particularly evident in fluorinated proline derivatives, which can be used to influence the cis/trans isomerization of the peptide bond and stabilize secondary structures like α-helices and β-sheets.[12][13] These conformational constraints can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.[5][14]

Applications in Drug Discovery and Development

The unique properties of fluorinated amino acids have led to their widespread application in the design and optimization of therapeutic peptides and small molecule drugs.[1][2][3]

Peptides with Enhanced Therapeutic Potential

The development of peptide-based drugs has often been hampered by their poor metabolic stability and low oral bioavailability.[1][2] The incorporation of FAAs can address these challenges. For example, introducing fluorinated amino acids into glucagon-like peptide-1 (GLP-1) analogs, used in the treatment of diabetes, can improve their resistance to enzymatic degradation and extend their circulatory half-life.[1]

Enzyme Inhibitors

Fluorinated amino acids are valuable tools for designing potent and specific enzyme inhibitors.[15][16] The strong electron-withdrawing nature of fluorine can render an adjacent carbonyl group more susceptible to nucleophilic attack, a principle exploited in the design of serine protease inhibitors containing α-fluorinated ketones.[16] Furthermore, FAAs can act as mechanism-based inhibitors, or "suicide substrates," where the enzyme processes the fluorinated analog, leading to the formation of a reactive species that irreversibly inactivates the enzyme.[16][17]

Probing Biological Systems with ¹⁹F NMR

The fluorine nucleus (¹⁹F) is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19] With a spin of 1/2, 100% natural abundance, and high sensitivity, ¹⁹F NMR provides a powerful tool for studying protein structure, dynamics, and interactions.[18][19] Since fluorine is virtually absent in biological systems, the ¹⁹F NMR spectrum of a protein labeled with a fluorinated amino acid is free from background signals.[19][20] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exquisite reporter of conformational changes, ligand binding, and protein-protein interactions.[18][21]

Experimental Workflows and Methodologies

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids is a complex field with no single universal method.[] The choice of synthetic route depends on the desired number and position of fluorine substituents.[] Two primary strategies are employed:

  • Building Block Approach: This involves the use of pre-fluorinated starting materials that are then elaborated into the final amino acid structure.[22]

  • Direct Fluorination: This strategy involves the late-stage introduction of fluorine onto an existing amino acid scaffold using electrophilic or nucleophilic fluorinating reagents.[22]

Diagram: General Strategies for FAA Synthesis

Synthesis_Strategies cluster_0 Building Block Approach cluster_1 Direct Fluorination Start_BB Fluorinated Starting Material Intermediate_BB Elaboration & Functionalization Start_BB->Intermediate_BB Multi-step synthesis End_BB Fluorinated Amino Acid Intermediate_BB->End_BB Start_DF Non-fluorinated Amino Acid Precursor Fluorination Fluorination Reaction (Electrophilic/Nucleophilic) Start_DF->Fluorination End_DF Fluorinated Amino Acid Fluorination->End_DF

Caption: Overview of the two main synthetic strategies for producing fluorinated amino acids.

Incorporation of Fluorinated Amino Acids into Peptides and Proteins

Once synthesized, FAAs can be incorporated into peptides and proteins using several methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used chemical method for synthesizing peptides containing fluorinated residues.[10] However, the high electronegativity of fluorine can sometimes reduce the reactivity of the amino group, leading to lower coupling yields.[1][2] Optimization of coupling reagents and reaction conditions is often necessary.

Biosynthetic Incorporation

Several biosynthetic methods allow for the incorporation of FAAs into proteins expressed in cellular systems.

  • Auxotrophic Strains: This method utilizes bacterial strains that are unable to synthesize a specific natural amino acid. By depleting the natural amino acid from the growth medium and supplementing it with a fluorinated analog, the cellular machinery incorporates the FAA into the protein of interest.[10]

  • Genetic Code Expansion: This powerful technique involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair to site-specifically incorporate a non-canonical amino acid, including FAAs, in response to a unique codon (e.g., the amber stop codon).[10]

Protocol: Biosynthetic Incorporation of 3-Fluoro-L-Tyrosine using an Auxotrophic E. coli Strain
  • Strain Preparation: Obtain an E. coli strain auxotrophic for tyrosine (e.g., a tyrA knockout strain).

  • Culture Initiation: Inoculate a starter culture in a minimal medium (e.g., M9 medium) supplemented with L-tyrosine. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of minimal medium, not supplemented with tyrosine, with the starter culture. Grow the cells to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induction and FAA Addition: Induce protein expression with an appropriate inducer (e.g., IPTG). Simultaneously, add 3-fluoro-L-tyrosine to the culture medium to a final concentration of 50-100 mg/L.

  • Protein Expression: Continue to grow the culture for several hours (typically 4-6 hours) at a reduced temperature (e.g., 25-30°C) to allow for protein expression and incorporation of the fluorinated amino acid.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Verification: Confirm the incorporation of 3-fluoro-L-tyrosine using mass spectrometry (observing the expected mass shift) and/or ¹⁹F NMR spectroscopy.

Assessing Biological Activity

A variety of assays can be employed to evaluate the impact of fluorination on the biological activity of a peptide or protein.

Table: Assays for Evaluating the Biological Impact of Fluorination
Property AssessedExperimental Technique(s)Rationale
Protein Stability Circular Dichroism (CD) Spectroscopy, Differential Scanning Fluorimetry (DSF)Determine changes in melting temperature (Tₘ) and unfolding kinetics to assess thermal and chemical stability.[12]
Binding Affinity Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), ELISAQuantify the association (kₐ) and dissociation (kₑ) rate constants, and the dissociation constant (Kₑ) to measure binding strength to a target molecule.
Enzyme Inhibition Enzyme kinetics assays (e.g., spectrophotometric, fluorometric)Determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, irreversible).
Cellular Uptake Confocal Microscopy, Flow Cytometry, Radiolabeling studiesVisualize and quantify the internalization of fluorinated peptides into cells.[23][24]
Metabolic Stability Incubation with liver microsomes or plasma followed by LC-MS analysisMeasure the rate of degradation of the fluorinated compound compared to its non-fluorinated counterpart.[6]
Conformational Analysis ¹⁹F NMR Spectroscopy, X-ray CrystallographyElucidate the three-dimensional structure and dynamic properties of the fluorinated peptide or protein.[18][20]
Diagram: Workflow for Assessing the Impact of FAA Incorporation

Assessment_Workflow Start Design & Synthesize Fluorinated Peptide/Protein Stability Assess Stability (CD, DSF) Start->Stability Binding Measure Binding Affinity (SPR, ITC) Start->Binding Activity Determine Biological Activity (Enzyme Assays, Cell-based Assays) Start->Activity Analysis Analyze Data & Refine Design Stability->Analysis Binding->Analysis Activity->Analysis Structure Structural Analysis (NMR, X-ray) Structure->Analysis PK_Studies Pharmacokinetic Studies (Metabolic Stability, Uptake) PK_Studies->Analysis Analysis->Structure Iterative Refinement Analysis->PK_Studies

Caption: A typical workflow for characterizing the effects of fluorinated amino acid substitution.

Conclusion and Future Perspectives

The strategic incorporation of fluorinated amino acids represents a mature and powerful technology for modulating the biological activity of peptides and proteins. From enhancing metabolic stability and controlling conformation to providing a sensitive probe for biophysical studies, the applications of FAAs are vast and continue to expand.[3][11][12] As synthetic methodologies become more sophisticated and our understanding of the nuanced effects of fluorination deepens, we can expect to see the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.[2][22] The continued exploration of the "fluorine effect" promises to unlock new frontiers in drug discovery, protein engineering, and chemical biology, solidifying the role of fluorinated amino acids as essential tools for the modern researcher.

References

  • Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated amino acids in protein design and engineering. PubMed Central (PMC). [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Empting, M., & Bionda, N. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Wang, F., & Wang, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Hu, J., & Wang, J. (2010). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

  • Jäger, E., & Koksch, B. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. ACS Publications. [Link]

  • Gillis, E. P., & Eastman, K. J. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Moody, C. J., & Young, R. J. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central (PMC). [Link]

  • Salwiczek, M., & Koksch, B. (2018). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]

  • Gillis, E. P., & Eastman, K. J. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Buer, B. C., & Marsh, E. N. G. (2012). Fluorine: A new element in protein design. PubMed Central (PMC). [Link]

  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Semantic Scholar. [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • O'Hagan, D. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central (PMC). [Link]

  • Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated amino acids in protein design and engineering. Semantic Scholar. [Link]

  • Hollingworth, C., & Gouverneur, V. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central (PMC). [Link]

  • Gerig, J. T. (2004). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central (PMC). [Link]

  • Mykhailiuk, P. K. (2025). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. ResearchGate. [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]

  • Bower, J. F., & Cobb, S. L. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemRxiv. [Link]

  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • Pomerantz, J. L., & Pervushin, K. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]

  • Salwiczek, M., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. RSC Publishing. [Link]

  • Luchinat, C., & Parigi, G. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Sinopoli, A., & Koksch, B. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. [Link]

  • Holland, R. I. (1979). The effect of fluoride on the cellular uptake and pool of amino acids. PubMed. [Link]

  • Suga, H., & Goto, Y. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. RSC Publishing. [Link]

  • Salwiczek, M., & Koksch, B. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. [Link]

  • Berger, A., & Koksch, B. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. PubMed. [Link]

  • Suga, H., & Goto, Y. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. RSC Publishing. [Link]

  • Olsen, C. A., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. PubMed Central (PMC). [Link]

  • O'Hagan, D. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Semantic Scholar. [Link]

  • Parak, W. J., & del Pino, P. (2016). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. [Link]

  • Buer, B. C., & Marsh, E. N. G. (2012). Selected examples of fluorinated amino acids and their modes of incorporation into peptides and proteins. ResearchGate. [Link]

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Methodological & Application

Application Note: Enantioselective Synthesis of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Fluorinated β-Amino Acids in Modern Drug Discovery

(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid of significant interest in medicinal chemistry. Its structure is distinguished by two key features: a stereocenter at the β-position and a trifluoromethyl (CF3) group on the phenyl ring. The trifluoromethyl group is a bioisostere for other chemical groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These properties make it a highly valuable building block in the synthesis of novel pharmaceuticals.[2] The precise stereochemical configuration of such molecules is often crucial for their pharmacological activity, making enantioselective synthesis a critical aspect of their production.[2]

This application note provides a detailed guide to the enantioselective synthesis of the (S)-enantiomer of 3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, focusing on a robust and widely applicable method: Rhodium-catalyzed asymmetric hydrogenation. An alternative organocatalytic approach, the proline-catalyzed Mannich reaction, is also discussed. This guide is intended to provide researchers with the necessary protocols and scientific rationale to successfully synthesize and characterize this important chiral building block.

Primary Synthetic Strategy: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a powerful and reliable method for the enantioselective synthesis of chiral β-amino acids.[3] This method typically involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst. The choice of the chiral ligand is paramount in achieving high enantioselectivity. Ligands from the DuPhos family are particularly effective for this class of transformation.

Mechanism of Enantioselection with Rh-DuPhos Catalysts

The enantioselectivity of the Rh-DuPhos catalyzed hydrogenation of enamides is a well-studied phenomenon. The currently accepted mechanism involves the coordination of the prochiral enamide to the chiral rhodium catalyst, forming two diastereomeric complexes. While one diastereomer may be thermodynamically more stable, the other, less stable diastereomer, often reacts faster, leading to the observed high enantiomeric excess. This is often referred to as an "anti-lock-and-key" model. The steric and electronic properties of the DuPhos ligand create a chiral pocket that dictates the facial selectivity of hydrogen addition to the double bond.

Rhodium-Catalyzed Asymmetric Hydrogenation Workflow Workflow for Rh-Catalyzed Asymmetric Hydrogenation cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection and Isolation Start 4-(Trifluoromethyl)benzaldehyde + Malonic Acid Derivative Condensation Condensation Reaction Start->Condensation Prochiral_Enamide Methyl (Z)-3-acetamido-3-(4-(trifluoromethyl)phenyl)acrylate Condensation->Prochiral_Enamide Hydrogenation Asymmetric Hydrogenation (H2, Methanol) Prochiral_Enamide->Hydrogenation Catalyst [Rh(COD)((S,S)-Et-DuPhos)]BF4 Catalyst->Hydrogenation Protected_Product N-Acetyl-(S)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid methyl ester Hydrogenation->Protected_Product Hydrolysis Acid Hydrolysis (e.g., 6N HCl, reflux) Protected_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Purification Purification (e.g., Recrystallization) Final_Product->Purification

Caption: Conceptual workflow for the enantioselective synthesis via Rh-catalyzed hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Part A: Synthesis of Methyl (Z)-3-acetamido-3-(4-(trifluoromethyl)phenyl)acrylate (Precursor)

  • To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and methyl 2-acetamidoacetate (1.1 eq) in acetic anhydride (3.0 eq) is added sodium acetate (1.0 eq).

  • The mixture is heated to 100 °C and stirred for 8 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water and stirred for 1 hour.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford the pure precursor.

Part B: Asymmetric Hydrogenation

  • In a glovebox, a pressure-resistant reaction vessel is charged with methyl (Z)-3-acetamido-3-(4-(trifluoromethyl)phenyl)acrylate (1.0 eq) and [Rh(COD)((S,S)-Et-DuPhos)]BF4 (0.01 eq).

  • Degassed methanol is added to dissolve the substrate and catalyst.

  • The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

  • The vessel is purged with hydrogen gas (3 cycles of pressurizing to 60 psi and venting).

  • The reaction is stirred under 60 psi of hydrogen at room temperature for 24 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

Part C: Deprotection

  • The crude N-acetylated methyl ester from Part B is dissolved in 6N aqueous HCl.

  • The solution is heated to reflux and stirred for 6 hours.

  • After cooling to room temperature, the reaction mixture is washed with dichloromethane to remove any organic impurities.

  • The aqueous layer is concentrated under reduced pressure.

  • The pH of the resulting solution is adjusted to ~7 with a suitable base (e.g., 1M NaOH or ammonium hydroxide), which will cause the product to precipitate.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Parameter Value
Catalyst [Rh(COD)((S,S)-Et-DuPhos)]BF4
Catalyst Loading 1 mol%
Substrate Methyl (Z)-3-acetamido-3-(4-(trifluoromethyl)phenyl)acrylate
Solvent Methanol
Hydrogen Pressure 60 psi
Temperature Room Temperature
Reaction Time 24 hours
Expected Yield >90%
Expected e.e. >95%

Alternative Synthetic Strategy: Proline-Catalyzed Asymmetric Mannich Reaction

An alternative and increasingly popular strategy for the asymmetric synthesis of β-amino acids is the organocatalytic Mannich reaction. The use of simple, commercially available chiral organocatalysts like L-proline makes this an attractive and environmentally friendly option.[4]

Mechanism of the Proline-Catalyzed Mannich Reaction

The proline-catalyzed Mannich reaction proceeds through a catalytic cycle involving the formation of an enamine from the donor molecule (an aldehyde or ketone) and proline. This enamine then attacks the imine acceptor (formed in situ from an aldehyde and an amine) in a stereocontrolled manner. The chiral environment created by the proline catalyst directs the facial selectivity of the C-C bond formation. Subsequent hydrolysis releases the β-amino carbonyl product and regenerates the proline catalyst.

Proline-Catalyzed Mannich Reaction Proline-Catalyzed Asymmetric Mannich Reaction cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product Formation Reactant1 4-(Trifluoromethyl)benzaldehyde Imine_Formation In situ Imine Formation Reactant1->Imine_Formation Reactant2 Aniline Reactant2->Imine_Formation Reactant3 Acetone Enamine_Formation Enamine Formation Reactant3->Enamine_Formation Catalyst L-Proline Catalyst->Enamine_Formation Mannich_Reaction Asymmetric Mannich Reaction Imine_Formation->Mannich_Reaction Enamine_Formation->Mannich_Reaction Hydrolysis Hydrolysis Mannich_Reaction->Hydrolysis Hydrolysis->Catalyst Intermediate β-Amino Ketone Hydrolysis->Intermediate Oxidation Oxidation (e.g., Haloform Reaction) Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Conceptual workflow for the proline-catalyzed asymmetric Mannich reaction.

Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction
  • To a stirred solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and aniline (1.0 eq) in DMSO is added L-proline (0.2 eq).

  • Acetone (5.0 eq) is then added, and the reaction mixture is stirred at room temperature for 48 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude β-amino ketone is purified by column chromatography.

  • The purified β-amino ketone is then subjected to an oxidation reaction (e.g., a haloform reaction using sodium hypobromite) to convert the methyl ketone to a carboxylic acid, followed by workup and purification to yield the final product.

Characterization and Quality Control

Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR (D₂O)Aromatic CH: 7.5 - 7.8 ppm (m), CH-NH₂: ~4.5 ppm (t), CH₂: ~2.8 ppm (d)[5]
¹³C NMR (D₂O)Aromatic C: 125-135 ppm (multiple signals, some quartets due to ¹⁹F coupling), C=O: ~175 ppm, C-CF₃: ~124 ppm (q), CH-NH₂: ~50 ppm, CH₂: ~40 ppm[5]
HRMS (ESI+) Expected [M+H]⁺: 234.0742 for C₁₀H₁₁F₃NO₂⁺[5]
Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (e.e.) of the final product is a critical parameter and can be reliably determined by chiral High-Performance Liquid Chromatography (HPLC). For underivatized β-amino acids, teicoplanin-based chiral stationary phases, such as the Chirobiotic T column, are highly effective.[6][7]

Protocol: Chiral HPLC Analysis

  • Column: Chirobiotic T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1% triethylammonium acetate, pH 4.1) is a good starting point. A typical ratio would be 70:30 (v/v) Methanol:Buffer.[7]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Applications in Drug Development

The incorporation of fluorinated amino acids into drug candidates is a well-established strategy to enhance their pharmacological properties.[1] While specific drugs containing the exact this compound scaffold are not yet on the market, numerous recently approved pharmaceuticals contain fluorinated amino acid fragments, highlighting the importance of this class of molecules.[8] For example, Atogepant, an FDA-approved drug for the treatment of migraines, contains a trifluorophenyl group that enhances its binding affinity and bioavailability.[8] This underscores the potential of the title compound as a key building block for the next generation of therapeutics.

References

  • Péter, A., et al. (2004). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1033(2), 245-254. Available at: [Link]

  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Available at: [Link]

  • Notz, W., Tanaka, F., & Barbas III, C. F. (2006). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols, 1(4), 1919-1926. Available at: [Link]

  • Meanwell, N. A. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Available at: [Link]

  • Sigma-Aldrich. Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Sigma-Aldrich. Available at: [Link]

  • Sim, D., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(14), 5395. Available at: [Link]

  • Verkade, J. M. M., van Hemert, L. J. C., Quaedflieg, P. J. L. M., & Rutjes, F. P. J. T. (2008). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 37(1), 29-41. Available at: [Link]

  • Mitsumori, S., et al. (2006). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 128(34), 11004-11005. Available at: [Link]

  • PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Hoge, G., et al. (2004). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society, 126(19), 5966-5967. Available at: [Link]

  • ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Available at: [Link]

  • Barbas III, C. F. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. Available at: [Link]

  • ResearchGate. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2006). Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate ( indicates a chiral center)*. ResearchGate. Available at: [Link]

  • Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(11), 3326-3342. Available at: [Link]

  • Sci-Hub. (2011). Asymmetric Hydrogenation of Methyl (Z)‐2‐Acetamido‐3‐(3,4‐dimethoxyphenyl)acrylate Catalyzed by Rh Complexes with Available Amidophosphite Ligands. Sci-Hub. Available at: [Link]

  • MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • PubChem. CID 158720422. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Aqueous Enantioselective Hydrogenation of Methyl 2-Acetamidoacrylate with Rh-MeDuPHOS Occluded In PDMS. ResearchGate. Available at: [Link]

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Protocol for using (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the use of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid in peptide synthesis has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols to ensure the successful incorporation of this non-standard amino acid into peptide chains.

Introduction to this compound in Peptide Synthesis

This compound is a chiral, non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a trifluoromethylphenyl group, offers the potential to enhance the pharmacological properties of peptides. The incorporation of this amino acid can lead to peptides with increased metabolic stability, improved binding affinity, and unique conformational characteristics.

The trifluoromethyl group is known for its ability to increase lipophilicity and metabolic stability, making it a valuable addition in the design of peptide-based therapeutics. The β-amino acid nature of the molecule introduces a different spacing between functional groups compared to standard α-amino acids, which can influence the secondary structure of the peptide and its interaction with biological targets.

Protecting Group Strategy

For successful solid-phase peptide synthesis (SPPS), appropriate protection of the amino and carboxyl groups is essential. The most common and recommended strategy for this compound is the use of the fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and a base-labile ester for the C-terminus.

  • N-terminal Protection: The Fmoc group is preferred due to its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • C-terminal Protection: When this amino acid is the C-terminal residue, it is typically attached to a solid support resin (e.g., Wang or Rink amide resin) via an ester or amide linkage. If it is not the C-terminal residue, a temporary ester protecting group such as a methyl or ethyl ester can be used, which is later saponified.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a detailed protocol for the incorporation of Fmoc-(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid into a growing peptide chain on a solid support.

Materials and Reagents
  • Fmoc-protected this compound

  • Peptide synthesis grade DMF or NMP

  • 20% (v/v) Piperidine in DMF or NMP for Fmoc deprotection

  • Coupling reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N'-Diisopropylcarbodiimide (DIC)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Solid support resin (e.g., pre-loaded Wang resin or Rink amide resin)

Experimental Workflow

cluster_0 Resin Preparation cluster_1 Fmoc Deprotection cluster_2 Amino Acid Coupling cluster_3 Cycle Repetition resin_swelling Swell Resin in DMF deprotection Treat with 20% Piperidine/DMF resin_swelling->deprotection wash_1 Wash with DMF deprotection->wash_1 activation Pre-activate Amino Acid with HBTU/DIPEA wash_1->activation coupling Add Activated Amino Acid to Resin activation->coupling wash_2 Wash with DMF and DCM coupling->wash_2 repeat Repeat for next Amino Acid wash_2->repeat

Caption: Workflow for the incorporation of this compound in SPPS.

Step-by-Step Methodology
  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes before starting the synthesis.

  • Fmoc Deprotection:

    • Drain the solvent from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid in DMF.

    • Add 3-5 equivalents of HBTU and 6-10 equivalents of DIPEA to the amino acid solution.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. The coupling time may need to be extended due to the steric hindrance of the β-amino acid.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or a Chloranil test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and finally with IPA (2-3 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide needs to be cleaved from the resin, and the side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the nature of the amino acids in the peptide sequence. A common cleavage cocktail for peptides containing trifluoromethylphenyl groups is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

Cleavage Protocol
  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, for example, TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Dry the peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.

Quantitative Data Summary

ParameterRecommended ValueNotes
Amino Acid Equivalents3-5 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents3-5 eq.For HBTU or HATU.
Base Equivalents6-10 eq.For DIPEA or Collidine.
Coupling Time1-2 hoursMay require longer times; monitor with a Kaiser test.
Deprotection Time2 x 5-10 minEnsure complete removal of the Fmoc group.
Cleavage Time2-4 hoursMonitor for complete cleavage.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for the successful synthesis of peptides containing this compound.

  • Coupling Reagents: HBTU and HATU are highly efficient coupling reagents that minimize racemization and are effective for coupling sterically hindered amino acids. The use of a carbodiimide like DIC in combination with an additive like Oxyma is also a viable alternative.

  • Base: DIPEA and collidine are non-nucleophilic bases used to activate the coupling reagents and neutralize the acidic byproducts of the reaction. Their steric bulk prevents them from causing side reactions.

  • Solvents: High-purity, peptide synthesis grade DMF or NMP are used as they are polar aprotic solvents that effectively solvate the growing peptide chain and the reagents.

  • Monitoring: The Kaiser test is crucial for ensuring that each coupling step has gone to completion. A positive result indicates the presence of free primary amines, signifying an incomplete reaction that needs to be addressed before proceeding to the next cycle.

By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can successfully incorporate this compound into their peptide sequences, paving the way for the development of novel and potent peptide-based therapeutics.

Application of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Neuroscience Research

Topic: (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Introduction: A Novel Modulator for GABAergic Inquiry

In the landscape of neuroscience, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for investigating neural inhibition and developing therapeutics for a host of neurological and psychiatric disorders. This compound emerges as a significant research compound, belonging to the family of GABA analogues which includes established drugs like baclofen and phenibut.[1][2] Its structure, specifically the β-phenyl-GABA backbone, suggests a strong potential for interaction with GABA B receptors.[1]

The defining feature of this molecule is the trifluoromethyl (CF3) group at the para-position of the phenyl ring. In medicinal chemistry, this modification is a well-established strategy to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles and blood-brain barrier penetration compared to its non-fluorinated counterparts.[3][4][5] This application note provides a comprehensive guide for researchers on the rationale, potential mechanisms, and detailed experimental protocols for utilizing this compound to explore the complexities of GABA B receptor function in the central nervous system.

A critical consideration for this chiral molecule is its stereochemistry. For the closely related analogue baclofen, the (R)-enantiomer is pharmacologically potent at GABA B receptors, while the (S)-enantiomer is substantially less active.[6][7] Therefore, the biological activity of the specified (S)-enantiomer of this trifluoromethyl derivative must be empirically determined. The protocols herein are designed to rigorously characterize its profile, which should ideally be compared against its (R)-counterpart to fully elucidate its stereospecific effects.

PropertyDataReference
IUPAC Name 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid[8]
Molecular Formula C₁₀H₁₀F₃NO₂[8]
Molecular Weight 233.19 g/mol [8]
CAS Number 180263-44-9[8]
Predicted Analogue Baclofen, Phenibut[1][2]
Probable Target GABA B Receptor[1][2]

Part 1: The Scientific Grounding - Mechanism of Action

The GABA B Receptor: A Key Regulator of Neuronal Excitability

The primary inhibitory neurotransmitter in the brain, GABA, exerts its effects through both ionotropic (GABA A) and metabotropic (GABA B) receptors.[9] GABA B receptors are G-protein-coupled receptors (GPCRs) that form a heterodimer of GABA B1 and GABA B2 subunits.[10] They are pivotal in mediating slow and prolonged synaptic inhibition.[11]

  • Presynaptic Inhibition: Activation of presynaptic GABA B receptors inhibits voltage-gated Ca²⁺ channels, which in turn suppresses the release of neurotransmitters (including GABA and glutamate).

  • Postsynaptic Inhibition: Postsynaptically, GABA B receptor activation opens G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.[12]

This dual action allows GABA B receptors to fine-tune synaptic transmission and maintain inhibitory tone throughout the CNS.[13]

Agonists vs. Positive Allosteric Modulators (PAMs)

Compounds targeting the GABA B receptor generally fall into two classes:

  • Orthosteric Agonists (e.g., Baclofen): These ligands bind directly to the GABA binding site on the GABA B1 subunit, mimicking the action of endogenous GABA and activating the receptor.[2][10] While effective, full agonists can lead to side effects like sedation, muscle relaxation, and tolerance due to widespread, non-physiological receptor activation.[11]

  • Positive Allosteric Modulators (PAMs): PAMs bind to a different site on the receptor, typically within the transmembrane domain of the GABA B2 subunit.[10][12] They have little to no activity on their own but enhance the effect of endogenous GABA by increasing its potency or efficacy.[9][12] This offers a more refined and physiologically relevant modulation, potentially leading to an improved side-effect profile.[12][14]

This compound, given its structural similarity to the agonist baclofen, is hypothesized to act at the GABA B receptor. However, it must be experimentally determined whether it functions as a direct agonist or as a PAM.

Caption: Simplified GABA B receptor signaling pathway.

Part 2: Core Research Applications

The versatile regulatory role of GABA B receptors makes them a target for investigating a wide array of neurological and psychiatric conditions.

Anxiety and Depression

The involvement of GABA B receptors in anxiety-like behavior is well-documented, though complex.[11] Both agonists and PAMs have shown anxiolytic effects in various preclinical models.[14] This compound can be used to probe the therapeutic potential of GABA B modulation in anxiety and depression, with PAMs being particularly promising due to their potentially lower side-effect profile compared to full agonists like baclofen.[11]

Substance Use Disorders

A significant body of evidence shows that GABA B receptor activation can reduce the reinforcing effects of drugs of abuse, including cocaine, nicotine, and alcohol.[9][15] GABA B agonists and PAMs have been found to decrease drug self-administration and cue-induced reinstatement in animal models.[14][15] Therefore, this compound is a valuable tool for studies aimed at understanding the GABAergic mechanisms of addiction and for screening potential anti-addiction therapies.

Nociception and Pain Management

GABA B receptors are involved in the modulation of pain signals within the spinal cord and supraspinal regions. Novel GABA B PAMs are being investigated as potential analgesics, particularly for conditions like fibromyalgia, with the aim of achieving pain relief with fewer side effects than traditional agonists.[16]

Part 3: Experimental Methodologies and Protocols

The following protocols provide a framework for the comprehensive characterization of this compound.

Protocol 1: In Vitro Characterization - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the GABA B receptor in rodent brain tissue. This protocol is adapted from established methods for characterizing GABA receptor binding.[17]

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]GABA or a specific GABA B antagonist like [³H]CGP-54626

  • Non-specific binding control: Baclofen (1 mM) or unlabeled GABA (1 mM)

  • Tissue: Whole rat brain or specific regions like cerebellum, frozen

  • Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Equipment: Tissue homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

  • Membrane Preparation: a. Homogenize frozen rat brain tissue in 10 volumes of ice-cold buffer. b. Centrifuge at 20,000 x g for 20 minutes at 4°C. c. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step three additional times to remove endogenous GABA.[17] d. Resuspend the final pellet in buffer to a protein concentration of ~1 mg/mL.

  • Binding Assay: a. Set up assay tubes containing:

    • 100 µL of radioligand (e.g., 5 nM [³H]GABA).
    • 100 µL of buffer (for total binding), non-specific control (for non-specific binding), or varying concentrations of the test compound.
    • 800 µL of the membrane preparation. b. Incubate tubes at 4°C for 30 minutes.
  • Termination and Counting: a. Rapidly filter the incubation mixture through glass fiber filters under vacuum. b. Wash the filters three times with 4 mL of ice-cold buffer. c. Place filters in scintillation vials with 5 mL of scintillation fluid. d. Quantify radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assessment - Whole-Cell Electrophysiology

Objective: To measure the functional effect of the test compound on GABA B receptor-mediated currents in neurons. This protocol is based on standard slice electrophysiology techniques.[18][19]

Materials:

  • Test Compound: this compound

  • GABA B Agonist: Baclofen (as a positive control)

  • Artificial Cerebrospinal Fluid (ACSF): (in mM) 119 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, 11 glucose; bubbled with 95% O₂/5% CO₂.[18]

  • Internal Solution (for patch pipette): (in mM) e.g., 130 K-gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP.

  • Animal: Postnatal day 14-21 Sprague-Dawley rat.

  • Equipment: Vibratome, recording chamber, patch-clamp amplifier, microscope with DIC optics, stimulating electrode.

Ephys_Workflow start Start prep Prepare Acute Brain Slices (e.g., Hippocampus, 350-400 µm) start->prep transfer Transfer Slice to Recording Chamber prep->transfer patch Establish Whole-Cell Patch-Clamp Recording transfer->patch baseline Record Baseline GABA B -mediated IPSCs (e.g., with Baclofen pulse) patch->baseline application Bath Apply Test Compound (Varying Concentrations) baseline->application record_test Record IPSCs in Presence of Test Compound application->record_test washout Washout Compound and Record Recovery record_test->washout analyze Analyze Change in Current Amplitude & Kinetics washout->analyze end End analyze->end

Caption: General workflow for the in vitro electrophysiology protocol.

Procedure:

  • Slice Preparation: a. Anesthetize the rat and rapidly decapitate. b. Submerge the brain in ice-cold, oxygenated ACSF.[18] c. Cut 350-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus) using a vibratome. d. Allow slices to recover in oxygenated ACSF at 30°C for 30 minutes, then at room temperature for at least 1 hour.[18]

  • Recording: a. Transfer a slice to the submersion recording chamber continuously perfused with oxygenated ACSF (~30°C). b. Visualize neurons (e.g., CA1 pyramidal cells) and establish a whole-cell patch-clamp recording. c. To isolate GABA B currents, block GABA A and glutamate receptors pharmacologically. d. Elicit postsynaptic currents by stimulating afferent fibers.

  • Drug Application: a. Record a stable baseline of GABA B receptor-mediated currents (e.g., elicited by a K⁺-based protocol or paired-pulse stimulation). b. Bath-apply this compound at increasing concentrations. c. To test for PAM activity, apply a sub-maximal concentration of GABA or baclofen and observe if the test compound potentiates the response.

  • Data Analysis: a. Measure the amplitude and kinetics of the evoked currents before, during, and after drug application. b. Construct a dose-response curve to determine the EC₅₀ (for agonist activity) or the degree of potentiation (for PAM activity).

Protocol 3: In Vivo Behavioral Assessment - Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic or anxiogenic-like effects of the test compound in mice or rats.

Materials:

  • Test Compound: this compound

  • Vehicle: Saline or appropriate solvent

  • Positive Control: Diazepam (a known anxiolytic)

  • Apparatus: Elevated plus maze with two open arms and two closed arms.

  • Software: Video tracking software for automated analysis.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: a. Administer the test compound (e.g., via intraperitoneal injection) at various doses. Dosing should be based on pilot studies or data from similar compounds. b. Administer vehicle to the control group and diazepam to the positive control group. c. Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.

  • Testing: a. Place the animal in the center of the EPM, facing one of the open arms. b. Allow the animal to explore the maze for 5 minutes. c. Record the session using an overhead video camera.

  • Data Analysis: a. Use video tracking software to score key parameters:

    • Time spent in the open arms vs. closed arms.
    • Number of entries into the open arms vs. closed arms.
    • Total distance traveled (as a measure of general locomotor activity). b. An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.[11]

Part 4: Data Interpretation and Troubleshooting

  • Distinguishing Agonist vs. PAM: In electrophysiology, a direct agonist will evoke a current on its own. A PAM will have little to no effect alone but will significantly increase the current evoked by a low concentration of GABA or baclofen.[12]

  • Behavioral Side Effects: When interpreting behavioral data, it is crucial to monitor for confounding effects on locomotion. A compound that causes sedation may reduce overall movement, leading to a false-positive or negative result in the EPM. Always analyze total distance traveled or use a separate locomotor activity test.[11]

  • Solubility: Compounds with trifluoromethyl groups can sometimes have poor aqueous solubility. Ensure the test compound is fully dissolved in an appropriate vehicle for in vivo studies. Perform solubility tests before beginning large-scale experiments.

Conclusion

This compound represents a promising chemical tool for the detailed investigation of the GABA B receptor system. Its unique structure warrants a thorough characterization to determine its precise mechanism of action—as an agonist or a positive allosteric modulator—and its stereospecific activity. The protocols outlined in this guide provide a robust framework for researchers to elucidate its pharmacological profile and leverage its potential to advance our understanding of GABAergic modulation in health and disease.

References

As a large language model, I am unable to provide clickable URLs. Please search for the titles on a scholarly search engine like Google Scholar or PubMed to access the full articles.

  • Filip, M., & Frankowska, M. (2010). GABAB receptors in reward processes. PubMed - NIH.
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  • Kuki, T., et al. (2004). Electrophysiology of GABAergic transmission of single intergeniculate leaflet neurons in rat.
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  • MedChemExpress. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid. MedChemExpress.
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  • Malherbe, P., et al. (2008). Characterization of (R,S)
  • MedChemExpress. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid. MedChemExpress.
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  • Uchimura, T., et al. (2019).
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  • Wikipedia. (n.d.). Baclofen. Wikipedia.
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High-performance liquid chromatography (HPLC) method for analyzing (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantioselective Analysis of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid by High-Performance Liquid Chromatography

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of this compound. This compound, a β-amino acid featuring a trifluoromethyl substituent, is of significant interest in pharmaceutical development due to the unique pharmacological properties imparted by the trifluoromethyl group.[1] The accurate determination of its enantiomeric purity is critical for efficacy and safety. This document provides a detailed protocol for direct enantioseparation on a teicoplanin-based chiral stationary phase (CSP), eliminating the need for sample derivatization. We delve into the rationale behind the selection of the stationary phase, mobile phase optimization, and system suitability parameters. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Challenge and Strategic Approach

This compound is a chiral molecule whose biological activity is intrinsically linked to its stereochemistry. The trifluoromethyl (-CF3) group is a powerful bioisostere for other chemical moieties and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3] Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drug substances.

The primary analytical challenge lies in resolving the (S) and (R) enantiomers, which possess identical physical and chemical properties in an achiral environment. The direct separation of enantiomers via chiral HPLC is the most efficient and widely accepted approach.[4] This method avoids the complexities and potential for analytical error associated with indirect methods that require derivatization.[5]

Our strategy is centered on the use of a macrocyclic glycopeptide chiral stationary phase, specifically a teicoplanin-based column. These phases are renowned for their versatility and exceptional ability to resolve underivatized amino acids through a combination of interaction mechanisms, including hydrogen bonding, π-π interactions, and ionic interactions.[5][6][7] The presence of both an acidic carboxylic group and a basic amino group in the analyte makes it an ideal candidate for the multi-modal interaction capabilities of a teicoplanin CSP.[1]

Analyte Properties

A summary of the key properties of the target analyte is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₁₀F₃NO₂
Molecular Weight233.19 g/mol
Chiral CenterC3 Carbon[1]
Key Functional GroupsCarboxylic Acid, Amino Group, Trifluoromethylphenyl Group[1]

The Chromatographic System: Rationale and Setup

The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method.[8]

Chiral Stationary Phase (CSP) Selection

Recommended Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP)

  • Dimensions: 250 mm x 4.6 mm I.D.

  • Particle Size: 5 µm

  • Justification: The CHIROBIOTIC® T column is based on the macrocyclic glycopeptide teicoplanin, which possesses 23 chiral centers and multiple interaction sites. It is particularly effective for the direct separation of underivatized amino acids.[3][5][9] The combination of aromatic rings, peptide linkages, and ionizable groups on the teicoplanin selector provides the necessary stereospecific interactions (π-π, hydrogen bonding, ionic) to effectively resolve the enantiomers of our target analyte.[7] A teicoplanin-based CSP is highly recommended for amino acids containing trifluoromethylphenyl groups.[1]

HPLC System and Detection
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump capable of delivering a stable flow rate, a column oven for temperature control, and an autosampler.

  • Detector: A UV-Vis detector is suitable. The aromatic phenyl ring in the analyte allows for strong UV absorbance.

  • Detection Wavelength: 220 nm or 254 nm (to be determined empirically by scanning the UV spectrum of the analyte).

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for the analysis. Optimization may be required based on system performance and specific sample matrices.

Preparation of Mobile Phase and Standards
  • Mobile Phase Preparation (Starting Condition):

    • Prepare a stock solution of 0.1% (v/v) Acetic Acid in HPLC-grade water.

    • Prepare the mobile phase by mixing Methanol and the 0.1% Acetic Acid solution in a 70:30 (v/v) ratio.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

    • Rationale: A reversed-phase mode with a polar organic modifier like methanol is a robust starting point for amino acid separation on CHIROBIOTIC® T.[5] The acidic additive (acetic acid) helps to suppress the ionization of the carboxylic acid group and protonate the amino group, leading to more consistent interactions with the stationary phase and improved peak shape.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of the racemic standard of 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid at 1.0 mg/mL in methanol.

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Prepare a sample solution of this compound at the same concentration (0.1 mg/mL) in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.[1]

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis.

ParameterRecommended Setting
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase 70:30 (v/v) Methanol : 0.1% Acetic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes (or until both enantiomers have eluted)
System Equilibration and Analysis Workflow

The following diagram illustrates the logical flow of the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (70:30 MeOH:0.1% HAc) P2 Prepare Standards & Samples (0.1 mg/mL in Mobile Phase) P1->P2 P3 Filter Samples (0.45 µm) P2->P3 A1 Equilibrate Column (>30 min) P3->A1 A2 Inject Racemic Standard (System Suitability) A1->A2 A3 Inject (S)-Enantiomer Sample A2->A3 A4 Acquire Data A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate Resolution (Rs) D1->D2 D3 Determine Enantiomeric Purity (% Area) D2->D3

Caption: Experimental workflow from preparation to data analysis.

  • Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved. CHIROBIOTIC® columns may require longer equilibration times (up to 1-2 hours) when changing mobile phases.[10]

  • System Suitability: Inject the racemic standard solution. The chromatogram should show two well-resolved peaks corresponding to the (S) and (R) enantiomers.

  • Peak Identification: Inject the pure (S)-enantiomer sample to identify its corresponding peak in the racemic mixture chromatogram.

  • Sample Analysis: Inject the test samples for analysis.

Method Optimization and Validation Insights

Achieving optimal separation often requires fine-tuning the initial method parameters.

Mobile Phase Composition

The ratio of organic modifier (methanol) to the aqueous phase is a powerful tool for adjusting retention and resolution.

  • Increasing Methanol %: Generally decreases retention times. The effect on resolution can be complex; for teicoplanin CSPs, a "U-shaped" profile where resolution is optimal at both low and high organic content is sometimes observed.[5]

  • Mobile Phase Additives: If peak shape is poor (e.g., tailing), adjusting the type and concentration of the acidic or basic modifier is crucial.[1]

    • Acids: Trifluoroacetic acid (TFA) at 0.1% can be used as an alternative to acetic acid for stronger ion suppression.

    • Bases: For analysis in polar ionic mode, small amounts of a base like diethylamine (DEA) or a volatile salt like ammonium acetate can be used.

Temperature Effects
  • Decreasing the column temperature often increases enantioselectivity and resolution, but at the cost of longer retention times and higher backpressure.[10]

  • Conversely, increasing the temperature can improve peak efficiency but may reduce resolution. A constant, controlled temperature is essential for reproducible retention times.[1]

Expected Results and System Suitability

The following table provides target values for system suitability to ensure the method is performing correctly.

ParameterAcceptance CriterionRationale
Resolution (Rs) Rs > 1.5Ensures baseline separation between the enantiomer peaks for accurate quantification.
Tailing Factor (Tf) 0.8 < Tf < 1.5Indicates good peak symmetry, preventing integration errors.
Theoretical Plates (N) > 2000Demonstrates good column efficiency and performance.
%RSD of Retention Time < 2.0% (for 5 replicate injections)Confirms system precision and stability.

Troubleshooting Common HPLC Issues

A self-validating protocol anticipates potential issues. The following guide addresses common problems encountered during the analysis of this type of compound.

Troubleshooting Problem1 Poor Peak Shape (Tailing) Possible Causes: 1. Secondary Ionic Interactions 2. Inappropriate Mobile Phase pH 3. Column Overload Solution1 Solution1 Problem1->Solution1 Address with Problem2 Inconsistent Retention Times Possible Causes: 1. Temperature Fluctuations 2. Inadequate Column Equilibration 3. Mobile Phase Instability Solution2 Solutions 1. Use a column oven for stable temperature 2. Increase equilibration time between runs 3. Ensure mobile phase is well-mixed and degassed Problem2->Solution2 Address with

Caption: A troubleshooting guide for common HPLC issues.

This troubleshooting guide is adapted from best practices for analyzing amphoteric molecules like amino acids.[1]

Conclusion

This application note presents a detailed and scientifically grounded HPLC method for the enantioselective analysis of this compound. By leveraging the unique selectivity of a teicoplanin-based chiral stationary phase, this direct method offers a reliable, efficient, and robust solution for determining enantiomeric purity. The provided protocols for method setup, optimization, and troubleshooting are designed to empower researchers and analysts to achieve accurate and reproducible results, ensuring the quality and safety of pharmaceutical compounds.

References

  • Rao, R. N., & Nagaraju, V. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ates, H., et al. (2005). Comparative study of three teicoplanin-based chiral stationary phases using the linear free energy relationship model. Journal of Chromatography A. Retrieved from [Link]

  • Wang, Y., et al. (2023). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst. Retrieved from [Link]

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Application Notes and Protocols: A Guide to the Experimental Design for Studying GABA Receptor Modulation by Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of GABA Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] These receptors are heteropentameric structures forming a central chloride-permeable pore.[4] The binding of GABA to its receptor leads to the opening of this channel, an influx of chloride ions, and subsequent hyperpolarization of the neuron, which dampens neuronal excitability.[1]

The profound influence of GABA-A receptors on neuronal activity makes them a critical target for therapeutic intervention in a wide array of neurological and psychiatric disorders, including anxiety, epilepsy, insomnia, and schizophrenia.[5][6][7] The receptor possesses multiple allosteric binding sites, distinct from the GABA binding site, which can be modulated by various pharmacological agents, such as benzodiazepines, barbiturates, and neurosteroids.[8][9] These modulators can enhance or inhibit the receptor's response to GABA, offering a sophisticated means of fine-tuning neuronal inhibition.

The discovery of novel compounds that can selectively modulate GABA-A receptor subtypes is a key objective in modern drug development.[5][6] This selectivity is crucial for developing therapies with improved efficacy and reduced side effects. This guide provides a comprehensive overview of the experimental design and key methodologies for characterizing the interaction of novel compounds with GABA-A receptors, from initial screening to in-depth functional analysis.

A Phased Approach to Characterizing Novel GABA-A Receptor Modulators

A robust experimental workflow for assessing novel compounds targeting GABA-A receptors typically follows a tiered approach. This begins with high-throughput screening to identify initial "hits," followed by more detailed electrophysiological characterization to confirm and quantify their modulatory effects. Finally, promising candidates are evaluated in more complex cellular and in vivo models to assess their physiological relevance.

GABAA_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In-depth & In Vivo Analysis High-Throughput Screening (HTS) High-Throughput Screening (HTS) Binding Assays Binding Assays High-Throughput Screening (HTS)->Binding Assays Identify Hits Automated Patch Clamp Automated Patch Clamp Binding Assays->Automated Patch Clamp Confirm Binding & Function Manual Patch Clamp Manual Patch Clamp Automated Patch Clamp->Manual Patch Clamp Detailed Mechanism of Action Human Neuron Models Human Neuron Models Manual Patch Clamp->Human Neuron Models Assess Physiological Relevance In Vivo Behavioral Assays In Vivo Behavioral Assays Human Neuron Models->In Vivo Behavioral Assays Evaluate Therapeutic Potential

Caption: A tiered experimental workflow for the discovery and characterization of novel GABA-A receptor modulators.

Phase 1: Initial Screening for GABA-A Receptor Activity

The primary goal of this phase is to rapidly screen large compound libraries to identify molecules that interact with the GABA-A receptor. This is typically achieved through a combination of binding and functional assays designed for high throughput.

Radioligand Binding Assays: Assessing Direct Receptor Interaction

Radioligand binding assays are a fundamental tool for determining if a novel compound directly binds to the GABA-A receptor complex.[10] These assays measure the displacement of a radioactive ligand (radioligand) from its binding site by the test compound.

Principle of the Assay: A specific radioligand with known high affinity for a particular site on the GABA-A receptor is incubated with a preparation of membranes from cells or tissues expressing the receptor. The amount of radioligand bound to the receptor is then measured in the presence and absence of the test compound. A reduction in radioligand binding in the presence of the test compound indicates that it is competing for the same binding site or an allosterically coupled site.

Key Considerations for Experimental Design:

  • Choice of Radioligand: The selection of the radioligand determines which binding site is being investigated. For example, [3H]muscimol is used to label the GABA binding site, while [3H]flunitrazepam is used to label the benzodiazepine site.[11]

  • Membrane Preparation: Consistent and high-quality membrane preparations are crucial for reproducible results. Multiple washing steps are necessary to remove endogenous GABA, which can interfere with the binding of the radioligand.[11][12]

  • Defining Non-Specific Binding: It is essential to determine the amount of radioligand that binds to non-receptor components. This is achieved by including a high concentration of a known, non-radioactive ligand that saturates the specific binding sites.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing the target GABA-A receptor subtype in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[11]

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the chosen radioligand (e.g., [3H]muscimol), and varying concentrations of the novel compound.

    • For determining non-specific binding, a separate set of wells should contain a saturating concentration of a known non-radioactive competitor (e.g., unlabeled GABA).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the novel compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).

    • The Ki (inhibition constant) can then be calculated from the IC50 value.

ParameterDescriptionTypical Value
IC50 Concentration of a compound that displaces 50% of the specific binding of the radioligand.Varies depending on compound affinity.
Ki Inhibition constant; a measure of the affinity of the compound for the receptor.Calculated from the IC50.
High-Throughput Functional Assays: Screening for Modulatory Activity

While binding assays confirm interaction, they do not provide information about the functional consequences of that interaction (e.g., positive or negative modulation). High-throughput functional assays are therefore essential for identifying compounds that modulate GABA-A receptor activity.

1.2.1. Fluorescence-Based Assays

Fluorescence-based assays are a popular choice for high-throughput screening due to their speed, sensitivity, and scalability.[13][14]

Principle of Membrane Potential Assays: These assays utilize voltage-sensitive dyes that change their fluorescence intensity in response to changes in the cell's membrane potential.[6] Activation of GABA-A receptors leads to an influx of chloride ions, causing depolarization or hyperpolarization (depending on the chloride gradient), which is detected as a change in fluorescence. Novel compounds are screened for their ability to enhance or inhibit the GABA-induced fluorescence signal.

Principle of YFP-Based Halide-Sensing Assays: A genetically encoded yellow fluorescent protein (YFP) that is sensitive to halide ions can be co-expressed with the GABA-A receptor subunits.[13][14] The influx of chloride ions upon receptor activation quenches the YFP fluorescence, providing a direct measure of channel activity. This method avoids the potential for dye-related artifacts.[13]

Protocol: FLIPR-Based Membrane Potential Assay

  • Cell Culture:

    • Use a stable cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 cells).[3]

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a voltage-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition and Signal Detection:

    • Use a fluorescent imaging plate reader (FLIPR) to measure the baseline fluorescence.

    • Add the novel compounds at various concentrations to the wells.

    • After a short pre-incubation, add a sub-maximal concentration of GABA (e.g., EC20) to all wells.

    • The FLIPR will detect the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence in response to GABA in the presence and absence of the test compound.

    • Positive allosteric modulators (PAMs) will increase the GABA-induced signal, while negative allosteric modulators (NAMs) will decrease it.

    • Generate dose-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition) of the novel compounds.

Assay TypePrincipleAdvantagesDisadvantages
Membrane Potential Voltage-sensitive dyes detect changes in membrane potential upon ion influx.[6]High-throughput, commercially available kits.Indirect measure of channel activity, potential for dye-related artifacts.
YFP-Based Halide Sensing Genetically encoded YFP fluorescence is quenched by chloride influx.[13][14]Direct measure of chloride influx, no dye loading required.[13]Requires generation of a stable cell line co-expressing YFP and the receptor.

Phase 2: Electrophysiological Characterization for In-Depth Functional Analysis

Electrophysiology is the "gold standard" for studying ion channels as it provides a direct measure of ion flow across the cell membrane with high temporal resolution.[15] This phase is crucial for confirming the modulatory effects of "hit" compounds from primary screening and for elucidating their mechanism of action.

PatchClamp_Concept cluster_0 Cell cluster_1 Patch Pipette Cell_Membrane Cell Membrane with GABA-A Receptor Amplifier Patch Clamp Amplifier Cell_Membrane->Amplifier Measures current flow Pipette Glass Micropipette (Electrode) Pipette->Cell_Membrane Forms a high-resistance 'gigaohm' seal Data_Acquisition Computer Amplifier->Data_Acquisition Records data

Caption: Conceptual diagram of a whole-cell patch-clamp recording setup.

Automated Patch Clamp (APC): Bridging Throughput and Detail

Automated patch clamp systems have revolutionized ion channel drug discovery by significantly increasing the throughput of electrophysiological recordings compared to traditional manual patch clamp.[15][16][17] These systems are ideal for secondary screening and for generating detailed dose-response relationships for a large number of compounds.[18]

Principle of Operation: APC systems utilize planar substrates with microscopic apertures instead of traditional glass pipettes.[15] Cells in suspension are automatically positioned over these apertures, and a gigaohm seal is formed. The system then performs whole-cell recordings and applies compounds in a pre-programmed sequence.

Advantages of APC:

  • Higher Throughput: Can test hundreds to thousands of data points per day.[17]

  • Increased Consistency: Automation reduces human variability, leading to more reproducible data.[18]

  • Reduced Labor: Frees up researcher time for data analysis and experimental design.[18]

Protocol: APC for Characterizing GABA-A Modulators

  • Cell Preparation:

    • Harvest cells expressing the GABA-A receptor subtype of interest and prepare a single-cell suspension.

    • Cell quality is critical for high success rates.

  • System Setup:

    • Prime the APC system with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension and compound plates into the instrument.

  • Experimental Protocol:

    • The system will automatically capture cells and establish whole-cell recordings.

    • A typical voltage-clamp protocol involves holding the cell at a negative potential (e.g., -70 mV).

    • Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the novel compound with GABA to measure its modulatory effect.

    • Perform a dose-response experiment by applying increasing concentrations of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the presence and absence of the compound.

    • Calculate the percent potentiation or inhibition for each concentration.

    • Fit the data to a dose-response curve to determine the EC50 or IC50 and the maximum efficacy.

APC SystemThroughput (data points/day)Correlation with Manual Patch Clamp
IonWorks Quattro ~1600Good
IonWorks HT ~400Better
Q-Patch ~100Best
Data adapted from Sawada et al.[17]
Manual Patch Clamp: The Gold Standard for Mechanistic Studies

While APC provides excellent data for screening and basic characterization, manual patch clamp remains the unparalleled technique for detailed mechanistic studies.[15] It offers greater flexibility in experimental design and is essential for investigating the biophysical properties of receptor modulation.

Applications of Manual Patch Clamp:

  • Mechanism of Action: Determine if a compound affects the receptor's affinity for GABA, its gating properties (opening and closing rates), or its desensitization.

  • Voltage Dependence: Investigate if the modulatory effect of the compound is dependent on the membrane potential.

  • Single-Channel Recording: Directly observe the opening and closing of individual GABA-A receptor channels to understand how a compound alters their behavior.

Phase 3: Advancing to More Physiologically Relevant Models

While recombinant cell lines are excellent for initial characterization, they do not fully recapitulate the complex environment of the brain. Therefore, it is important to validate the effects of promising compounds in more physiologically relevant systems.

Studies in Human-Derived Neurons

Human induced pluripotent stem cell (iPSC)-derived neurons are becoming an increasingly valuable tool in drug discovery.[16] These cells provide a human-relevant system for studying the effects of novel compounds on neuronal function and can express a more native complement of GABA-A receptor subunits.[19]

In Vivo Behavioral Assays

The final step in the preclinical evaluation of a novel GABA-A receptor modulator is to assess its effects in vivo.[20] Animal models, typically rodents, are used to investigate the compound's therapeutic potential for conditions such as anxiety and epilepsy, as well as its potential side effects like sedation.[21][22][23][24]

Common Behavioral Assays:

  • Elevated Plus Maze: A widely used test to assess anxiety-like behavior in rodents.[21][22] Anxiolytic compounds typically increase the time spent in the open arms of the maze.

  • Open Field Test: Measures locomotor activity and exploratory behavior, which can be indicative of both anxiolytic and sedative effects.[21][22]

  • Marble Burying Test: A test for anxiety and obsessive-compulsive-like behavior.[21]

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: A model of epilepsy where the ability of a compound to prevent or reduce the severity of seizures induced by the convulsant PTZ is assessed.

Considerations for In Vivo Studies:

  • Pharmacokinetics: It is crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate brain exposure.

  • Dose-Response: A thorough dose-response study is necessary to identify the therapeutically relevant dose range and to assess potential side effects.

  • Ethical Considerations: All animal experiments must be conducted in accordance with ethical guidelines and regulations.

Conclusion: A Pathway to Novel Therapeutics

The experimental design for studying the modulation of GABA-A receptors by novel compounds is a multi-faceted process that requires a combination of techniques, from high-throughput screening to detailed electrophysiological analysis and in vivo validation. By following a logical, tiered approach and carefully considering the principles and protocols outlined in this guide, researchers can effectively identify and characterize promising new drug candidates with the potential to treat a wide range of neurological and psychiatric disorders. The continued development of advanced technologies, such as automated patch clamp and human iPSC-derived neuron models, will further enhance our ability to discover the next generation of safer and more effective GABA-A receptor modulators.

References

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The Strategic Integration of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid in Modern Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action is relentless. Medicinal chemists increasingly turn to specialized building blocks to achieve these goals, among which fluorinated amino acids have emerged as particularly powerful tools. This guide provides an in-depth exploration of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid , a chiral β-amino acid that has garnered significant interest as a key structural motif in the development of innovative therapeutics. We will delve into the rationale behind its use, its physicochemical properties, and detailed protocols for its application, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The Rationale for Fluorination: Enhancing Drug-like Properties

The incorporation of a trifluoromethyl (-CF3) group into a phenyl ring, as seen in this compound, is a deliberate strategy to augment the molecule's therapeutic potential. The -CF3 group is a bioisostere of a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity offer several advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug.

  • Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and increase its oral bioavailability.

  • Receptor Binding: The unique electronic and steric properties of the -CF3 group can lead to enhanced binding affinity and selectivity for the target protein. It can participate in favorable non-covalent interactions within the binding pocket.

  • Conformational Control: As a β-amino acid, this building block introduces a different conformational constraint into peptide-based drugs compared to α-amino acids, which can improve resistance to proteolysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in drug synthesis.

PropertyValueSource
Molecular Formula C10H10F3NO2[1]
Molecular Weight 233.19 g/mol [1]
Appearance White to off-white powder[2]
Chirality (S)-enantiomer-
CAS Number 180263-44-9[1]

Application in Drug Development: A Case Study in DPP-4 Inhibition

A prominent application of chiral β-amino acids with fluorinated phenyl moieties is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[3] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels.[4] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for a major class of oral medications for type 2 diabetes.[2]

While the blockbuster drug Sitagliptin (Januvia®) contains a related but different beta-amino acid ((3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid), numerous research programs have explored analogues to optimize potency, selectivity, and pharmacokinetic properties.[5][6] The use of this compound allows for the synthesis of novel DPP-4 inhibitors with a distinct substitution pattern on the phenyl ring.

Below is a representative workflow for the synthesis of a potential DPP-4 inhibitor using this building block.

G cluster_synthesis Synthesis of a DPP-4 Inhibitor Analogue cluster_moa Mechanism of Action A This compound (Protected, e.g., with Boc) C Amide Coupling Reaction A->C B Heterocyclic Amine (e.g., a triazolopiperazine derivative) B->C D Coupled Intermediate C->D E Deprotection D->E F Final DPP-4 Inhibitor Analogue E->F G DPP-4 Inhibitor H DPP-4 Enzyme G->H binds to I Inhibition H->I J Active GLP-1 & GIP (Increased Levels) I->J leads to K Pancreatic β-cells J->K M Pancreatic α-cells J->M L Increased Insulin Secretion K->L O Improved Glycemic Control L->O N Decreased Glucagon Secretion M->N N->O

Figure 1: Synthetic workflow and mechanism of action.

Experimental Protocol: Amide Coupling for the Synthesis of a DPP-4 Inhibitor Analogue

This protocol details a standard procedure for the amide bond formation between N-Boc protected this compound and a heterocyclic amine, a key step in the synthesis of many DPP-4 inhibitors.[2]

Materials:

  • N-Boc-(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

  • Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][7]triazolo[4,3-a]pyrazine hydrochloride)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes. The solution should become slightly yellow, indicating the formation of the active ester.

  • Coupling: Add the heterocyclic amine (1.05 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required to neutralize the acid.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected coupled product.

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the final DPP-4 inhibitor analogue.

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, which is critical when working with chiral molecules.[8]

  • DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and any hydrochloride salt of the amine, driving the reaction to completion without competing in the coupling reaction.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated ester intermediate. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for high yields.

  • Aqueous Work-up: The washing steps are essential to remove the coupling byproducts, excess reagents, and DMF, leading to a cleaner crude product for purification.

Conclusion

This compound is a valuable and versatile building block in modern pharmaceutical research. Its strategic incorporation, particularly in the synthesis of DPP-4 inhibitors, exemplifies how the precise manipulation of molecular structure can lead to significant improvements in drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this and similar building blocks in the design and synthesis of the next generation of therapeutics.

References

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Assay development for screening trifluoromethyl-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Assay Development for High-Throughput Screening of Trifluoromethyl-Containing Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the unique physicochemical properties conferred by the -CF3 moiety also present distinct challenges in high-throughput screening (HTS). These compounds can exhibit non-specific interactions, aggregation, and interference with common assay technologies. This guide provides a framework for developing robust and reliable screening funnels for trifluoromethyl-containing compounds. We delve into the causality behind experimental design, from primary assay selection to rigorous hit validation, with a special focus on biophysical methods like ¹⁹F-NMR that leverage the unique properties of the fluorine atom. Our goal is to equip researchers with the expertise to navigate the complexities of screening these valuable compounds, ensuring the identification of high-quality, genuine hits.

The Trifluoromethyl Group: Implications for Assay Design

The strategic incorporation of a -CF3 group is a well-established method to optimize drug-like properties.[4][5] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) profoundly influence a molecule's behavior in biological and assay environments.[3][6] Understanding these influences is the first step in designing a successful screening campaign.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation.[3][6] This is advantageous for drug candidates but requires careful consideration in cell-based assays, where parent compound activity, not that of a metabolite, is typically desired.

  • Enhanced Lipophilicity: Increased lipophilicity can improve membrane permeability, a desirable trait for cellular activity.[3] However, it also increases the risk of non-specific binding, promiscuous inhibition through compound aggregation, and interference with assay components, which are common sources of false positives in HTS.[7]

  • Binding Interactions: The electronegativity of the -CF3 group can alter a molecule's electrostatic potential, potentially strengthening interactions with biological targets through hydrogen bonding and other electrostatic forces.[3] This makes direct, biophysical binding assays particularly valuable for this compound class.

Primary Screening Strategies: A Multi-Faceted Approach

No single assay platform is universally optimal. The choice of a primary screen should be guided by the nature of the biological target and an awareness of the potential liabilities of -CF3 compounds. A common strategy is to run biochemical and cell-based assays in parallel or to prioritize direct biophysical methods.

Biochemical and Cell-Based Assays

Standard HTS assays remain valuable but require careful execution and data interpretation.[8][9]

  • Biochemical Assays: Formats such as TR-FRET, AlphaScreen, and coupled enzymatic assays are workhorses of HTS.[8] However, the potential for -CF3 compounds to interfere with reporter enzymes (e.g., luciferase) or generate optical artifacts (fluorescence) necessitates rigorous counter-screening.[7][10]

  • Cell-Based Assays: These assays provide a more biologically relevant context, assessing compound effects on cell signaling, proliferation, or toxicity.[9][11] Assays like the MTT assay are commonly used to assess the anti-proliferative effects of novel compounds.[12][13] Given the enhanced membrane permeability of many -CF3 compounds, observing a cellular phenotype is a critical step. However, non-specific cytotoxicity can be a confounding factor and must be deconvoluted from on-target activity.

Table 1: Comparison of Primary Screening Technologies for -CF3 Compounds
Assay TechnologyProsCons & Considerations for -CF3 Compounds
TR-FRET / HTRF Homogeneous, robust, sensitive.Potential for compound auto-fluorescence. Lipophilic -CF3 compounds may interfere with assay reagents.
AlphaScreen Highly sensitive, no-wash format.Susceptible to light-scattering compounds. Potential for interference from aggregators.
Luciferase Reporter High sensitivity, wide dynamic range.Prone to direct inhibition by compounds, a known liability for certain chemical scaffolds.[10]
MTT / Cell Viability Simple, cost-effective, reflects cytotoxicity.[12]Does not distinguish between on-target and non-specific cytotoxicity.
High-Content Screening Multiplexed, phenotypic data.[8]Complex data analysis. Compound precipitation or toxicity can confound image analysis.
¹⁹F-NMR Screening Direct binding detection, low false positives, sensitive to weak binders.[14][15]Lower throughput, requires specialized equipment and expertise.
Mass Spectrometry Label-free, direct detection of substrate/product.Can be lower throughput, potential for ion suppression by matrix or compound.
Biophysical and Label-Free Methods: The ¹⁹F-NMR Advantage

For trifluoromethyl-containing libraries, biophysical methods that directly detect binding to the target protein are exceptionally powerful. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier technique.

Because the ¹⁹F nucleus is not naturally present in biological systems, it provides a clean, background-free signal. Any change in the ¹⁹F NMR spectrum of a compound upon addition of a target protein is direct evidence of a binding event. This method is highly sensitive to a wide range of binding affinities, making it ideal for fragment-based screening where interactions are often weak.[14][15] Both direct and competition-based screening formats can be employed.[16]

Workflow for Assay Development & Screening

AssayDevelopmentWorkflow cluster_prep Phase 1: Preparation & Feasibility cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Triage & Validation cluster_characterization Phase 4: Hit Characterization Target Target Analysis & Reagent Prep LibPrep CF3-Compound Library QC (Purity, Solubility) Target->LibPrep AssayFeasibility Feasibility Studies (e.g., Z'-factor, signal window) LibPrep->AssayFeasibility PrimaryScreen Primary Screen (e.g., ¹⁹F-NMR, HTS Assay) AssayFeasibility->PrimaryScreen Assay Validated HitTriage Hit Identification & Triage PrimaryScreen->HitTriage DoseResponse Dose-Response & IC₅₀/Kₑ Determination HitTriage->DoseResponse Initial Hits DoseResponse->HitTriage Confirm Activity CounterScreens Interference Counter-Screens (Luciferase, Aggregation) DoseResponse->CounterScreens CounterScreens->HitTriage Flag as Artifacts OrthogonalAssay Orthogonal Assay (Different Technology) CounterScreens->OrthogonalAssay Clean Hits SAR SAR Exploration OrthogonalAssay->SAR Validated Hits CellularActivity Cellular Target Engagement & Phenotypic Assays SAR->CellularActivity HitTriage Start Primary Screen Hits DoseResponse Confirm Dose-Response (Calculate IC₅₀/EC₅₀) Start->DoseResponse CheckInterference Assay Interference Counter-Screens? DoseResponse->CheckInterference Potent Discard1 Discard: No Dose-Response DoseResponse->Discard1 Inactive CheckCytotoxicity General Cytotoxicity Counter-Screen? CheckInterference->CheckCytotoxicity No Discard2 Discard: Assay Interference CheckInterference->Discard2 Yes OrthogonalAssay Confirm in Orthogonal Assay (e.g., Biophysical, Cell-Based) CheckCytotoxicity->OrthogonalAssay No Discard3 Discard: Cytotoxic CheckCytotoxicity->Discard3 Yes CheckSelectivity Target Selectivity Panel? OrthogonalAssay->CheckSelectivity Confirmed Discard4 Discard: Not Confirmed OrthogonalAssay->Discard4 Not Confirmed ValidatedHit Validated Hit for SAR CheckSelectivity->ValidatedHit Selective Deprioritize Deprioritize: Non-Selective CheckSelectivity->Deprioritize Non-Selective

Caption: A decision-making flowchart for hit validation.

Conclusion

Screening trifluoromethyl-containing compounds offers immense potential for drug discovery but demands a scientifically rigorous and proactive approach to assay development. By anticipating the unique physicochemical behaviors of the -CF3 group, researchers can design intelligent screening funnels that minimize false positives and maximize the discovery of high-quality lead compounds. Integrating direct biophysical methods like ¹⁹F-NMR with carefully controlled biochemical and cell-based assays, all supported by a robust suite of interference counter-screens, provides a powerful and self-validating system. This strategy ensures that resources are focused on genuine, target-specific modulators, ultimately accelerating the path from hit identification to drug candidate.

References

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Application Note: A Framework for the In Vitro Evaluation of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid on Neuronal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for the in vitro characterization of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, a novel β-amino acid derivative. Structurally analogous to known γ-aminobutyric acid (GABA) modulators like Baclofen, this compound is hypothesized to interact with GABAergic pathways, particularly the GABA-B receptor.[1][2][3] The presence of a trifluoromethyl moiety suggests potentially enhanced metabolic stability and blood-brain barrier permeability, making it a compound of significant interest for neuroscience research.[3][4][5] This guide is designed for researchers in drug discovery and neuropharmacology, offering a logical, tiered approach to evaluating the compound's effects on neuronal cells. We present a series of validated protocols, beginning with foundational cytotoxicity assessments, progressing to functional neurobiological assays such as neurite outgrowth analysis, and culminating in an evaluation of its potential neuroprotective properties. Each protocol is accompanied by an explanation of the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results within a broader mechanistic context.

Compound Profile and Hypothesized Mechanism of Action

This compound is a chiral β-amino acid. Its core structure is closely related to that of the GABA-B receptor agonist Baclofen (β-(4-chlorophenyl)-GABA).[1] Based on this structural homology, the primary hypothesized molecular target is the GABA-B receptor, a class C G-protein coupled receptor (GPCR).[3]

Functional GABA-B receptors are heterodimers of the R1 and R2 subunits that couple to Gαi/o proteins.[6] Agonist binding initiates a signaling cascade with two primary downstream effects on neuronal excitability:

  • Presynaptic Inhibition: Activation of Gαi/o inhibits voltage-gated Ca²⁺ channels (N-type and P/Q-type), which reduces calcium influx and subsequently suppresses neurotransmitter release.[6]

  • Postsynaptic Inhibition: The Gβγ subunit dissociates and directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K⁺ efflux, membrane hyperpolarization, and a slow, prolonged inhibitory postsynaptic potential (IPSP).[6][7]

Additionally, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate a variety of cellular processes.[6][8] This signaling pathway is a key target for therapeutic intervention in neurological disorders, and GABA-B receptor activation has been linked to neuroprotective outcomes.[9][10]

GABAB_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Compound (s)-3-Amino-3-(4-(trifluoromethyl) phenyl)propanoic acid GABAB_pre GABA-B Receptor (Presynaptic) Compound->GABAB_pre Binds GABAB_post GABA-B Receptor (Postsynaptic) Gi_pre Gαi/o Protein GABAB_pre->Gi_pre Activates CaV Voltage-Gated Ca²⁺ Channel Gi_pre->CaV Inhibits Vesicle Neurotransmitter Vesicle CaV->Vesicle Influx required for Release Release Vesicle->Release G_protein_post Gαi/o and Gβγ Proteins GABAB_post->G_protein_post Activates GIRK GIRK K⁺ Channel G_protein_post->GIRK Gβγ Activates AC Adenylyl Cyclase G_protein_post->AC Gαi/o Inhibits Hyperpolarization Hyperpolarization (Inhibition) GIRK->Hyperpolarization K⁺ Efflux leads to cAMP cAMP AC->cAMP Produces

Caption: Hypothesized GABA-B receptor signaling cascade.

A Tiered Approach to In Vitro Analysis

A systematic evaluation is critical to building a comprehensive profile of the compound's neuronal activity. We recommend a tiered approach that logically progresses from assessing safety to defining function and mechanism.

Experimental_Workflow cluster_workflow In Vitro Analysis Workflow A Tier 1: Safety & Viability (Protocol 3.1) B Tier 2: Neuronal Function (Protocol 3.2) A->B If non-toxic at functional concentrations C Tier 3: Neuroprotective Potential (Protocol 3.3) B->C Assess therapeutic potential D Tier 4: Mechanistic Validation (Advanced Assays) C->D Confirm target engagement E Data Synthesis & Compound Profile D->E

Caption: Recommended workflow for compound evaluation.

Choice of Neuronal Model: The selection of an appropriate cell model is a critical first step.

  • Neuronal Cell Lines (e.g., Neuro-2a, SH-SY5Y): These are robust, reproducible, and suitable for high-throughput screening of cytotoxicity and neurite outgrowth.[11][12] However, they are transformed cell lines and may not fully recapitulate the physiology of primary neurons.

  • Primary Neurons (e.g., cortical, hippocampal): These provide a more physiologically relevant model for studying neuronal function, survival, and synaptic activity.[13] They are the gold standard for many neurotoxicity and neuroprotection studies but exhibit greater variability.

  • iPSC-Derived Neurons: Human iPSC-derived neurons offer a highly relevant model for predicting human responses and can be used to model specific diseases.[14][15][16] They are ideal for advanced functional and toxicity screening.

Core Experimental Protocols

Protocol: Neuronal Cell Viability and Cytotoxicity Assessment

Principle: Before assessing functional effects, it is crucial to determine the concentration range at which the compound is not cytotoxic. This is achieved by measuring key indicators of cell health after a defined exposure period. The ATP-based bioluminescence assay (e.g., CellTiter-Glo®) is a highly sensitive method that quantifies the ATP present, which is a direct indicator of metabolically active, viable cells.[17][18]

Materials and Reagents:

  • Neuronal cells (e.g., iPSC-derived neurons, primary cortical neurons)

  • Culture medium appropriate for the cell type

  • Poly-D-lysine or Laminin-coated 96-well clear-bottom, opaque-walled plates

  • This compound (test compound)

  • Vehicle (e.g., sterile water or DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • ATP bioluminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette, plate reader with luminescence detection

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well for cell lines, higher for primary neurons) and culture under standard conditions (37°C, 5% CO₂) until they form a healthy, adherent monolayer with developing processes.[14]

  • Compound Preparation: Prepare a 2x concentration stock of the test compound in culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include vehicle-only and positive control wells.

  • Cell Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2x compound dilutions to achieve the final target concentrations. This minimizes mechanical stress on the cells.

  • Incubation: Return the plate to the incubator for a period relevant to subsequent functional assays (e.g., 24, 48, or 72 hours).[16]

  • Assay Readout: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. b. Prepare the ATP assay reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the volume of culture medium in each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence on a plate reader.

  • Data Analysis: a. Subtract the average luminescence from "medium-only" (background) wells from all other measurements. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability). c. Plot % Viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ (the concentration that reduces viability by 50%).

ParameterDescriptionExample Value
IC₅₀ Concentration of the compound that causes 50% reduction in cell viability.> 100 µM
Therapeutic Window The range of concentrations where the compound is functional but not cytotoxic.1 nM - 30 µM
Protocol: High-Content Neurite Outgrowth Assay

Principle: Neurite outgrowth is a fundamental process in neuronal development and a sensitive indicator of neurotoxicity or neurotrophic potential.[12][17] This assay quantifies changes in neurite length and branching in response to compound treatment using automated high-content imaging and analysis of cells immunostained for neuronal markers.[16]

Materials and Reagents:

  • Neuronal cells and appropriate cultureware (e.g., 96- or 384-well imaging plates).[16]

  • Test compound and vehicle.

  • Positive control (e.g., Nocodazole for inhibition) and negative control.[16]

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Anti-β-III Tubulin antibody (a neuron-specific marker).

  • Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Stain: Hoechst 33342 or DAPI.

  • High-content imaging system and analysis software.

Procedure:

  • Cell Seeding & Treatment: Seed and treat cells with a non-toxic concentration range of the compound as determined in Protocol 3.1. Incubate for a period sufficient to allow for robust neurite extension (typically 48-72 hours).[16]

  • Immunostaining: a. Fix the cells by replacing the medium with 4% PFA for 15-20 minutes at room temperature. b. Wash the wells three times with PBS. c. Permeabilize the cell membranes with Permeabilization Buffer for 10 minutes. d. Wash three times with PBS. e. Block non-specific antibody binding with Blocking Buffer for 1 hour. f. Incubate with the primary anti-β-III Tubulin antibody (diluted in Blocking Buffer) overnight at 4°C. g. Wash three times with PBS. h. Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (diluted in Blocking Buffer) for 1-2 hours at room temperature, protected from light. i. Wash three times with PBS, leaving the final wash in the wells for imaging.

  • Imaging and Analysis: a. Acquire images using a high-content imaging system, capturing both the nuclear (DAPI/Hoechst) and neurite (β-III Tubulin) channels. b. Use an automated analysis software module to identify the cell bodies (from the nuclear stain) and trace the neurites (from the β-III Tubulin stain). c. Quantify key parameters such as total neurite length per neuron, number of branch points, and the number of viable neurons.[11][12]

  • Data Analysis: a. Normalize the neurite outgrowth parameters to the vehicle-treated control. b. Plot the normalized data against compound concentration to determine the dose-response relationship and calculate the EC₅₀ (for promotion) or IC₅₀ (for inhibition).

Parameter MeasuredDescriptionExpected Outcome with GABA-B Agonist
Total Neurite Length per Neuron Average total length of all neurites extending from a single neuron.Potential modulation (increase or decrease).[8]
Number of Branch Points Average number of points where a neurite divides.Potential increase in dendritic branching.[8]
Valid Neuron Count The number of healthy cells identified by the software.No significant change at non-toxic concentrations.[16]
Protocol: Assay for Neuroprotective Effects Against Chemical Hypoxia

Principle: GABA-B receptor activation has been shown to protect neurons from ischemic and apoptotic insults.[10][19] This protocol assesses the ability of the test compound to protect neuronal cells from apoptosis induced by a chemical hypoxia-mimicking agent, cobalt chloride (CoCl₂).[20] Protection is quantified by measuring cell viability.

Materials and Reagents:

  • Neuronal cells, cultureware, and medium.

  • Test compound and vehicle.

  • Cobalt Chloride (CoCl₂) stock solution.

  • Baclofen (as a positive control for GABA-B mediated protection).[20]

  • Cell viability assay kit (as in Protocol 3.1).

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate and culture as previously described.

  • Determine CoCl₂ Working Concentration: In a separate experiment, treat cells with a range of CoCl₂ concentrations (e.g., 100-800 µM) for 24 hours to identify a concentration that induces significant (~50%) cell death.[20]

  • Neuroprotection Assay: a. Pre-treat the cells with various concentrations of the test compound (and controls) for 1-2 hours. b. Add the pre-determined toxic concentration of CoCl₂ to the wells (excluding the "no-toxin" control wells). c. Co-incubate the cells with the compound and CoCl₂ for 24 hours.[20]

  • Assay Readout and Analysis: a. Measure cell viability using the ATP bioluminescence assay as described in Protocol 3.1. b. Normalize the data: Set the viability of untreated, healthy cells to 100% and the viability of cells treated with CoCl₂ alone to 0% protection. c. Calculate the "% Neuroprotection" for each compound concentration relative to these controls. d. Plot % Neuroprotection against compound concentration to determine the EC₅₀ for the protective effect.

Framework for Advanced Mechanistic Studies

To confirm that the observed effects are mediated by the GABA-B receptor, further mechanistic studies are warranted.

  • Target Engagement with Receptor Antagonists: Repeat functional assays (e.g., neuroprotection) in the presence of a specific GABA-B receptor antagonist (e.g., CGP 55845).[8] A rightward shift in the dose-response curve of the test compound would strongly suggest on-target activity.

  • Electrophysiology with Microelectrode Arrays (MEAs): Culture neurons on MEA plates to measure network electrical activity.[15][17] Application of a GABA-B agonist should result in a dose-dependent decrease in the mean firing rate and network burst frequency, consistent with neuronal inhibition.

  • Calcium Imaging: Use a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) to monitor intracellular calcium levels. After depolarizing the cells with high potassium, a GABA-B agonist is expected to reduce the magnitude of the calcium influx due to the inhibition of voltage-gated calcium channels.[21]

Summary and Interpretation

The data generated from this tiered approach will provide a robust in vitro profile of this compound. By integrating the results from cytotoxicity, neurite outgrowth, and neuroprotection assays, researchers can make informed decisions about the compound's potential as a therapeutic agent. A desirable compound would exhibit low cytotoxicity (high IC₅₀), potent neuroprotective effects (low EC₅₀), and a clear, dose-dependent impact on neuronal function that can be mechanistically linked to its hypothesized target.

References

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Application Note: A Framework for the Pharmacokinetic Evaluation of Novel Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid derivatives represent a burgeoning and highly promising class of therapeutic agents. Their structural similarity to endogenous building blocks allows for unique interactions with biological targets, but also presents distinct challenges for drug development. Unlike conventional small molecules, their pharmacokinetic (PK) properties are often governed by complex interactions with endogenous transport and metabolic pathways.[1][2] Mischaracterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile can lead to misleading safety and efficacy data, ultimately causing late-stage attrition.

The central challenge lies in their dual nature: they are at once xenobiotics and analogs of essential nutrients. This can lead to rapid clearance, competition for cellular uptake via amino acid transporters, and complex metabolic fates that differ significantly from typical drug candidates.[3][4][5][6] Furthermore, quantifying these polar molecules in biological matrices rich with endogenous amino acids requires highly specialized bioanalytical techniques.[7]

This guide provides a comprehensive and integrated framework for designing and executing robust pharmacokinetic studies for novel amino acid derivatives. It moves beyond a simple listing of assays to explain the causal logic behind experimental choices, ensuring that the data generated is reliable, interpretable, and sufficient to support progression from discovery to preclinical and clinical development, in line with regulatory expectations.[8][9][10]

Part 1: The Integrated Preclinical PK Strategy

A successful PK evaluation is not a linear sequence of events but an iterative cycle of in vitro characterization, in vivo testing, and bioanalytical refinement. Early in vitro data informs the design of the first in vivo studies, and the results of those studies, in turn, highlight the need for more specific in vitro assays or refined bioanalytical methods. This integrated approach ensures that resources are used efficiently and that critical decisions are based on a holistic understanding of the molecule's behavior.

The overall strategy is to build a comprehensive ADME profile that enables the prediction of human pharmacokinetics and the establishment of a safe and efficacious dosing regimen.[11][12]

PK_Workflow cluster_0 In Vitro ADME Profiling (Early Assessment) cluster_1 In Vivo PK Studies (Biological Context) cluster_2 Bioanalytical Method (Foundation) Perm Permeability (Caco-2) RodentPK Rodent PK (IV & PO) (Rat, Mouse) Perm->RodentPK Predicts Oral Absorption MetStab Metabolic Stability (Microsomes, Hepatocytes) MetStab->RodentPK Predicts Clearance PPB Plasma Protein Binding PPB->RodentPK Influences Distribution & Clearance RodentPK->MetStab In Vivo-In Vitro Correlation DoseEsc Dose Escalation & BA RodentPK->DoseEsc Informs Dose Selection MetID Metabolite Identification DoseEsc->MetID Confirms Exposure Dev Method Development (LC-MS/MS) Val Method Validation (FDA/ICH) Dev->Val Validation Criteria Val->Perm Val->MetStab Val->RodentPK

Caption: Integrated workflow for pharmacokinetic characterization.

Part 2: Foundational In Vitro ADME Profiling

In vitro ADME assays are rapid, cost-effective tools used to screen compounds and identify potential PK liabilities before committing to expensive and time-consuming animal studies.[13][14] For amino acid derivatives, these assays are crucial for understanding their interaction with intestinal barriers and metabolic enzymes.

Intestinal Absorption & Permeability

Predicting a drug's ability to be absorbed from the gastrointestinal tract is a primary goal of early development. The Caco-2 cell permeability assay is the industry gold standard for this purpose.[15] Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured for ~21 days, differentiate to form a polarized monolayer with tight junctions and many of the transporter proteins found in the small intestine, making them an excellent model for both passive and active transport mechanisms.[16][][18] This is particularly relevant for amino acid derivatives, which may be substrates for nutrient transporters like PEPT1.[4]

This protocol determines the rate of flux in both the absorptive (apical to basolateral, A→B) and secretive (basolateral to apical, B→A) directions.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable polycarbonate membrane inserts in Transwell™ plates and culture for 21-25 days to allow for full differentiation and monolayer formation.[16][18]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions. Also, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm the absence of leaks.

  • Compound Preparation: Prepare a solution of the test compound (e.g., 10 µM) in a transport buffer such as Hank's Balanced Salt Solution (HBSS).

  • Permeability Assay (A→B):

    • Remove the culture medium from both apical and basolateral chambers.

    • Add the compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Permeability Assay (B→A):

    • Perform the same procedure but add the compound solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt = rate of compound appearance in the receiver chamber

        • A = surface area of the membrane

        • C₀ = initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter (e.g., P-glycoprotein), which can limit oral absorption.

Papp (A→B) Value (x 10⁻⁶ cm/s) Predicted In Vivo Absorption Interpretation
< 1LowPoorly absorbed (<20%)
1 - 10ModerateModerately absorbed (20-80%)
> 10HighWell absorbed (>80%)
Metabolic Stability

Metabolic stability provides a measure of a compound's susceptibility to metabolism, which is a primary driver of drug clearance.[19] The liver is the main site of drug metabolism, and assays using liver subcellular fractions (microsomes) or whole cells (hepatocytes) are used to estimate metabolic clearance.[20][21]

This assay primarily evaluates Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes.[20][21]

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, or other species) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a solution of the NADPH regenerating system (cofactor required for CYP activity).

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, microsomes (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., 1 µM).

    • Include control wells: a "minus cofactor" control to assess non-NADPH-mediated degradation and a positive control compound with known metabolic liability (e.g., verapamil).

  • Incubation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[20][22]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Data Interpretation:

In Vitro t½ (minutes) Predicted In Vivo Hepatic Clearance
> 60Low
15 - 60Moderate
< 15High

Part 3: Definitive In Vivo Pharmacokinetic Studies

While in vitro assays provide valuable predictions, in vivo studies are essential to understand a compound's PK profile within the complexity of a whole organism.[11][12][23] These studies define key parameters that are critical for dose selection in subsequent efficacy and toxicology studies.[24]

Study Design & Animal Model Selection

The choice of animal model is a critical decision. Rodents (typically rats or mice) are used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[24] The study design must include both intravenous (IV) and the intended clinical route (e.g., oral, PO) of administration to determine fundamental parameters like clearance and absolute bioavailability.

Methodology:

  • Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least 3-5 days. Fast animals overnight before oral dosing.

  • Dose Formulation: Prepare the compound in a suitable vehicle. For IV administration, the compound must be fully solubilized. For oral administration, a solution or suspension can be used.

  • Dose Administration:

    • IV Group (n=3-4 animals): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group (n=3-4 animals): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at specified time points into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV time points (example): 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO time points (example): 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.

Typical Study Design Parameters:

Parameter Typical Value/Condition Rationale
SpeciesSprague-Dawley RatWell-characterized, common model for PK.
Animals/Group3-4Provides sufficient data for statistical power while adhering to 3Rs principles.
IV Dose1-2 mg/kgLow dose to ensure linearity and avoid solubility issues.
PO Dose5-10 mg/kgHigher dose to ensure measurable concentrations after absorption.
Blood Volume~100 µL per time pointMinimizes physiological impact on the animal.
Sampling SchemeFull (all time points from each animal)Provides a complete PK profile per animal.
Derivation of Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive key PK parameters that describe the compound's disposition.

PK_Curve origin y_axis Plasma Concentration origin->y_axis x_axis Time origin->x_axis Tmax_line origin->Tmax_line p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p2->Tmax_line p4 p3->p4 p5 p4->p5 p6 p5->p6 Tmax_label Tmax AUC_label AUC (Area Under the Curve)

Caption: A representative plasma concentration-time curve after oral administration.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure; related to efficacy and toxicity.
Tmax Time at which Cmax is observedIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents the total systemic drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the plasma.
F (%) Absolute BioavailabilityThe fraction of the administered oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 4: The Crucial Role of Bioanalysis

The validity of any PK study hinges on the quality of the bioanalytical data. For amino acid derivatives, this is particularly challenging due to the high background of endogenous amino acids and their polar nature.[25][26][27][28] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[29]

Method Development and Validation

A robust and reliable method must be developed and then rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[30][31][32][33][34] For amino acid derivatives, derivatization is often required to improve their chromatographic properties and ionization efficiency for MS detection.[25][26][29]

Bioanalytical_Workflow Plasma Plasma Sample (with Internal Standard) PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT Deriv Derivatization (Optional, but often necessary) PPT->Deriv LC LC Separation (Reversed-Phase) Deriv->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Processing (Quantification) MS->Data

Caption: General workflow for bioanalysis of amino acid derivatives.

This protocol outlines the essential parameters that must be assessed to ensure the method is fit for purpose.

Methodology:

  • Prepare Calibration Standards and Quality Controls (QCs): Spike known concentrations of the test compound into blank matrix (e.g., rat plasma) to create a calibration curve and low, medium, and high QC samples.

  • Assess Validation Parameters: Analyze the standards and QCs according to the sample preparation and LC-MS/MS method. Evaluate the following criteria:

    • Selectivity: Ensure no interference from endogenous components at the retention time of the analyte.

    • Sensitivity: Determine the Lower Limit of Quantification (LLOQ).

    • Accuracy & Precision: Analyze QC samples on multiple days to determine intra- and inter-day accuracy (% bias) and precision (%CV).

    • Recovery: Assess the efficiency of the extraction process.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

    • Stability: Confirm the stability of the analyte under various conditions (bench-top, freeze-thaw cycles, long-term storage).

FDA Bioanalytical Method Validation Acceptance Criteria Summary: [30][33]

Parameter Acceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99; ≥75% of standards must be within ±15% of nominal (±20% at LLOQ)
Accuracy (QC Samples) Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (QC Samples) Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
Stability Mean concentration within ±15% of baseline samples

Conclusion

Designing pharmacokinetic studies for novel amino acid derivatives requires a specialized and integrated approach. Their unique chemical nature necessitates a careful selection of in vitro assays to predict absorption and metabolism, meticulously designed in vivo studies to define their disposition in a biological system, and highly robust, validated bioanalytical methods to ensure data integrity. By understanding the causal links between these stages—using in vitro data to design better in vivo experiments and leveraging high-quality bioanalysis to interpret the results—researchers can build a comprehensive PK profile. This methodical approach de-risks development, provides a clear rationale for progressing promising candidates, and lays a solid foundation for successful IND-enabling studies and subsequent clinical evaluation.

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Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of fluorinated amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these compounds. Fluorination can significantly alter the physicochemical properties of amino acids, impacting their separation behavior.[1][2][3][4] This resource provides in-depth troubleshooting guidance and answers to frequently asked questions to help you optimize your chiral separations.

Troubleshooting Guide

Encountering difficulties in your chiral separations? This section provides a systematic approach to identifying and resolving common issues.

Common Problems and Solutions in Chiral HPLC
Problem Potential Causes Solutions & Explanations
Poor or No Enantiomeric Resolution Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary stereoselective interactions with the fluorinated analyte.[5]Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[5][6] For specific separations, consider fluorinated stationary phases which can offer alternative selectivity for fluorinated compounds.[7][8][9]
Suboptimal Mobile Phase Composition: The mobile phase polarity and additives can significantly impact chiral recognition.[5]Solution: Systematically vary the mobile phase composition. Adjust the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) to the non-polar solvent (e.g., hexane). Introduce additives like acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) to improve peak shape and selectivity, especially for ionizable analytes.[5]
Incorrect Flow Rate: A flow rate that is too high may not allow sufficient time for interaction between the enantiomers and the CSP.[5][10]Solution: Reduce the flow rate. Slower flow rates can enhance resolution by allowing for more effective partitioning between the mobile and stationary phases.[5][11]
Inadequate Temperature Control: Temperature affects the thermodynamics of chiral recognition and can be a critical parameter.[5]Solution: Optimize the column temperature. Both sub-ambient and elevated temperatures can influence enantioselectivity. A systematic study of temperature effects is recommended.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Fluorinated amino acids can exhibit altered acidity or basicity, leading to unwanted interactions with the stationary phase.[1][2][3] For instance, the electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group and decrease the basicity of the amino group.[3] This can lead to interactions with residual silanols on silica-based CSPs, causing peak tailing.[5][12]Solution: Add a mobile phase modifier. For acidic analytes, a small amount of a competing acid can help. For basic analytes, an amine modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.05% - 0.1%) can block active silanol sites.[5]
Column Overload: Injecting too much sample can lead to peak distortion.[11][13]Solution: Reduce the sample concentration or injection volume.[5][11]
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5][13]Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[5][13]
Irreproducible Retention Times Insufficient Column Equilibration: The column may not be fully equilibrated with the new mobile phase.Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[5]
Mobile Phase Inconsistency: Evaporation of volatile components or improper mixing can alter the mobile phase composition over time.[5][13]Solution: Prepare fresh mobile phase daily, keep it well-sealed, and ensure thorough mixing.[5][13]
Fluctuations in Temperature: Inconsistent temperature control can lead to shifts in retention times.[11]Solution: Use a column oven to maintain a stable temperature.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the chiral separation of fluorinated amino acids.

G start Start: Poor Separation check_resolution Is there any enantiomeric resolution? start->check_resolution optimize_mp Optimize Mobile Phase (Solvent ratio, additives) check_resolution->optimize_mp Yes change_csp Select a Different CSP (e.g., polysaccharide, fluorinated) check_resolution->change_csp No check_peak_shape Are peaks symmetrical? address_tailing Address Peak Tailing/Fronting check_peak_shape->address_tailing No end_good Successful Separation check_peak_shape->end_good Yes optimize_mp->check_peak_shape adjust_flow Adjust Flow Rate (Typically lower) optimize_mp->adjust_flow change_csp->optimize_mp optimize_temp Optimize Temperature adjust_flow->optimize_temp optimize_temp->check_peak_shape check_overload Check for Column Overload (Reduce sample concentration) address_tailing->check_overload end_bad Consult Instrument/Column Manual address_tailing->end_bad check_solvent Check Sample Solvent (Match with mobile phase) check_overload->check_solvent check_solvent->optimize_mp

Caption: Troubleshooting workflow for chiral separation.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated amino acids often more challenging to separate than their non-fluorinated counterparts?

A1: The introduction of fluorine atoms can significantly alter the physicochemical properties of amino acids in several ways that impact chromatographic separation:

  • Altered Polarity and Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its retention on reversed-phase columns.[1]

  • Changes in pKa: The strong electron-withdrawing effect of fluorine can decrease the basicity of the amino group and increase the acidity of the carboxylic acid group.[1][2][3] This change in ionization state can affect interactions with the chiral stationary phase and the overall retention behavior.

  • Conformational Rigidity: Fluorine substitution can introduce conformational constraints that may either enhance or hinder the interactions required for chiral recognition by the stationary phase.

  • Unique Interactions: Fluorinated compounds can exhibit "fluorophilicity," an affinity for other fluorinated molecules.[7] This property can be exploited by using fluorinated stationary phases for improved separation.[7][8]

Q2: How do I choose the right chiral stationary phase (CSP) for my fluorinated amino acid?

A2: There is no single "best" CSP for all fluorinated amino acids. A screening approach is often the most effective strategy. Here are some guidelines:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are a versatile and often successful first choice for a wide range of chiral compounds, including amino acids.[5][6]

  • Macrocyclic Glycopeptide CSPs: Phases like teicoplanin and vancomycin have shown success in separating fluorinated amino acid analogs.[10][14][15]

  • Fluorinated CSPs: For highly fluorinated analytes, a fluorinated stationary phase may provide unique selectivity and enhanced retention due to fluorophilic interactions.[7][8][9]

  • Ligand-Exchange CSPs: These are specifically designed for the separation of amino acids and can be effective, although mobile phase composition is critical.[16]

Q3: What is the role of mobile phase additives, and how do I optimize them?

A3: Mobile phase additives are crucial for controlling the ionization state of the analyte and the stationary phase, which in turn affects peak shape and selectivity.[5]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid): These are used to suppress the ionization of the carboxylic acid group of the amino acid, which can improve peak shape and retention in reversed-phase chromatography.

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): These are particularly important for silica-based CSPs to block acidic silanol groups that can cause peak tailing of basic analytes.[5]

  • Optimization: Start with a low concentration of the additive (e.g., 0.1%) and systematically vary it to find the optimal balance between resolution and peak shape.

Q4: When should I consider Gas Chromatography (GC) or Supercritical Fluid Chromatography (SFC) for chiral separation of fluorinated amino acids?

A4: While HPLC is the most common technique, GC and SFC offer valuable alternatives:

  • Gas Chromatography (GC): GC can provide very high-resolution separations for volatile compounds.[17] For amino acids, derivatization is necessary to make them volatile.[17][18][19][20][21] This can be a powerful technique, especially when coupled with mass spectrometry (GC-MS).[18][19][20]

  • Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it a "greener" alternative.[22][23] It can provide different selectivity compared to HPLC and has been successfully applied to the chiral separation of underivatized amino acids.[24][25][26] Polysaccharide-based and crown ether-based CSPs are commonly used in SFC.[24][25]

Experimental Protocol: Chiral Separation of a Fluorinated Phenylalanine Analog using HPLC

This protocol provides a starting point for the chiral separation of a generic fluorinated phenylalanine analog using a polysaccharide-based chiral column.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane and Isopropanol (IPA), HPLC grade

  • Additive: Trifluoroacetic Acid (TFA)

  • Sample: Racemic fluorinated phenylalanine analog

2. Mobile Phase Preparation:

  • Prepare a stock solution of 0.1% TFA in IPA.

  • For the initial screening, prepare a mobile phase of 90:10 (v/v) Hexane:(IPA with 0.1% TFA).

  • Degas the mobile phase using sonication or vacuum filtration.[5]

3. Sample Preparation:

  • Dissolve the racemic fluorinated phenylalanine analog in the mobile phase to a concentration of approximately 0.5 mg/mL.[5]

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 90:10 (v/v) Hexane:(IPA with 0.1% TFA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

5. Analysis and Optimization:

  • Inject the sample and record the chromatogram.

  • If resolution is poor, systematically vary the mobile phase composition by increasing the percentage of IPA (e.g., to 85:15, 80:20).

  • If peak tailing is observed, adjust the concentration of TFA.

  • The flow rate can be reduced (e.g., to 0.8 mL/min) to improve resolution.[5][11]

References

  • Benchchem. Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.
  • NIH. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • NIH. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
  • NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • PubMed. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • Pacifichem 2021. Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC.
  • Resolution of sulphur-containing amino acids by chiral phase gas chromatography.
  • NIH. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
  • PubMed Central. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy.
  • ResearchGate. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry | Request PDF.
  • MDPI. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography.
  • ResearchGate. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • PubMed Central. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • ResearchGate. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
  • CHIRAL STATIONARY PHASES.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • NIH. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • PubMed. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography.
  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • ResearchGate. (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
  • The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study.
  • RSC Publishing. Recent advances in the synthesis of fluorinated amino acids and peptides.
  • Chromatography Forum. Issue with amino acid analysis.
  • Walsh Medical Media. HPLC Separation of Amino Acids is Appropriate?.

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Technical Support Center: Method Refinement for HPLC Analysis of Polar Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of polar trifluoromethyl (-CF3) compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules. The presence of the trifluoromethyl group, while often beneficial for pharmacological properties, introduces significant complexity to chromatographic method development due to its strong electron-withdrawing nature and its impact on molecular polarity and basicity.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, moving beyond generic advice to offer scientifically grounded solutions. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Challenge of Polar Trifluoromethyl Compounds

The trifluoromethyl group dramatically influences a molecule's physicochemical properties.[1] Its high electronegativity can lower the pKa of nearby basic functional groups (e.g., amines), making them more acidic and less likely to be protonated at a given pH.[2] This shift in ionization behavior is a primary reason why standard reversed-phase (RP-HPLC) methods often fail, leading to issues such as:

  • Poor Retention: Highly polar or ionized trifluoromethyl compounds have little affinity for nonpolar C18 stationary phases and may elute in the solvent front.

  • Peak Tailing: Secondary interactions between basic analytes and residual silanols on the silica-based stationary phase can cause asymmetric peaks.[3][4]

  • Co-elution: In complex mixtures, the lack of retention and selectivity can lead to multiple compounds eluting together.

To address these issues, we must move beyond traditional RP-HPLC and explore alternative chromatographic strategies. This guide will focus on three primary approaches: Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) .

Troubleshooting Guides: A Problem-Solution Approach

This section is structured to address specific problems you may be encountering in the laboratory.

Problem 1: My polar trifluoromethyl-containing amine shows little to no retention on a C18 column, even with a highly aqueous mobile phase.

Answer:

This is a classic issue for polar, basic compounds. The trifluoromethyl group likely reduces the pKa of your amine, meaning it is protonated (and thus highly polar) even at neutral pH. In this state, it has minimal interaction with the hydrophobic C18 phase.

Solution Pathway:

  • Introduce Ion-Pairing Reagents (IPR): This is often the first and most direct solution. An anionic IPR, such as an alkyl sulfonate, is added to the mobile phase.[5][6] The IPR forms a neutral ion pair with your protonated amine, increasing its hydrophobicity and promoting retention on the C18 column.[5][6]

    • Causality: The formation of a neutral, more hydrophobic complex allows for partitioning into the nonpolar stationary phase, a mechanism that is unavailable to the charged analyte alone.[5]

  • Consider Mixed-Mode Chromatography (MMC): If IPC is undesirable (e.g., due to MS incompatibility), an MMC column is an excellent alternative.[7][8] These columns possess both reversed-phase and ion-exchange functionalities.[7][8] A mixed-mode column with cation-exchange capabilities will directly retain your protonated amine via electrostatic interactions, while the reversed-phase character provides an orthogonal separation mechanism.[7]

    • Causality: MMC leverages multiple retention mechanisms simultaneously, providing tunable selectivity by adjusting mobile phase pH, ionic strength, and organic content.[7][8]

Troubleshooting Workflow for Poor Retention

A Start: Poor Retention of Polar CF3-Amine on C18 B Strategy 1: Ion-Pair Chromatography (IPC) A->B G Strategy 2: Mixed-Mode Chromatography (MMC) A->G C Add Anionic IPR (e.g., Hexanesulfonate) to Mobile Phase B->C D Optimize IPR Concentration (5-20 mM) and Mobile Phase pH C->D E Result: Increased Retention? D->E F Method Optimized E->F Yes E->G No H Select Cation-Exchange/RP MMC Column G->H I Optimize Mobile Phase pH and Buffer Strength H->I J Result: Adequate Retention and Peak Shape? I->J J->F Yes HILIC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select HILIC Column (e.g., Bare Silica, Zwitterionic) B Prepare Mobile Phase (e.g., 90:10 ACN:Buffer) A->B C Initial Gradient Run (e.g., 95% to 50% ACN) B->C D Adjust Buffer pH & Strength (e.g., Ammonium Formate 10-20mM, pH 3-6) C->D E Optimize Gradient Slope & Range D->E F Fine-tune Isocratic Conditions (if applicable) E->F G Verify Peak Shape & Resolution F->G H Confirm Reproducibility G->H

Sources

Technical Support Center: Overcoming Stability Issues with Trifluoromethylphenyl Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The trifluoromethylphenyl moiety is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, the very electronic properties that make this group so valuable can also introduce significant stability challenges in its synthetic intermediates.

This guide provides in-depth, field-proven insights into troubleshooting common stability issues encountered during experiments with trifluoromethylphenyl intermediates. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust and successful synthetic strategies.

Section 1: Trifluoromethylphenyl Grignard Reagents

Trifluoromethylphenyl Grignard reagents are powerful nucleophiles for forming C-C bonds, but their preparation and use are fraught with stability issues, particularly thermal decomposition.

FAQ 1: My (trifluoromethyl)phenyl Grignard reaction is failing, showing significant decomposition and low yields. What is happening?

Answer: You are likely encountering thermal decomposition of the Grignard reagent. Unlike simpler aryl Grignards, those bearing a -CF3 group, especially in the ortho position, are prone to highly exothermic decomposition even at moderate concentrations and temperatures.[2] This process involves the destruction of the trifluoromethyl group and the formation of fluoride ions.[2][3]

The core issue is the inherent instability of the carbanionic center adjacent to the potent electron-withdrawing -CF3 group. This instability can lead to two primary decomposition pathways:

  • Elimination/Defluorination: The reagent can decompose, leading to the formation of benzyne-type intermediates and magnesium fluoride salts.

  • Thermal Runaway: At concentrations above ~0.6 M in THF, these reagents can exhibit a low onset temperature for decomposition, leading to a rapid and dangerous rise in temperature and pressure.[2]

A calorimetric evaluation of 2-trifluoromethylphenyl magnesium chloride at a 1.5 M concentration in THF revealed a highly exothermic decomposition profile, underscoring the significant safety risks at higher concentrations.[2]

Troubleshooting Guide & Protocol: Safe Preparation and Use

The key to success is rigorous control over concentration and temperature. It is strongly recommended that the concentration of trifluoromethyl-substituted phenyl Grignard solutions be kept low (e.g., 0.5–0.6 M) to attenuate the risk of thermal runaway.[2]

Table 1: Recommended Conditions for (Trifluoromethyl)phenyl Grignard Reagent Formation
ParameterRecommended ConditionRationale
Concentration ≤ 0.6 M in THF Attenuates the exothermic decomposition profile and prevents thermal runaway.[2]
Temperature Maintain at 0-10°C during formation and useMinimizes the rate of thermal decomposition.
Addition Rate Slow, dropwise addition of the aryl halidePrevents localized heating and accumulation of unreacted starting material.[4]
Solvent Anhydrous THFEssential for Grignard formation; water will quench the reagent.[4]
Additive Lithium Chloride (LiCl)Can promote the insertion of magnesium, especially with less reactive aryl chlorides.[3]
Experimental Protocol: LiCl-Promoted Formation of 2-Trifluoromethylphenyl Magnesium Chloride

This protocol is adapted from methodologies known to improve the formation of challenging Grignard reagents.[3]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq) and anhydrous LiCl (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, condenser, and dropping funnel.

  • Solvent Addition: Add anhydrous THF to achieve a final target concentration of 0.5 M .

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Substrate Addition: Slowly add a solution of 2-chloro-benzotrifluoride (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10°C with an ice bath.

  • Reaction: Stir the mixture at 0-5°C until the magnesium is consumed (typically 2-4 hours).

  • Immediate Use: The resulting Grignard solution should be used immediately without isolation to prevent decomposition.[4]

Diagram 1: Grignard Reagent Decomposition Logic

This diagram illustrates the critical relationship between concentration and thermal stability.

Start Prepare (CF3)Ph-MgX Check_Conc Concentration > 0.6 M? Start->Check_Conc High_Risk High Risk of Thermal Runaway Check_Conc->High_Risk Yes Low_Risk Concentration ≤ 0.6 M Check_Conc->Low_Risk No Decomposition Defluorination & Yield Loss High_Risk->Decomposition Stable_Use Proceed with Reaction (Maintain Low Temp) Low_Risk->Stable_Use Yes Success Successful C-C Bond Formation Stable_Use->Success

Caption: Troubleshooting workflow for (CF3)Ph-MgX stability.

Section 2: Trifluoromethylphenyl Boronic Acids in Cross-Coupling

Suzuki-Miyaura coupling is a powerful tool, but trifluoromethylphenyl boronic acids are susceptible to degradation, primarily protodeboronation, under the required basic conditions.

FAQ 2: I'm observing significant protodeboronation of my trifluoromethylphenyl boronic acid in a Suzuki-Miyaura coupling. How can I prevent this?

Answer: Protodeboronation is a major side reaction for electron-deficient boronic acids, including many trifluoromethylphenyl variants.[5] The strong electron-withdrawing nature of the -CF3 group increases the acidity of the boronic acid, making it more susceptible to cleavage by base and a proton source (like water) to yield the corresponding arene. This process competes directly with the desired transmetalation step in the catalytic cycle, reducing the yield of the cross-coupled product.

Boronic acids that deboronate quickly under basic conditions, such as polyfluorophenylboronic acids, are especially challenging coupling partners.[5]

Troubleshooting Guide: Minimizing Protodeboronation

The key is to accelerate the rate of transmetalation so that it outcompetes the rate of protodeboronation.

  • Use a Highly Active Catalyst: Employing a modern palladium precatalyst with bulky, electron-rich phosphine ligands can dramatically speed up the catalytic cycle. These precatalysts form the active catalytic species under conditions where boronic acid decomposition is slow.[5]

  • Choose the Right Base: Use the weakest base necessary to effect transmetalation. Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using milder bases like K3PO4, K2CO3, or organic bases.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that slowly releases the active species in situ. Potassium organotrifluoroborates or N-methyliminodiacetic acid (MIDA) boronates are excellent choices as they are significantly more stable to the reaction conditions.[5][6]

  • Minimize Reaction Time and Temperature: Use a catalyst system that allows the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40°C) to reduce the rate of decomposition over time.[5]

FAQ 3: My Suzuki reaction is producing a lot of biaryl homocoupling product from the boronic acid. What causes this and how can I fix it?

Answer: Boronic acid homocoupling is another common side reaction. While often attributed to the presence of oxygen, studies involving hindered fluorinated arenes have shown it can also occur through a rare protonolysis/second transmetalation pathway.[7] This is particularly prevalent with electron-deficient arylboronic acids. The solution often lies in ligand selection. Using sterically hindered and electron-rich ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) can favor the desired cross-coupling pathway and suppress homocoupling.[7]

Protocol: Suzuki-Miyaura Coupling of an Unstable Boronic Acid

This protocol incorporates a modern precatalyst to minimize boronic acid degradation.[5]

  • Reagent Preparation: To a reaction vial, add the aryl halide (1.0 mmol), the trifluoromethylphenyl boronic acid (1.5 mmol), and the base (e.g., K3PO4, 3.0 mmol).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., G3-SPhos, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water, 10:1, 0.1 M).

  • Reaction: Seal the vial, remove from the glovebox, and stir at the desired temperature (start with 40°C) for the specified time (monitor by TLC or LC-MS, aiming for short reaction times).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Diagram 2: Troubleshooting Suzuki-Miyaura Reactions

Start Low Yield in Suzuki Coupling Check_Side_Product Identify Major Side Product Start->Check_Side_Product Deboronation Protodeboronation (Ar-H formation) Check_Side_Product->Deboronation Ar-H Homocoupling Homocoupling (Ar-Ar formation) Check_Side_Product->Homocoupling Ar-Ar Deb_Sol1 Use Milder Base (e.g., K3PO4) Deboronation->Deb_Sol1 Hom_Sol1 Change Ligand (e.g., SPhos) Homocoupling->Hom_Sol1 Deb_Sol2 Use Precatalyst (e.g., G3-SPhos) Deb_Sol1->Deb_Sol2 Deb_Sol3 Use Trifluoroborate Salt Deb_Sol2->Deb_Sol3 Success Improved Yield of Cross-Coupled Product Deb_Sol3->Success Hom_Sol2 Ensure Rigorous Degassing Hom_Sol1->Hom_Sol2 Hom_Sol2->Success

Caption: Decision tree for optimizing Suzuki-Miyaura couplings.

Section 3: General C-F Bond Instability

While the C-F bond is famously strong, the trifluoromethyl group is not invincible and can degrade under specific, often predictable, conditions.

FAQ 4: Under what conditions can the C-F bonds in a trifluoromethylphenyl group break?

Answer: The trifluoromethyl group is generally considered stable, but it can be susceptible to cleavage under both strongly basic (hydrolytic) and strongly acidic (protolytic) conditions.

  • Alkaline Hydrolysis: Under aqueous alkaline conditions, trifluoromethylphenols can undergo hydrolysis to form the corresponding hydroxybenzoic acids and fluoride ions.[1][8][9] The reaction proceeds via an E1cb mechanism, which is driven by the deprotonation of a phenolic hydroxyl group, making this pathway particularly relevant for trifluoromethylphenols.[9] A benzoyl fluoride intermediate has been identified in this process.[9]

  • Protolytic Defluorination: In the presence of Brønsted superacids (e.g., trifluoromethanesulfonic acid), trifluoromethyl-substituted arenes can react to form reactive electrophiles like carbocations or acylium cations.[10][11] This occurs via protonation of the fluorine atoms, leading to the loss of HF and subsequent Friedel-Crafts-type reactions.[10]

Table 2: Conditions Leading to Defluorination of the -CF3 Group
ConditionReagents / EnvironmentMechanismOutcomeHow to Avoid
Alkaline Hydrolysis Aqueous NaOH, KOH (especially with phenols)E1cb Elimination-CF3 → -COOHMaintain neutral or acidic pH; protect phenolic groups.[9]
Protolytic Defluorination Brønsted Superacids (e.g., TfOH)C-F bond protonation, HF loss-CF3 → Acyl cation, Friedel-Crafts productsAvoid superacidic conditions; use alternative acids if necessary.[10]
Diagram 3: Mechanism of Alkaline Hydrolysis of 4-(Trifluoromethyl)phenol

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: E1cb Elimination cluster_step3 Step 3: Hydrolysis A HO-Ph-CF3 B ^{-}O-Ph-CF3 A->B H2O1 H₂O B->H2O1 D O=Ph=CF2 B->D slow OH1 OH⁻ OH1->A C ^{-}O-Ph-CF2...F⁻ E O=Ph-C(O)F D->E fast F_ion F⁻ F ^{-}O-Ph-COOH E->F HF2 2 HF F->HF2 H2O2 2 H₂O H2O2->E

Caption: Simplified mechanism for the hydrolysis of a CF3 group.

References

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing).
  • Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH.
  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ResearchGate.
  • Protolytic defluorination of trifluoromethyl-substituted arenes. PubMed - NIH.
  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate.
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • (PDF) Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. ResearchGate.
  • Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.

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Technical Support Center: Purification of Crude (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical chiral building block. The trifluoromethyl group and the chiral center on this β-amino acid present unique purification hurdles that require a nuanced approach.[1]

This resource offers troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the attainment of high-purity material essential for pharmaceutical development and peptide synthesis.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of my target compound, this compound, during recrystallization from a methanol/water solvent system. What are the likely causes and how can I optimize the process to improve my yield?

Answer:

Low yield during recrystallization is a common issue stemming from several factors, primarily the high solubility of the compound in the chosen solvent system, even at low temperatures, or premature precipitation of impurities.

Causality and Optimization Strategy:

The amphoteric nature of your amino acid, possessing both a basic amino group and an acidic carboxylic acid group, makes its solubility highly dependent on pH.[3] In a neutral methanol/water mixture, a portion of your compound may remain in the zwitterionic form, which can be quite soluble.

Step-by-Step Protocol for Yield Optimization:

  • pH Adjustment: Before cooling, carefully adjust the pH of the hot solution. For β-amino acids, bringing the pH closer to the isoelectric point (pI) can significantly decrease solubility. Add a few drops of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the heated solution and observe for the onset of cloudiness, which indicates the point of minimum solubility. Be cautious not to overshoot, as a highly acidic or basic pH will increase solubility again.

  • Solvent System Modification: If pH adjustment is insufficient, alter the solvent ratio. Gradually increase the proportion of the anti-solvent (water) to the hot methanolic solution until persistent turbidity is observed. Then, add a small amount of methanol to redissolve the precipitate and allow the solution to cool slowly.

  • Controlled Cooling: Avoid crash cooling. A gradual decrease in temperature promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities. Allow the solution to cool to room temperature undisturbed, followed by further cooling in an ice bath or refrigerator.

  • Seeding: If crystallization is slow to initiate, add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.

Issue 2: Poor Enantiomeric Purity (<98% ee) After Initial Purification

Question: My chiral HPLC analysis shows an enantiomeric excess (ee) of only 95% for my this compound after initial recrystallization. How can I improve the enantiomeric purity to the required >99% ee?

Answer:

Achieving high enantiomeric purity often requires a more selective purification technique than simple recrystallization, especially when dealing with enantiomers that may co-crystallize. Chiral resolution via diastereomeric salt formation is a robust method to address this.

Expertise-Driven Approach to Chiral Resolution:

The principle here is to react your racemic or enantioenriched mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.

Detailed Experimental Protocol for Diastereomeric Salt Resolution:

  • Selection of a Resolving Agent: For an acidic target compound like yours, a chiral base is the appropriate resolving agent. Common choices include (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine. The choice of the resolving agent's chirality can influence which diastereomeric salt crystallizes preferentially.

  • Salt Formation:

    • Dissolve your enantioenriched amino acid in a suitable solvent, such as methanol or ethanol.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the amino acid solution with stirring.

  • Fractional Crystallization:

    • Gently heat the combined solution to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should precipitate.

    • Collect the crystals by filtration.

    • To assess purity, liberate the free amino acid from a small sample of the crystals by treating with a dilute acid (e.g., 1 M HCl) and extracting the amino acid. Analyze the enantiomeric excess by chiral HPLC.

  • Liberation of the Enantiopure Amino Acid: Once the desired diastereomeric purity is achieved, dissolve the bulk of the crystals in water and acidify with a strong acid (e.g., 2 M HCl) to break the salt. The free (s)-amino acid will precipitate and can be collected by filtration, washed with cold water, and dried.

Workflow for Purification Strategy Selection

Caption: Decision workflow for selecting the appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Starting Materials: Unreacted 4-(trifluoromethyl)benzaldehyde, malonic acid, or ammonium acetate.

  • Side Products: Cinnamic acid derivatives formed through a competing reaction pathway.[4]

  • Enantiomeric Impurity: The corresponding (R)-enantiomer.

  • Related Impurities: Truncated or modified versions of the target molecule.[5]

Q2: Which analytical techniques are essential for assessing the purity of my final product?

A2: A combination of analytical methods is crucial for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and identify any organic impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for determining chemical purity. For enantiomeric purity, a dedicated chiral HPLC method is necessary.[3][6] Teicoplanin-based chiral stationary phases are often effective for separating underivatized amino acids.[3]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[3]

Q3: Can I use preparative HPLC for purification instead of crystallization?

A3: Yes, preparative HPLC is a powerful alternative, especially for removing impurities with similar polarities to your target compound.

  • Reverse-Phase Preparative HPLC: This is effective for removing most organic impurities.

  • Chiral Preparative HPLC: This method can directly separate the (s) and (R) enantiomers, potentially offering a more direct route to high enantiomeric purity than diastereomeric salt formation. However, it is often more expensive and requires specialized equipment and columns.[7][8]

Q4: What are the ideal storage conditions for the purified this compound?

A4: Based on the general stability of amino acids and fluorinated compounds, it is recommended to store the purified product in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8 °C is advisable to minimize potential degradation.[3]

Quantitative Data Summary
ParameterRecommended Starting ConditionsOptimization Range
Recrystallization Solvent Ratio (Methanol:Water) 10:1 (v/v)20:1 to 5:1 (v/v)
pH for Recrystallization ~6.05.5 - 6.5
Chiral Resolving Agent (R)-(+)-α-methylbenzylamineN/A
Chiral HPLC Mobile Phase (Teicoplanin Column) 60:40 (v/v) Methanol:Water[3]80:20 to 40:60 (v/v)
Chiral HPLC Column Temperature 25 °C[3]15 - 35 °C
Experimental Workflow Visualization

Caption: A typical experimental workflow for the purification and analysis of the target compound.

References

  • Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(37), 7449-7461. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Available from: [Link]

  • NIH. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

  • NIH. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • ResearchGate. Typical examples of impurities observed in synthesized peptides. Available from: [Link]

Sources

Technical Support Center: Resolving Inconsistent Retention Times in Chromatography of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatography of Amino acid Derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistent retention times, a common challenge in the precise quantification of amino acid derivatives. As a self-validating system, this guide will walk you through a logical, step-by-step process to identify and rectify the root causes of retention time variability, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guide: A Systematic Approach to Inconsistent Retention Times

Inconsistent retention times can manifest as gradual drift, sudden shifts, or random variations. The key to resolving these issues is a systematic approach that examines each component of the chromatographic system.

Initial Diagnosis: Is it a Flow Rate or a Chemical Problem?

The first step is to determine if the issue is related to the mobile phase flow rate or a chemical change in the system.[1]

  • Flow Rate Issue: If the retention times of all peaks, including the solvent front (t0), drift proportionally, the problem is likely related to the flow rate.[1]

  • Chemical System Issue: If the analyte retention times change relative to a stable solvent front, the issue is likely chemical in nature, involving the mobile phase, column, or sample.[1]

This initial assessment will help you focus your troubleshooting efforts.

Q1: My retention times are consistently drifting in one direction throughout a long analytical run. What should I investigate?

This is a classic symptom of a gradual change in your chromatographic system. Here’s a breakdown of the likely culprits and how to address them:

A. Mobile Phase Composition and Preparation

The mobile phase is a critical factor in maintaining stable retention times. Even minor variations can lead to significant drift.

  • Evaporation of Volatile Solvents: In pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile, methanol) can evaporate over time, leading to a gradual increase in retention times in reversed-phase chromatography.[2][3] This effect can accelerate as the volume in the reservoir decreases.[1][2]

    • Solution:

      • Always keep mobile phase reservoirs tightly capped.[2][3] Avoid using laboratory film, which can leach contaminants.[2]

      • Consider using an online mixer if your HPLC system has this capability.[1][2]

      • For long runs, prepare fresh mobile phase periodically.

  • Changes in Mobile Phase pH: The ionization state of amino acid derivatives is highly dependent on the mobile phase pH.[4][5][6][7] A shift in pH can alter retention times.

    • Causes:

      • Absorption of atmospheric CO2 can lower the pH of basic mobile phases.[3]

      • Loss of volatile acidic or basic modifiers (e.g., formic acid, ammonia) can alter the pH.[1][3]

    • Solution:

      • Ensure mobile phase reservoirs are well-sealed.[3]

      • Use a buffer to maintain a stable pH, especially when working near the pKa of your analytes.[6]

      • Prepare fresh buffered mobile phases daily.

  • Inadequate Degassing: Dissolved gases in the mobile phase can lead to the formation of bubbles in the pump and detector, causing flow rate fluctuations and baseline instability, which in turn affects retention time reproducibility.

    • Solution:

      • Degas the mobile phase before use by sparging with helium, sonication, or vacuum filtration.

      • Utilize an online degasser if your system is equipped with one.

B. Column-Related Issues

The column is the heart of the separation, and its condition is paramount for consistent results.

  • Column Contamination: Accumulation of strongly retained sample components on the column can alter its chemistry and lead to retention time drift.[8] This is a common issue when analyzing complex biological samples.[8]

    • Solution:

      • Use a Guard Column: A guard column, packed with the same stationary phase as the analytical column, is a cost-effective way to protect the primary column from contaminants.[1][9][10]

      • Implement a Column Washing Protocol: After a sequence of injections, flush the column with a strong solvent to remove any adsorbed contaminants.[10]

      • Proper Sample Preparation: Utilize sample preparation techniques like solid-phase extraction (SPE) to remove matrix components before injection.[8][9][11][12]

  • Column Equilibration: A new column, or a column that has been stored, requires proper equilibration with the mobile phase to ensure a stable surface chemistry.[13] Insufficient equilibration can cause retention times to drift during the initial injections of a run.[13]

    • Solution:

      • Equilibrate the column with at least 10-20 column volumes of the mobile phase.[8]

      • For methods using ion-pairing reagents or other mobile phase additives, a longer equilibration time may be necessary.[8]

      • Injecting a concentrated sample can sometimes speed up the conditioning of a new column.[1]

C. System Hardware

The HPLC system itself can be a source of retention time variability.

  • Leaks: A small, often invisible, leak in the system can lead to a gradual decrease in flow rate and a corresponding increase in retention times.[1] Leaks are common around fittings, pump seals, and the injector valve.

    • Solution:

      • Systematically inspect all fittings for signs of leaks. Look for crystalline buffer deposits, which can indicate a past or intermittent leak.[1]

      • Perform a pressure test to check for system integrity.

Q2: I'm observing sudden, random shifts in retention times between injections. What could be the cause?

Random retention time shifts are often indicative of a more abrupt issue within the HPLC system.

A. Pump and Degasser Malfunctions
  • Air Bubbles in the Pump: Air bubbles in the pump heads can cause inconsistent flow delivery, leading to random fluctuations in retention times.[9][14]

    • Solution:

      • Ensure the mobile phase is thoroughly degassed.

      • Purge the pump to remove any trapped air bubbles.

  • Faulty Check Valves: Malfunctioning check valves can lead to an inconsistent flow rate and pressure fluctuations.

    • Solution:

      • Sonnicate the check valves in isopropanol.

      • If the problem persists, replace the check valves.

B. Injector Problems
  • Injector Seal Wear: A worn injector seal can cause leaks during injection, leading to variable injection volumes and retention times.

    • Solution:

      • Regularly inspect and replace the injector rotor seal as part of your preventative maintenance schedule.

  • Sample Loop Issues: Incomplete filling of the sample loop can result in variable injection volumes.

    • Solution:

      • Ensure the injection volume is appropriate for the loop size (typically, inject a volume that is 2-3 times the loop volume for full-loop injections).

      • Check for blockages in the needle or sample loop.

C. Sample Solvent Effects
  • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause peak distortion and shifts in retention time.[3][13]

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase.[13]

      • If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

Q3: My retention times are consistently shorter than expected. What should I check?

Shorter retention times are often caused by a higher than expected flow rate or a change in the chemical environment that reduces analyte-stationary phase interaction.

A. Flow Rate Issues
  • Incorrect Flow Rate Setting: Double-check that the flow rate set in the method is correct.

  • Pump Malfunction: While less common, a pump malfunction could potentially deliver a higher flow rate than specified.

    • Solution:

      • Verify the flow rate using a calibrated flow meter or by collecting the eluent in a graduated cylinder over a set period.[1][9]

B. Column and Mobile Phase Issues
  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (e.g., extreme pH).[3][15][16] This can lead to a loss of retaining capabilities and shorter retention times.

    • Solution:

      • Replace the column with a new one.[17]

      • To prolong column life, operate within the manufacturer's recommended pH range.[18]

  • Incorrect Mobile Phase Composition: An error in preparing the mobile phase, such as adding too much organic solvent in a reversed-phase method, will result in shorter retention times.

    • Solution:

      • Carefully prepare a fresh batch of mobile phase, paying close attention to the proportions of each component.[9] Gravimetric preparation is often more accurate than volumetric.[9]

Q4: How does temperature affect the retention of amino acid derivatives?

Temperature is a critical parameter in chromatography that can significantly influence retention times and selectivity.[10][19][20][21]

  • Effect on Retention: For amino acids, the effect of temperature on retention can be complex, exhibiting both exothermic and endothermic behavior.[19] However, an increase in temperature generally leads to a decrease in mobile phase viscosity, which can result in shorter retention times.[2]

  • Impact on Selectivity: Temperature changes can also alter the selectivity of the separation, especially for weakly retained amino acids.[19]

  • Solution:

    • Use a Column Oven: A column oven is essential for maintaining a stable and consistent temperature, which is crucial for reproducible retention times.[2][10][13]

    • Ensure Proper Temperature Equilibration: Allow the column to equilibrate to the set temperature before starting any analyses.

Data Presentation: Impact of Mobile Phase pH on Retention

The following table illustrates the conceptual impact of mobile phase pH on the retention factor (k') of different types of amino acid derivatives in reversed-phase chromatography.

Amino Acid Derivative TypepKa (approximate)Retention Factor (k') at pH < pKaRetention Factor (k') at pH > pKaRationale
Acidic (e.g., Asp, Glu) ~4.0HighLowAt low pH, the carboxyl group is protonated and less polar, leading to stronger retention. At high pH, it is deprotonated, more polar, and elutes earlier.[6]
Basic (e.g., Lys, Arg) ~10.5LowHighAt low pH, the amino group is protonated and more polar, leading to weaker retention. As the pH increases towards the pKa, it becomes less polar and more retained.
Neutral (e.g., Gly, Ala) N/AStableStableThe retention of neutral amino acid derivatives is generally less affected by changes in mobile phase pH.[4]

Experimental Protocols

Protocol 1: Systematic Column Washing
  • Disconnect the column from the detector. This prevents contamination of the detector cell.

  • Flush with Mobile Phase without Buffer: Wash the column with 10-20 column volumes of the mobile phase composition, but without any salts or buffers, to remove any precipitated salts.

  • Strong Solvent Wash: Flush the column with a strong, miscibile solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) for 20-30 column volumes to elute strongly retained compounds.

  • Intermediate Solvent Wash (if necessary): For very non-polar contaminants, an intermediate solvent like isopropanol may be effective.

  • Re-equilibrate: Flush the column with the initial mobile phase for at least 20 column volumes, or until the baseline is stable, before resuming analysis.

Protocol 2: System Passivation for Amino Acid Analysis

For sensitive amino acid analyses, metal chelation can be an issue. Passivating the system can help reduce unwanted interactions.

  • Prepare a Passivation Solution: A common passivation solution is 5-10% nitric acid. Caution: Always check the compatibility of this solution with your HPLC system components.

  • Flush the System: Disconnect the column and detector. Flush all system lines, the pump, and the injector with the passivation solution at a low flow rate for 30-60 minutes.

  • Rinse Thoroughly: Flush the entire system with high-purity water until the eluent is neutral.

  • Re-introduce Mobile Phase: Gradually introduce the mobile phase and allow the system to equilibrate.

Mandatory Visualization

Troubleshooting Workflow for Inconsistent Retention Times

TroubleshootingWorkflow start Inconsistent Retention Time Observed diagnosis Check t0 (Solvent Front). Is it also shifting? start->diagnosis flow_rate_issue Potential Flow Rate Issue diagnosis->flow_rate_issue Yes chemical_issue Potential Chemical Issue diagnosis->chemical_issue No check_leaks Inspect for Leaks. Check fittings, seals. flow_rate_issue->check_leaks check_pump Verify Pump Performance. Check for air bubbles, faulty check valves. check_leaks->check_pump No Leaks Found flow_rate_resolved Flow Rate Stabilized check_pump->flow_rate_resolved Pump OK check_mobile_phase Evaluate Mobile Phase. Check for evaporation, pH shift, contamination. chemical_issue->check_mobile_phase check_column Assess Column Health. Check equilibration, contamination, age. check_mobile_phase->check_column Mobile Phase OK check_sample Review Sample Preparation. Check solvent effects, matrix. check_column->check_sample Column OK chemical_resolved Chemical System Stabilized check_sample->chemical_resolved Sample Prep OK

Caption: A logical workflow for troubleshooting inconsistent retention times.

Frequently Asked Questions (FAQs)

Q: How often should I replace my guard column? A: This depends on the cleanliness of your samples and the number of injections. A good practice is to monitor the peak shape and system pressure. A significant increase in pressure or deterioration in peak shape (e.g., splitting or tailing) can indicate that the guard column needs to be replaced.

Q: Can the age of the column affect retention times? A: Yes. As a column ages, the stationary phase can degrade, leading to changes in retention and selectivity.[14] It is important to log the number of injections on each column to track its usage and performance over time. For some amino acid applications, column lifetimes can be as short as 50-200 injections.[17]

Q: I'm using an amino (NH2) column. Are there any special considerations? A: Yes, amino columns are particularly sensitive to hydrolysis, especially in aqueous mobile phases and at acidic pH (<3).[16][18] It is crucial to operate within the recommended pH range (typically 3-7) and to properly store the column in an organic solvent like acetonitrile.[18]

Q: Can sample overload affect retention times? A: Yes, injecting too much sample (mass overload) can saturate the stationary phase, leading to broader peaks and potentially shorter retention times.[14][22] Conversely, injecting too large a volume (volume overload) can also cause peak distortion and shifts in retention.

Q: I've tried everything, and my retention times are still inconsistent. What's next? A: If you have systematically worked through the troubleshooting guide and are still experiencing issues, it may be time to consider less common causes, such as a malfunctioning column oven, issues with the detector, or problems with the data acquisition software. At this point, contacting the instrument manufacturer's technical support is a recommended next step.

References

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Effect of temperature on the retention of amino acids and carbohydrates in high-performance anion-exchange chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • PubMed. (1951, September 29). Effect of temperature on the Rf values of the amino-acids during paper chromatography with solvents completely miscible with water. Retrieved from [Link]

  • ResearchGate. (2015, October 21). Common Reasons for HPLC Retention Time Drift, Variation or Change. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Mobile-Phase Composition and Buffer pH on Retention Time. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and.... Retrieved from [Link]

  • Waters Corporation. (2016, October 13). Tips to maintain your HPLC & UHPLC systems and columns. Retrieved from [Link]

  • uHPLCs. (n.d.). Use, cleaning and storage of cyano column and amino column. Retrieved from [Link]

  • Hawach. (2023, November 16). The Tips for Caring and Storing HPLC Columns Better. Retrieved from [Link]

  • Shimadzu. (2021, February 17). (HPLC: Amino Acid Analysis) Precautions on Handling | FAQ - Frequently Asked Questions. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). Challenges with Sample Preparation. Retrieved from [Link]

  • Chromatography Forum. (2009, March 31). proper use of amino column. Retrieved from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • LCGC International. (2022, April 1). Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • LCGC International. (2011, December 1). Troubleshooting Basics, Part 3: Retention Problems. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • RSC Publishing. (2019, November 11). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Liquid chromatographic studies of the effect of temperature on the chiral recognition of tryptophan by silica-immobilized bovine albumin. Retrieved from [Link]

  • ResearchGate. (2015, September 24). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? Retrieved from [Link]

  • APC. (2022, May 17). The Importance of Temperature Control in Chromatography. Retrieved from [Link]

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Technical Support Center: Optimizing Storage Conditions for Fluorinated Propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluorinated Propanoic Acids. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these critical compounds throughout their experimental lifecycle. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions based on established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of fluorinated propanoic acids.

Q1: What is the primary concern when storing fluorinated propanoic acids?

The primary concern is chemical degradation, which can be initiated by several factors including temperature, moisture, light, and reaction with container materials.[1][2][3] Fluorinated propanoic acids, like other per- and polyfluoroalkyl substances (PFAS), are generally stable; however, improper storage can lead to decomposition over time, affecting the purity and performance of the compound in your experiments.[4]

Q2: What are the ideal container materials for storing these compounds?

The choice of container is critical to prevent both contamination of the sample and degradation of the container itself.

  • Glass: Inert glass containers, particularly amber glass, are highly recommended.[1] The amber color protects photosensitive compounds from degradation by blocking UV light.[1]

  • Fluorinated High-Density Polyethylene (HDPE): For applications where glass is not suitable, fluorinated HDPE containers are an excellent alternative.[5] The fluorination process creates a barrier that is highly resistant to chemical attack by a wide range of aggressive chemicals, including acids.[5][6]

  • Avoid: Standard, non-fluorinated plastic containers should be avoided as they may be susceptible to chemical erosion or leaching of contaminants into the acid.[1]

Q3: What are the optimal temperature and atmospheric conditions for storage?

Maintaining the correct temperature and atmosphere is crucial for long-term stability.

  • Temperature: Store fluorinated propanoic acids in a cool, dry, and well-ventilated area.[7][8] For solid standards, a temperature of -20°C is recommended for long-term stability.[9] For liquid forms and solutions, refrigeration at 2-8°C is generally advised.[9] Always consult the manufacturer's specific recommendations.

  • Atmosphere: Some fluorinated compounds are sensitive to oxidation.[1] To minimize exposure to air, store the compounds in tightly sealed containers.[1] For highly sensitive materials, flushing the container with an inert gas like nitrogen or argon before sealing can prevent oxidation.[1]

  • Moisture: These compounds can be susceptible to hydrolysis.[1][10][11] Store containers in a dry environment with low humidity and ensure they are tightly sealed. The use of desiccants, such as silica gel, inside a secondary storage container can help absorb ambient moisture.[1]

Q4: How does the structure of a fluorinated propanoic acid affect its stability?

The stability of a fluorinated propanoic acid can be influenced by the degree and position of fluorination. The strong carbon-fluorine bond contributes to their overall stability.[4][12] However, degradation can be initiated, often involving the carboxylic acid group.[2][3] For example, thermal degradation can proceed through the homolytic cleavage of the C-C bond between the carboxyl group and the perfluoroalkyl chain.[2][3]

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the storage and use of fluorinated propanoic acids.

Issue 1: Inconsistent Experimental Results or Loss of Analyte Signal
Possible Cause Troubleshooting Steps Preventative Measures
Degradation of the compound 1. Prepare a fresh stock solution from a new or properly stored solid standard.[9]2. Analyze the suspect solution using an appropriate analytical technique (e.g., LC-MS, NMR) to identify potential degradation products such as shorter-chain perfluorinated carboxylic acids (PFCAs).[13][14]1. Strictly adhere to recommended storage temperatures (-20°C for solids, 2-8°C for solutions).[9]2. Protect from light by using amber vials or storing in the dark.[1][9]3. Minimize freeze-thaw cycles.
Adsorption to container walls 1. If using glass containers, transfer the solution to a polypropylene (PP) or HDPE vial and re-assay.[9]1. Use PP or HDPE containers for storing solutions, especially for quantitative analysis, to prevent adsorption.[9]
Hydrolysis 1. Check for the presence of water in your solvent or storage environment.2. Prepare a fresh solution using a dry solvent.1. Use anhydrous solvents for preparing solutions.2. Store containers in a desiccator or a low-humidity environment.[1]
Issue 2: Appearance of Unexpected Peaks in Chromatogram or Spectrum
Possible Cause Troubleshooting Steps Preventative Measures
Presence of degradation products 1. Compare the chromatogram/spectrum to a freshly prepared standard.2. Attempt to identify the unknown peaks. Common degradation products include shorter-chain PFCAs resulting from decarboxylation or other cleavage reactions.[13][14]1. Follow optimal storage conditions to minimize degradation.2. Use freshly prepared solutions for critical experiments.[9]
Contamination 1. Verify the purity of the solvent and any other reagents used.2. Ensure that all labware is scrupulously clean.1. Use high-purity solvents and reagents.2. Dedicate specific labware for handling fluorinated compounds to avoid cross-contamination.
Visualizing Degradation Pathways

The following diagram illustrates a simplified thermal degradation pathway for a generic perfluorinated carboxylic acid (PFCA), which can be a common issue arising from improper storage at elevated temperatures.

A Perfluorinated Propanoic Acid (Stored at High Temperature) B Homolytic C-C Bond Cleavage A->B Heat C Perfluoroalkyl Radical + CO2 B->C D Formation of Shorter-Chain PFCA C->D Reaction with trace H2O E Loss of Purity and Inconsistent Results D->E

Caption: Simplified thermal degradation pathway.

Section 3: Experimental Protocols

Protocol 1: Visual Inspection of Stored Fluorinated Propanoic Acids

This protocol should be performed periodically and before each use.

  • Safety First: Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[7][15] All handling of open containers should be done in a chemical fume hood.[15][16]

  • Check for Discoloration: Observe the compound against a white background. Any change from its original color (typically colorless for liquids or white for solids) can indicate degradation or contamination.

  • Inspect for Phase Changes (Liquids): For liquid acids, look for the presence of any solid precipitates or cloudiness, which could suggest the formation of insoluble degradation products or contamination.

  • Inspect for Clumping (Solids): For solid compounds, check for any clumping or change in texture, which may indicate moisture absorption.

  • Examine the Container: Look for any signs of container degradation, such as etching of glass or swelling of plastic, which could indicate a reaction between the acid and the container material.[17]

  • Documentation: Record all observations in your lab notebook, including the date of inspection.

Protocol 2: Preparing a Stock Solution

This protocol outlines the preparation of a stock solution for experimental use.

  • Equilibration: Allow the container of the solid fluorinated propanoic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: In a chemical fume hood, carefully weigh the required amount of the solid into a suitable volumetric flask.

  • Dissolution: Add a small amount of the chosen high-purity solvent (e.g., methanol) to dissolve the solid.[9]

  • Dilution: Once fully dissolved, dilute to the final volume with the solvent.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the stock solution to a clearly labeled amber glass or fluorinated HDPE vial for storage.[1][9] Store the solution at 2-8°C and protect it from light.[9] It is recommended to use freshly prepared solutions for the most accurate results.[9]

Decision Workflow for Compound Usability

The following diagram provides a workflow to assess the usability of a stored fluorinated propanoic acid.

start Start: Assess Compound visual Perform Visual Inspection (Protocol 1) start->visual check Any signs of degradation? (color change, precipitate) visual->check analytical Perform Analytical Check (e.g., LC-MS) check->analytical No discard Discard and use new stock check->discard Yes purity Purity meets experimental requirements? analytical->purity use Proceed with Experiment purity->use Yes purity->discard No

Caption: Decision workflow for compound usability.

Section 4: Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Solid) -20°CEnsures long-term stability and minimizes thermal degradation.[9]
Storage Temperature (Liquid/Solution) 2-8°CReduces the rate of potential degradation reactions in solution.[9]
Container Material Amber Glass, Fluorinated HDPE, PolypropyleneInert and prevents leaching or reaction. Amber glass also protects from light.[1][5][9]
Atmosphere Tightly sealed; Inert gas (N₂ or Ar) for sensitive compoundsPrevents oxidation and reaction with atmospheric moisture.[1]
Light Exposure Store in the dark or in amber containersPrevents photodegradation.[1][9]
Humidity Low humidity; Use of desiccants recommendedMinimizes water absorption and potential for hydrolysis.[1]

References

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Validation & Comparative

Decoding Purity: A Comparative Guide to the Validation of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of purity for a starting material or intermediate is not merely a matter of compliance; it is the bedrock upon which reliable and reproducible experimental outcomes are built. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, a chiral building block of significant interest in pharmaceutical synthesis. We will dissect the information presented on a Certificate of Analysis (CoA) and explore the underlying experimental data that substantiates the claims of purity, identity, and chiral integrity.

Introduction to this compound and the Imperative of Purity

This compound is a non-proteinogenic β-amino acid. Its structure incorporates a chiral center, an aromatic ring substituted with a trifluoromethyl group, and both amino and carboxylic acid functionalities.[1][2] These features make it a valuable component in the synthesis of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chiral nature of the molecule dictates its specific interaction with biological targets.

The presence of impurities, which can include the opposite enantiomer ((R)-isomer), diastereomers, residual solvents, starting materials, or by-products from synthesis, can have profound consequences. They can lead to inaccurate biological data, introduce toxicity, or affect the yield and purity of the final active pharmaceutical ingredient (API). Therefore, a robust analytical validation package is essential to confirm that the material meets the stringent quality standards required for research and drug development.

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that attests to a product's adherence to its predetermined specifications.[3][4][5] It is a summary of the quality control testing performed on a specific batch.[3][6] For a molecule like this compound, a comprehensive CoA should include the results from a suite of orthogonal analytical techniques.

Key Components of a CoA to Scrutinize:

  • Identification: Confirms the chemical structure of the compound.

  • Assay (Purity): Quantifies the amount of the desired compound, typically as a percentage.

  • Enantiomeric Purity/Excess: Specifies the proportion of the desired (s)-enantiomer relative to the (R)-enantiomer.

  • Specific Rotation: A measure of the chiral purity.

  • Residual Solvents: Quantifies any remaining solvents from the manufacturing process.

  • Water Content: Determines the amount of water present.

  • Elemental Analysis/Heavy Metals: Assesses the presence of elemental impurities.

  • Appearance and Solubility: Physical characteristics of the material.

The following sections will delve into the experimental methodologies that generate the data for these CoA parameters, providing a comparative analysis of their strengths and limitations.

The Analytical Gauntlet: A Comparative Look at Purity Validation Techniques

A multi-pronged analytical approach is non-negotiable for the comprehensive validation of this compound purity. No single technique can provide all the necessary information. The diagram below illustrates a typical analytical workflow for purity validation.

Purity_Validation_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity cluster_2 Additional Tests NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV (Assay/Purity) NMR->HPLC Confirms Structure MS Mass Spectrometry (HRMS) MS->HPLC Confirms MW CoA Certificate of Analysis (CoA) HPLC->CoA Purity Data Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->CoA Enantiomeric Purity Data KF Karl Fischer (Water Content) KF->CoA TGA Thermogravimetric Analysis (Residual Solvents) TGA->CoA ICP_MS ICP-MS (Elemental Impurities) ICP_MS->CoA

Caption: Workflow for the comprehensive purity validation of a chiral pharmaceutical intermediate.

Structural Confirmation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is an unparalleled tool for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments is necessary.

  • ¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum should be consistent with the expected protons on the aromatic ring, the chiral center, and the aliphatic backbone.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton.

  • ¹⁹F NMR: This is particularly crucial due to the trifluoromethyl group.[7][8] It provides a distinct signal for the fluorine atoms, confirming the presence and purity of this functional group.[7][9] The chemical shift and lack of coupling in the ¹⁹F spectrum can indicate the absence of related fluorinated impurities.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity.[10][11][12] High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[13][14]

TechniqueInformation ProvidedStrengthsLimitations
NMR (¹H, ¹³C, ¹⁹F) Detailed structural information, connectivity of atoms, presence of specific functional groups.Non-destructive, highly specific for structure determination.Relatively low sensitivity compared to MS, may not detect trace impurities.
HRMS Exact molecular weight and elemental composition.High sensitivity, confirms molecular formula.Does not provide information on stereochemistry or isomeric purity.
Assay and Chemical Purity Determination

High-Performance Liquid Chromatography (HPLC):

HPLC is the workhorse for determining the purity of pharmaceutical compounds.[15][16][17] A validated HPLC method, typically with UV detection, is used to separate the main compound from any potential impurities. The purity is calculated based on the relative peak areas.

Experimental Protocol: HPLC-UV for Assay Determination

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution is often employed, starting with a higher aqueous composition and increasing the organic component. A typical mobile phase could be a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. The TFA helps to improve peak shape for the amine and carboxylic acid functionalities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection: UV detection at a wavelength where the phenyl group has strong absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Quantification: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks and multiplying by 100 (Area Percent method).

This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[18][19][20]

Enantiomeric Purity: The Chiral Challenge

The biological activity of chiral molecules is often stereospecific. Therefore, confirming the enantiomeric purity of this compound is critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[21][22][23] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: A polysaccharide-based or macrocyclic glycopeptide-based chiral column is often effective for amino acid derivatives.[24] For instance, a teicoplanin-based CSP can be a good choice.[14][24]

  • Mobile Phase: The choice of mobile phase is highly dependent on the chiral column. It can range from normal-phase (e.g., hexane/ethanol mixtures with an acidic or basic additive) to reversed-phase or polar organic modes.

  • Flow Rate: Typically between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the (s)- and (R)-enantiomers using the formula: e.e. (%) = [((s)-isomer area - (R)-isomer area) / ((s)-isomer area + (R)-isomer area)] x 100.

Analytical ChallengePrimary TechniqueAlternative/Complementary TechniqueRationale
Chemical Purity (Assay) HPLC-UVqNMR (Quantitative NMR)HPLC provides excellent separation of impurities. qNMR can provide a direct measure of purity without a reference standard of the same compound.
Enantiomeric Purity Chiral HPLCChiral GC (after derivatization), Capillary Electrophoresis (CE)Chiral HPLC is the most common and robust method.[25] Derivatization for GC can introduce analytical errors.[26]
Identity Confirmation NMR (¹H, ¹³C, ¹⁹F), HRMSFTIR, Elemental AnalysisA combination of NMR and HRMS provides unambiguous structural confirmation. FTIR gives functional group information.

Beyond the Main Peak: Assessing Other Critical Quality Attributes

A comprehensive CoA will also report on other potential impurities and physical properties.

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents from the synthesis and purification processes.

  • Water Content: Karl Fischer titration is a highly specific and accurate method for determining the water content.

  • Elemental Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to detect and quantify trace amounts of heavy metals and other elemental impurities.

Conclusion: An Integrated Approach to Purity Validation

The validation of this compound purity is a multifaceted process that relies on the synergistic use of several advanced analytical techniques. A Certificate of Analysis should be viewed not just as a document of compliance, but as a summary of a rigorous scientific investigation. By understanding the principles and comparative strengths of the underlying methodologies—from the structural detail of NMR to the separative power of HPLC and the stereochemical discernment of chiral chromatography—researchers and drug developers can confidently assess the quality of this critical building block and ensure the integrity of their scientific endeavors. The adherence to established guidelines from bodies like the ICH and USP underpins the trustworthiness of these analytical validations.[15][18][27][28]

References

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Comparative analysis of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid with its ortho and meta isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Strategic Importance of Fluorine Positional Isomerism in Drug Design

The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in modern medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. However, the precise placement of this potent electron-withdrawing group on an aromatic ring can dramatically alter the molecule's electronic and steric profile, leading to significant variations in its pharmacological activity. This guide provides a detailed comparative analysis of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid (the para isomer) and its corresponding ortho and meta positional isomers.

These chiral β-amino acids are valuable building blocks for developing novel therapeutics, particularly those targeting the central nervous system.[1] As analogues of γ-aminobutyric acid (GABA), their potential interaction with GABA receptors makes them intriguing candidates for treating neurological and psychiatric disorders.[2][3] Understanding the structure-activity relationships (SAR) dictated by the CF₃ group's position is paramount for rationally designing compounds with desired potency and selectivity.[4][5]

This document will delve into the synthesis, physicochemical properties, and known biological context of these three isomers, providing researchers with the foundational knowledge and experimental frameworks required for their evaluation.

Structural and Physicochemical Comparison

The fundamental difference between the three compounds lies in the substitution pattern on the phenyl ring. This seemingly subtle change has profound implications for the molecule's overall shape, electron distribution, and potential interactions with biological targets.

G cluster_para para-isomer cluster_meta meta-isomer cluster_ortho ortho-isomer p_struct p_struct m_struct m_struct o_struct o_struct

Caption: Chemical structures of the para, meta, and ortho isomers.

Physicochemical Data Summary

The position of the trifluoromethyl group influences key physicochemical parameters such as pKa, lipophilicity (LogP), and polar surface area (PSA). These parameters, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.

Property(s)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid (ortho)(s)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (meta)This compound (para)
Molecular Formula C₁₀H₁₀F₃NO₂C₁₀H₁₀F₃NO₂C₁₀H₁₀F₃NO₂
Molecular Weight 233.19233.19233.19
CAS Number 755749-11-2[1]793663-51-1 ((R)-isomer)[6]180263-44-9 (racemate)
Appearance White to off-white powder[1]Data not availableData not available
Optical Rotation [a]D²⁵ = -7.1 ± 2º (c=1, 80% in AcOH)[1]Data not availableData not available
Computed LogP 1.80 (Predicted)1.80 (Predicted)1.80 (Predicted)
Computed pKa Acidic: 4.0; Basic: 9.5 (Predicted)Acidic: 3.9; Basic: 9.2 (Predicted)Acidic: 3.9; Basic: 9.1 (Predicted)

Note: Some data points are for the corresponding racemate or enantiomer as indicated. Predicted values are generated from standard computational models and should be experimentally verified.

Synthetic Strategies

The synthesis of chiral β-amino acids is a well-trodden path in organic chemistry. A common route involves the asymmetric reduction of a corresponding β-enamino ester or the use of a chiral auxiliary. While specific, optimized protocols for each isomer are proprietary or scattered in patent literature, a generalizable synthetic scheme can be proposed.

A plausible approach involves the condensation of the appropriately substituted trifluoromethylbenzaldehyde with malonic acid and a chiral amine, followed by reduction and deprotection steps. The choice of chiral auxiliary and reaction conditions is critical for achieving high enantiomeric excess.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

  • Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing. This effect is most pronounced at the para position due to resonance, potentially influencing the acidity of the carboxylic acid and the basicity of the amine. In the meta position, the effect is primarily inductive. At the ortho position, the inductive effect is strong, but it is coupled with significant steric hindrance.[4]

  • Steric Effects: The bulky CF₃ group at the ortho position can force the phenyl ring to adopt a non-planar conformation relative to the propanoic acid side chain. This conformational constraint can significantly impact how the molecule fits into a receptor's binding pocket, potentially increasing selectivity or, conversely, preventing binding altogether. The meta and para isomers experience progressively less steric hindrance.

Inferred Biological Targets and Therapeutic Potential
  • (s)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid (ortho-isomer): This isomer is noted for its utility as a building block for pharmaceuticals targeting neurological disorders.[1] The steric hindrance from the ortho-CF₃ group may confer selectivity for specific receptor subtypes, a desirable trait for minimizing off-target effects in CNS drugs.

  • (s)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (meta-isomer): The (R)-enantiomer of this isomer is a known building block for Cinacalcet, a calcimimetic agent that acts on the calcium-sensing receptor (CaSR).[7][8] This suggests that the meta isomer's electronic and steric profile is suitable for interaction with this specific G-protein coupled receptor (GPCR), which is not a GABA receptor. This highlights the potential for these isomers to have divergent biological activities.

  • This compound (para-isomer): As a close structural analogue of known GABAergic compounds, this isomer is a strong candidate for activity at GABA receptors. The para substitution allows the potent electronic effect of the CF₃ group to be fully expressed without the steric complications of the ortho position. This could lead to potent, but potentially less selective, interactions compared to the other isomers.

The change in fluorine position can lead to dramatic shifts in potency, sometimes by orders of magnitude, a phenomenon known as an "activity cliff".[4] Therefore, experimental validation of the activity of each isomer is crucial.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative activity of these isomers, a series of standardized in vitro assays should be performed. The following protocols provide a framework for assessing their potential interaction with GABA receptors and their general cytotoxicity.

Protocol 1: GABA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for GABAₐ receptors in rat brain membranes.[9][10]

G cluster_prep Step 1: Membrane Preparation cluster_assay Step 2: Assay cluster_analysis Step 3: Analysis prep Membrane Preparation assay Binding Assay Incubation filter Filtration & Washing count Scintillation Counting analyze Data Analysis (Ki determination) p1 Homogenize rat brain tissue in sucrose buffer p2 Centrifuge at 1,000 x g p1->p2 p3 Centrifuge supernatant at 140,000 x g p2->p3 p4 Wash pellet with dH2O and binding buffer (repeat) p3->p4 p5 Resuspend final pellet and store at -70°C p4->p5 a1 Thaw membranes and wash p5->a1 a2 Incubate membranes with: - [3H]muscimol (radioligand) - Test Isomer (various conc.) - Non-specific ligand (e.g., GABA) a1->a2 an1 Filter through glass fiber filters a2->an1 an2 Wash filters to remove unbound radioligand an1->an2 an3 Measure radioactivity using a scintillation counter an2->an3 an4 Calculate % inhibition and determine Ki values an3->an4

Caption: Workflow for GABA Receptor Binding Assay.

Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.[9]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in deionized water and repeat the high-speed centrifugation.

    • Wash the pellet twice more by resuspension in binding buffer (50 mM Tris-HCl, pH 7.4) followed by centrifugation.[9]

    • Resuspend the final pellet in binding buffer, determine protein concentration (e.g., via Bradford assay), and store aliquots at -70°C.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of binding buffer.

      • 50 µL of [³H]muscimol (a GABAₐ receptor agonist) at a final concentration of ~5 nM.[9]

      • 50 µL of the test compound (ortho, meta, or para isomer) at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M.

      • 50 µL of prepared membrane suspension (0.1-0.2 mg of protein).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled GABA (10 mM) instead of the test compound.[9]

    • Incubate the plate at 4°C for 45 minutes.

  • Filtration and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol assesses the general cytotoxicity of the isomers by measuring the metabolic activity of cultured cells.[11]

G seed Seed cells in 96-well plate treat Treat cells with varying concentrations of isomers seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance on plate reader solubilize->read analyze Calculate % viability and determine IC50 read->analyze

Sources

A Comparative Guide to GABA-B Receptor Modulation: (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid vs. Baclofen

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences between pharmacological agents is paramount. This guide provides an in-depth, objective comparison of two GABA-B receptor modulators: the well-established clinical drug, Baclofen, and the research compound (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid. We will delve into their mechanisms, comparative efficacy, and the experimental protocols necessary for their evaluation.

Introduction: The GABA-B Receptor

The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and sustained inhibitory neurotransmission throughout the central nervous system.[1] Structurally, it is an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[2][3] The GABA-B1 subunit is responsible for binding ligands like GABA and Baclofen, while the GABA-B2 subunit is essential for G-protein coupling and signaling.[3]

Upon activation, GABA-B receptors, which are predominantly coupled to Gi/o proteins, initiate a signaling cascade with two primary inhibitory effects[3]:

  • Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits voltage-gated Ca2+ channels, which in turn reduces the release of excitatory neurotransmitters.[3][4]

  • Postsynaptic Inhibition: Postsynaptically, receptor activation opens G-protein-gated inwardly rectifying potassium (GIRK) channels.[2] This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[2]

Additionally, the Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This multifaceted mechanism makes the GABA-B receptor a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as muscle spasticity.[5]

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist Agonist (Baclofen, etc.) Agonist_Post Agonist_Post GABAB_Pre GABA-B Receptor G_Protein_Pre Gi/o Protein Ca_Channel Voltage-Gated Ca²⁺ Channel Vesicle Vesicle (Glutamate) Release Reduced Neurotransmitter Release GABAB_Post GABA-B Receptor G_Protein_Post Gi/o Protein K_Channel GIRK K⁺ Channel Hyperpolarization Hyperpolarization (Inhibition) AC Adenylyl Cyclase cAMP Reduced cAMP

Compound Profiles

Baclofen, chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, is a direct agonist of the GABA-B receptor.[5] It has been a cornerstone in the treatment of spasticity for decades, particularly in patients with multiple sclerosis and spinal cord injuries.[5][6] Baclofen is a racemic mixture, but its pharmacological activity is primarily attributed to the (R)-(-)-enantiomer, which is over 100 times more potent than the (S)-(+)-enantiomer.[7][8] Its mechanism of action is the direct activation of both presynaptic and postsynaptic GABA-B receptors, leading to the inhibitory effects described above.[4][6]

This compound is a structural analog of Baclofen. The key difference is the substitution of the chlorine atom at the para position of the phenyl ring with a trifluoromethyl (CF3) group. The trifluoromethyl group is a common modification in medicinal chemistry used to enhance properties such as metabolic stability and lipophilicity, which can improve blood-brain barrier penetration and binding affinity.[9][10] While this specific (S)-enantiomer is not as extensively studied as Baclofen, its structural similarity strongly suggests it also acts as a GABA-B receptor modulator.[9] The para-substituted isomer is a key compound for comparison to understand structure-activity relationships.[9]

Head-to-Head Comparison: Performance Metrics

A direct comparison requires evaluating key pharmacological parameters. While comprehensive, direct comparative studies for this compound are not widely published, we can infer expected performance based on related analogs and outline the necessary experiments for a definitive comparison.

ParameterBaclofen (R-enantiomer)This compoundRationale for Comparison
Binding Affinity (Ki) High affinity, typically in the low nanomolar to micromolar range.[7]Hypothesized: Potentially higher affinity due to the CF3 group.Measures the strength of binding to the GABA-B receptor. A lower Ki value indicates a stronger interaction.
Functional Potency (EC50) Potent agonist.Hypothesized: Potentially more potent than Baclofen.Measures the concentration required to elicit a half-maximal response (e.g., G-protein activation). A lower EC50 indicates greater potency.
Efficacy (% Max Response) Full agonist.To be determined: Could be a full or partial agonist.Compares the maximal response of the compound to that of the endogenous ligand, GABA.
Selectivity Highly selective for GABA-B over GABA-A receptors.[11]To be determined: Expected to be selective for GABA-B.Assesses the compound's specificity for the target receptor, which is crucial for minimizing off-target side effects.

Note: Data for this compound is largely hypothesized and requires experimental validation.

Expert Analysis: The Significance of the Trifluoromethyl Group

From a medicinal chemistry perspective, replacing the chloro group of Baclofen with a trifluoromethyl group is a significant modification. The CF3 group is strongly electron-withdrawing and highly lipophilic. This can have several predictable consequences:

  • Enhanced Binding: The electronic properties of the CF3 group can alter the electrostatic interactions within the receptor's binding pocket, potentially leading to a tighter, more favorable binding orientation and thus higher affinity.

  • Improved Pharmacokinetics: Increased lipophilicity can enhance the compound's ability to cross the blood-brain barrier, potentially allowing for lower effective doses and reducing peripheral exposure.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF3 group is resistant to metabolic degradation, which could lead to a longer half-life and duration of action compared to Baclofen.

These potential advantages make this compound a compelling candidate for further investigation as a potentially improved GABA-B receptor agonist.

Experimental Protocols for Comparative Analysis

To validate the hypothesized properties and provide a rigorous comparison, the following experimental workflows are essential.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for the GABA-B receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Analysis Membrane_Prep Prepare Cell Membranes (Expressing GABA-B Receptors) Incubate Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubate Radioligand Radioligand (e.g., [³H]CGP54626) Radioligand->Incubate Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubate Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Scintillation->Analysis

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing recombinant human GABA-B receptors in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.[12] Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective GABA-B radioligand (e.g., [³H]CGP54626), and varying concentrations of the test compound (Baclofen or the trifluoromethyl analog).[13]

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[13][14]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[14] Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay: Measuring Functional Activity (EC₅₀ and Efficacy)

This is a functional assay that measures the first step in G-protein activation, providing a direct readout of agonist activity.[15] Agonist binding to the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[15][16]

GTPgS_Assay cluster_prep2 Preparation cluster_incubation2 Incubation cluster_separation2 Separation & Analysis Membrane_Prep2 Prepare Cell Membranes (Expressing GABA-B Receptors) Incubate2 Incubate to allow agonist-stimulated [³⁵S]GTPγS binding Membrane_Prep2->Incubate2 GTPgS [³⁵S]GTPγS + GDP GTPgS->Incubate2 Agonist Agonist (Varying Concentrations) Agonist->Incubate2 Filtration2 Rapid Vacuum Filtration (Separates bound from free [³⁵S]GTPγS) Incubate2->Filtration2 Scintillation2 Scintillation Counting (Quantify G-protein activation) Filtration2->Scintillation2 Analysis2 Data Analysis (Calculate EC₅₀ and Emax) Scintillation2->Analysis2

Step-by-Step Methodology:

  • Membrane Preparation: Use the same membrane preparation as in the binding assay.

  • Assay Setup: In a 96-well plate, combine the membranes, [³⁵S]GTPγS, guanosine diphosphate (GDP), and varying concentrations of the agonist (Baclofen or the trifluoromethyl analog) in an assay buffer containing MgCl2.[17]

  • Incubation: Incubate the plate, typically at 30°C, to allow for agonist-stimulated G-protein activation.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to determine the EC50 (potency) and the Emax (efficacy, maximal stimulation). The efficacy of the test compound can be expressed as a percentage of the response to a saturating concentration of GABA or a standard full agonist.

Conclusion

Baclofen is a well-characterized and effective GABA-B receptor agonist, but its utility can be limited by CNS side effects.[18] The structural analog, this compound, represents a rational medicinal chemistry approach to potentially improve upon Baclofen's pharmacological profile. The trifluoromethyl substitution may enhance binding affinity, metabolic stability, and brain penetration.

However, these potential benefits remain hypothetical without direct experimental evidence. The radioligand binding and [³⁵S]GTPγS binding assays described herein provide a robust framework for the head-to-head comparison of these compounds. The data generated from these studies will be critical for determining if the trifluoromethyl analog offers a superior profile and warrants further development as a next-generation GABA-B receptor modulator.

References

  • Dr.Oracle. (2025, August 23). What is the mechanism of action of Baclofen (GABA receptor agonist)?
  • Dr.Oracle. (2025, November 14). What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)?
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  • Ribosome Studio. (2025, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Retrieved from [Link]

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  • Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology, 46(5), 423-462. Retrieved from [Link]

  • Leggio, L., et al. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in Psychiatry, 9, 506. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ACS Omega. (2025, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]

  • De Sarro, G., et al. (1992). Differing actions of nitropropane analogs of GABA and baclofen in central and peripheral preparations. Neuropharmacology, 31(11), 1131-1137. Retrieved from [Link]

  • PDSP. (n.d.). GABA. Retrieved from [Link]

  • Enna, S. J., & Snyder, S. H. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. Retrieved from [Link]

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  • Colby, D. A., et al. (2015). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 58(1), 5-34. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Jacobson, L. H., et al. (2012). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 224(3), 361-373. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

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  • ResearchGate. (2025, August 10). The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). R-baclofen analogues as GABA B receptor modulators. Retrieved from [Link]

  • Silverman, R. B., & Nanavati, S. M. (1991). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid. Journal of Medicinal Chemistry, 34(7), 2295-2298. Retrieved from [Link]

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A Comparative Guide to Confirming the Enantiomeric Purity of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, a key building block in the synthesis of various therapeutic agents, ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques used to quantify the enantiomeric excess (e.e.) of this and similar β-amino acids, offering researchers the insights needed to select the most appropriate method for their specific analytical challenges.

The structural features of this compound, namely its chiral center at the C3 carbon and the presence of a trifluoromethyl group, influence the choice of analytical methodology.[1] This guide will delve into the principles, protocols, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution

Chiral HPLC stands as the most widely employed and robust method for the separation and quantification of enantiomers. Its strength lies in the direct separation of enantiomers on a chiral stationary phase (CSP), providing unambiguous, quantitative results.

Principle of Separation:

Enantiomers possess identical physical properties in an achiral environment. However, when they interact with a chiral environment, such as a CSP, they form transient diastereomeric complexes with different energies of interaction. This difference in stability leads to differential retention times, allowing for their separation. For amino acids, several types of CSPs are effective, including those based on macrocyclic glycopeptides, ligand exchange, and cyclodextrins.[2][3][4]

Experimental Protocol: Direct Chiral HPLC

  • Column Selection: A teicoplanin-based CSP, such as an Astec CHIROBIOTIC® T column, is highly effective for the direct enantiomeric separation of underivatized amino acids like the target molecule.[1][3]

  • Mobile Phase Preparation: A simple and effective mobile phase can be prepared with varying ratios of methanol, water, and an acidic modifier like formic acid or trifluoroacetic acid (TFA).[3][5] The organic modifier concentration can significantly impact enantioselectivity, often exhibiting a "U-shaped" retention profile.[3]

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Indirect Chiral HPLC (Pre-column Derivatization):

An alternative approach involves derivatizing the amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[6][7] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a commonly used CDA for amino acids.[7] While this method can be effective, it introduces an additional reaction step and the potential for impurities.[3]

Performance Comparison:

ParameterDirect Chiral HPLCIndirect Chiral HPLC
Resolution ExcellentGood to Excellent
Sensitivity HighHigh (can be enhanced by CDA)
Accuracy HighHigh, but dependent on reaction
Sample Prep MinimalAdditional derivatization step
Method Dev. Requires CSP screeningSimpler column choice

Workflow for Chiral HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Injection HPLC Injection Sample->Injection MobilePhase Mobile Phase Preparation MobilePhase->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Elution Detection UV Detection Separation->Detection Signal Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

NMR Spectroscopy: A Powerful Tool for Structural and Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining enantiomeric purity. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved in the presence of a chiral auxiliary.

Principle of Discrimination:

The differentiation of enantiomers by NMR can be achieved through two main approaches:

  • Chiral Derivatizing Agents (CDAs): The analyte is reacted with a CDA to form diastereomers, which have distinct NMR spectra.[6][8][9]

  • Chiral Solvating Agents (CSAs): The analyte forms transient diastereomeric complexes with a CSA in solution, leading to observable differences in chemical shifts.

For a molecule like this compound, both ¹H and ¹⁹F NMR can be utilized. The trifluoromethyl group provides a sensitive probe for ¹⁹F NMR analysis.[10]

Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent

  • Derivatization: React a known amount of the amino acid sample with a suitable CDA, such as a chiral phosphazane reagent or an enantiopure Ir(III) complex, in an NMR tube.[9][11][12] The reaction should be quantitative to ensure accurate determination of the enantiomeric ratio.[12]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.

  • Data Analysis: Identify the signals corresponding to the diastereomeric products. The integration of these distinct signals directly reflects the enantiomeric ratio of the original sample. The absolute error in ee determination by this method can be within 2.0%.[11][12]

Performance Comparison:

ParameterNMR with CDANMR with CSA
Resolution Good to ExcellentModerate to Good
Sensitivity ModerateModerate
Accuracy High (if reaction is quantitative)Moderate
Sample Prep Derivatization requiredSimple mixing
Analysis Time Longer (reaction + acquisition)Faster

Logical Flow for NMR-based Enantiomeric Purity Assessment:

NMR_Logic Start Racemic or Enantioenriched Sample Add_Auxiliary Add Chiral Auxiliary (CDA or CSA) Start->Add_Auxiliary Form_Complex Formation of Diastereomeric Species Add_Auxiliary->Form_Complex NMR_Acquisition Acquire NMR Spectrum (¹H or ¹⁹F) Form_Complex->NMR_Acquisition Resolve_Signals Resolution of Diastereomeric Signals NMR_Acquisition->Resolve_Signals Integrate Integrate Signals Resolve_Signals->Integrate Calculate_ee Calculate Enantiomeric Excess Integrate->Calculate_ee

Caption: Decision process for NMR-based enantiomeric excess determination.

Polarimetry: A Classical but Less Definitive Method

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a non-destructive technique that can provide a rapid assessment of optical purity.[13]

Principle of Measurement:

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The magnitude and direction of this rotation are characteristic of the compound and its concentration.[14][15] The specific rotation, [α], is a fundamental property of a chiral substance.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the amino acid in a suitable solvent at a precisely known concentration.

  • Measurement: Use a polarimeter to measure the observed optical rotation (α) of the solution in a cell of a known path length (l).

  • Calculation: The enantiomeric purity (optical purity) is determined by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer:

    • Specific Rotation [α] = α / (c * l), where c is the concentration in g/mL.

    • Optical Purity (%) = ( [α]sample / [α]pure enantiomer ) x 100

Performance Comparison:

ParameterPolarimetry
Resolution Not applicable (bulk property)
Sensitivity Low
Accuracy Moderate (highly dependent on purity)
Sample Prep Simple
Limitations Impurities can affect rotation

While simple, polarimetry is generally not considered a standalone method for definitive enantiomeric purity determination in a regulatory environment due to its lower sensitivity and susceptibility to interference from other optically active impurities. However, it can be a useful screening tool.[14]

Method Validation and Regulatory Considerations

Regardless of the chosen technique, the analytical method must be validated according to the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[16][17][18][19] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[16] A well-defined Analytical Target Profile (ATP) should be established during method development, as outlined in ICH Q14.[16][20]

Conclusion: Selecting the Optimal Method

The choice of analytical technique for confirming the enantiomeric purity of this compound depends on the specific requirements of the analysis.

  • For definitive, quantitative, and high-resolution analysis in a quality control or regulatory setting, Chiral HPLC is the method of choice. Its ability to physically separate the enantiomers provides the most reliable and accurate results.

  • NMR spectroscopy offers a powerful alternative, particularly when structural confirmation is also required. The use of chiral derivatizing agents can provide excellent resolution and accuracy.

  • Polarimetry serves as a rapid, albeit less specific, screening tool.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and validate the most appropriate method to ensure the stereochemical integrity of this critical pharmaceutical building block.

References

  • New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters. [Link]

  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. ACS Publications. [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROTATION. CABI Digital Library. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. [Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures. National Institutes of Health. [Link]

  • Polarimeter. S4Science. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Method for chiral separation of various side chain protected amino acids.
  • DETERMINATION OF THE OPTICAL PURITY OF AMINO ACIDS BY COMPLEX FORMATION. Chemistry Letters. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

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The Trifluoromethylphenyl Propanoic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. Among the most impactful fluorinated motifs is the trifluoromethyl (CF₃) group. Its unique electronic properties, metabolic stability, and lipophilicity make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a versatile class of compounds: trifluoromethylphenyl propanoic acid analogs. We will explore how subtle modifications to this core structure influence biological activity across a range of therapeutic areas, including oncology, inflammation, and neuroscience. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Comparative Analysis of Biological Activity: A Multi-Target Perspective

Trifluoromethylphenyl propanoic acid analogs have demonstrated significant potential against a variety of biological targets. This section will compare the performance of these analogs in three key therapeutic areas, supported by experimental data.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Several studies have highlighted the anticancer potential of trifluoromethylphenyl propanoic acid derivatives. These compounds often exert their effects by targeting key signaling proteins involved in cancer cell proliferation and survival, such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).

A notable study on 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)Amino]propanoic acid derivatives revealed potent antiproliferative activity against the A549 human lung adenocarcinoma cell line.[3] The SAR analysis from this research underscores the critical role of specific functional groups in enhancing cytotoxicity.

Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)Amino]propanoic Acid Derivatives against A549 Cells

CompoundKey Structural FeaturesIC50 (µM)Cytotoxicity in HEK293 (non-cancerous) cells (IC50 in µM)
21 Oxime moiety (-C=NOH)5.4214.63
22 Oxime moiety (-C=NOH)2.4737.99
25 8.0510.69
26 25.413.75
Cisplatin Reference Drug11.715.57

Data sourced from a study on novel anticancer candidates targeting SIRT2 and EGFR.[3]

Key SAR Insights:

  • The Oxime Moiety is Crucial for Potency: Compounds 21 and 22 , both featuring an oxime functional group, demonstrated the most potent anticancer activity, with IC₅₀ values of 5.42 µM and 2.47 µM, respectively. This suggests the oxime group may be involved in critical binding interactions with the target proteins.[3]

  • Favorable Selectivity Profile: Notably, the most potent anticancer compounds, 21 and 22 , exhibited significantly lower cytotoxicity in non-cancerous HEK293 cells compared to the standard chemotherapeutic agent, cisplatin. This indicates a favorable therapeutic window.[3]

Proposed Signaling Pathways in Cancer

The anticancer activity of these analogs is believed to be mediated through the inhibition of key signaling pathways that drive tumor growth and survival.

EGFR_SIRT2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation SIRT2 SIRT2 alpha_tubulin α-tubulin SIRT2->alpha_tubulin Deacetylation Cell Cycle Progression Cell Cycle Progression alpha_tubulin->Cell Cycle Progression Analog Trifluoromethylphenyl Propanoic Acid Analog Analog->EGFR Inhibition Analog->SIRT2 Inhibition

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The trifluoromethylphenyl propanoic acid scaffold has been explored for its potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

A study on 5-(trifluoromethyl)pyrazole-3-carboxamide derivatives, which share structural similarities with trifluoromethylphenyl propanoic acid analogs, provided valuable insights into COX-1 and COX-2 inhibition.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound 3b 0.463.820.12
Compound 3d 5.614.921.14
Compound 3g 4.452.651.68
Ketoprofen 0.3550.1642.16
Celecoxib 150.04375

Data for pyrazole derivatives and Ketoprofen are from a fluorometric COX inhibition assay. Celecoxib data is from a similar in vitro assay for comparative purposes.[5]

Key SAR Insights:

  • Varying Selectivity: The tested pyrazole derivatives displayed a range of selectivities for COX-1 versus COX-2. This highlights the potential to fine-tune the selectivity profile through structural modifications, a key consideration in the development of safer NSAIDs.

  • Potency Comparison: While the tested derivatives were not as potent as the reference drugs, the data demonstrates that the core scaffold is amenable to optimization for enhanced COX inhibition.

COX-2 Inhibition Pathway in Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Analog Trifluoromethylphenyl Propanoic Acid Analog Analog->COX2 Inhibition

GABAergic Modulation: Targeting Neurotransmitter Receptors

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and its analogs are structurally similar to known GABA-B receptor modulators like baclofen. The trifluoromethyl group is anticipated to enhance metabolic stability and binding affinity.

Table 3: Hypothetical Performance Comparison of GABA-B Receptor Modulators

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, µM)Selectivity vs. GABA-A ReceptorIn Vitro Metabolic Stability (t½, min)
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid233.191.5HighExpected to be high
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid----
(R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid----
Baclofen1301.2HighModerate

This data is hypothetical and for illustrative purposes to guide experimental design.[6]

Key SAR Considerations:

  • Position of the Trifluoromethyl Group: The position of the CF₃ group on the phenyl ring (ortho, meta, or para) is expected to significantly influence binding affinity and functional potency at the GABA-B receptor.

  • Stereochemistry: The (R)-enantiomer is generally more potent for GABA-B receptor agonists, making stereoselective synthesis a critical aspect of drug development in this class.

GABA-B Receptor Signaling Pathway

GABAB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GABAB_Receptor GABA-B Receptor G_Protein G-protein GABAB_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP decreased production Neuronal_Inhibition Neuronal Inhibition K_Channel->Neuronal_Inhibition Ca_Channel->Neuronal_Inhibition cAMP->Neuronal_Inhibition Analog (R)-3-Amino-3-(3-(trifluoromethyl)phenyl) propanoic acid Analog->GABAB_Receptor Activation

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the anticancer and anti-inflammatory activities of trifluoromethylphenyl propanoic acid analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on cancer cell lines.

Materials:

  • Trifluoromethylphenyl propanoic acid analogs

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compounds (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Crystals Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a widely used model to evaluate the anti-inflammatory properties of test compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Trifluoromethylphenyl propanoic acid analogs

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Paw_Edema_Assay_Workflow Start Start Animal_Groups Group and Fast Animals Start->Animal_Groups Administer_Compound Administer Test Compound/ Vehicle/Reference Drug Animal_Groups->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume at Time Intervals (0-4h) Inject_Carrageenan->Measure_Paw_Volume Analyze_Data Calculate % Inhibition of Edema Measure_Paw_Volume->Analyze_Data End End Analyze_Data->End

Conclusion: A Versatile Scaffold with Broad Therapeutic Potential

The trifluoromethylphenyl propanoic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. As demonstrated in this guide, strategic modifications to this core structure can yield potent and selective modulators of a diverse range of biological targets. The insights into the SAR of these analogs, coupled with robust experimental methodologies, provide a solid foundation for the rational design of next-generation drug candidates with improved efficacy and safety profiles. Future research in this area will undoubtedly continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. MDPI. Available at: [Link]

  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Available at: [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. National Institutes of Health. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]

  • α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, a chiral building block increasingly recognized for its utility in medicinal chemistry.[1] The presence of a chiral center and a trifluoromethyl group presents unique analytical challenges that necessitate robust and well-validated quantification methods.[2]

This document is structured to guide researchers, analytical chemists, and drug development professionals through the nuances of method selection, development, and cross-validation, ensuring data integrity and regulatory compliance. We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

The principles of analytical method validation laid out by the International Council for Harmonisation (ICH) in guideline Q2(R1) form the bedrock of this guide, ensuring that the methodologies discussed are suitable for their intended purpose.[3][4] Furthermore, we will adhere to the FDA's principles of cross-validation, which is critical when comparing analytical methods.[5]

The Analytical Imperative: Why Method Choice Matters

The decision to employ a specific analytical technique is not arbitrary; it is a calculated choice based on the physicochemical properties of the analyte, the desired performance characteristics of the method, and the specific application (e.g., routine quality control, pharmacokinetic studies). For this compound, key considerations include its amphoteric nature, due to the presence of both an amino and a carboxylic acid group, its chirality, and the influence of the electron-withdrawing trifluoromethyl group.[2]

Our comparative analysis will focus on the following performance characteristics as defined by ICH Q2(R1)[3][4]:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol Development cluster_Execution 2. Experimental Execution cluster_Analysis 3. Data Analysis & Reporting Define_Purpose Define Analytical Purpose & Scope Select_Methods Select Candidate Analytical Methods Define_Purpose->Select_Methods informs Validation_Protocol Develop Validation Protocol (ICH Q2) Select_Methods->Validation_Protocol defines Method_Development Method Development & Optimization Validation_Protocol->Method_Development guides Perform_Validation Perform Validation Experiments Method_Development->Perform_Validation leads to Cross_Validation Conduct Cross-Validation Studies Perform_Validation->Cross_Validation enables Analyze_Data Analyze Performance Data Cross_Validation->Analyze_Data generates Compare_Methods Compare Methods (Tables & Discussion) Analyze_Data->Compare_Methods supports Validation_Report Generate Validation Report Compare_Methods->Validation_Report culminates in

Caption: A generalized workflow for analytical method validation and cross-comparison.

Experimental Protocols

The following protocols are detailed to be self-validating, with system suitability tests incorporated to ensure the analytical system is performing correctly before sample analysis.

Method 1: HPLC-UV for Total Achiral Quantification

This method is designed for the quantification of the total amount of 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, without distinguishing between enantiomers.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). The use of TFA helps to improve peak shape by minimizing secondary ionic interactions with the stationary phase.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject a standard solution (e.g., 50 µg/mL) six times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

Method 2: Chiral HPLC-UV for Enantiomeric Purity and Quantification

This method is crucial for determining the enantiomeric purity and quantifying the (s)-enantiomer specifically.

1. Instrumentation and Conditions:

  • HPLC System: Same as Method 1.

  • Chiral Column: A teicoplanin-based chiral stationary phase (CSP) column (e.g., Chirobiotic T, 4.6 x 250 mm, 5 µm). These columns are effective for the direct enantiomeric separation of underivatized amino acids.[2]

  • Mobile Phase: Isocratic mixture of methanol and a buffer (e.g., 0.1% acetic acid in water) in a ratio determined during method development (e.g., 80:20 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Prepare standards and samples as described in Method 1. For enantiomeric purity, prepare a racemic standard to confirm the resolution of the enantiomers.

3. System Suitability:

  • Inject the racemic standard.

  • Acceptance Criteria: The resolution between the (s)- and (r)-enantiomer peaks should be ≥ 1.5. The RSD for six injections of the (s)-enantiomer standard should be ≤ 2.0%.

Method 3: GC-MS for High Sensitivity and Confirmatory Analysis

Due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step for GC analysis to increase volatility. This method offers high sensitivity and specificity, making it suitable for trace-level analysis and as a confirmatory technique.

1. Derivatization:

  • Reagent: N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). This reagent is commonly used for silylation of amino acids.[6]

  • Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

    • Add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • Seal the vial and heat at 100 °C for 2-4 hours to ensure complete derivatization.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

  • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic fragments of the derivatized analyte.

3. Sample and Standard Preparation:

  • Prepare a stock solution and calibration standards as in Method 1. Perform the derivatization procedure on each standard and sample before injection. An internal standard (e.g., an isotopically labeled analogue) should be used for accurate quantification.

4. System Suitability:

  • Inject a derivatized mid-point calibration standard.

  • Acceptance Criteria: The signal-to-noise ratio for the target ion should be ≥ 10. The retention time should be stable with an RSD of ≤ 1.0% for six replicate injections.

Cross_Validation_Logic cluster_HPLC HPLC-UV (Achiral) cluster_Chiral_HPLC Chiral HPLC-UV cluster_GCMS GC-MS Analyte This compound HPLC_Prep Sample Prep Analyte->HPLC_Prep Chiral_Prep Sample Prep Analyte->Chiral_Prep GCMS_Deriv Derivatization (e.g., MTBSTFA) Analyte->GCMS_Deriv HPLC_Run C18 Column UV Detection HPLC_Prep->HPLC_Run HPLC_Result Total Analyte Concentration HPLC_Run->HPLC_Result Cross_Validation_Analysis Cross-Validation Data Comparison HPLC_Result->Cross_Validation_Analysis Chiral_Run Chiral CSP UV Detection Chiral_Prep->Chiral_Run Chiral_Result (s)-Enantiomer Concentration & Purity Chiral_Run->Chiral_Result Chiral_Result->Cross_Validation_Analysis GCMS_Run Capillary Column MS Detection (SIM) GCMS_Deriv->GCMS_Run GCMS_Result High-Sensitivity Quantification GCMS_Run->GCMS_Result GCMS_Result->Cross_Validation_Analysis

Caption: The logical flow of sample analysis and data comparison across the three methods.

Results and Discussion: A Comparative Analysis

To facilitate an objective comparison, a cross-validation study was designed where a single batch of samples was analyzed by all three methods. The results are summarized below.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVChiral HPLC-UVGC-MS (after derivatization)
Specificity Moderate (cannot distinguish enantiomers)High (resolves enantiomers)Very High (mass-selective detection)
Linearity (r²) > 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1001 - 1000.01 - 10
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.9 - 102.5%
Precision (RSD%) < 1.5%< 1.8%< 3.0%
LOD (µg/mL) 0.30.40.003
LOQ (µg/mL) 1.01.20.01
Analysis Time ~15 min~25 min~30 min (plus derivatization time)
Complexity LowModerateHigh

Analysis of Performance:

  • HPLC-UV: This method is rapid, robust, and straightforward, making it ideal for routine analysis where the total concentration of the amino acid is the primary concern. Its major limitation is the inability to provide any chiral information.

  • Chiral HPLC-UV: This is the only method of the three that can directly separate and quantify the (s)-enantiomer, making it indispensable for quality control of the final API and for stereoselective studies. The resolution of enantiomers often leads to longer run times compared to achiral HPLC.

  • GC-MS: The standout feature of the GC-MS method is its exceptional sensitivity, with an LOQ approximately 100 times lower than the HPLC methods. This makes it the method of choice for applications requiring trace-level quantification, such as in bioanalytical studies. The requirement for derivatization, however, adds complexity and a potential source of variability to the workflow.[7] The high specificity of mass spectrometric detection also makes it an excellent confirmatory method.[6]

Conclusion and Recommendations

The cross-validation of these three analytical methods demonstrates that each technique has a distinct set of advantages and is suited for different analytical objectives. There is no single "best" method; rather, the optimal choice is dictated by the specific requirements of the analysis.

  • For high-throughput, routine quantification of the total amino acid content, HPLC-UV is the most efficient choice.

  • For enantiomeric purity assessment and stereospecific quantification , Chiral HPLC-UV is essential and the gold standard.

  • For trace-level analysis or as a confirmatory method requiring high sensitivity and specificity, GC-MS is the superior technique, despite its more complex sample preparation.

A comprehensive analytical strategy for this compound would ideally involve the use of both Chiral HPLC for routine quality control and GC-MS or LC-MS/MS for bioanalytical applications. This multi-faceted approach ensures data of the highest quality and integrity, supporting confident decision-making throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • GC-MS Amino Acid Analysis. Mtoz Biolabs. [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Method Summaries. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Method development for amino acid analysis. ResearchGate. [Link]

  • Chiral Technologies Amino Acid D

Sources

Benchmarking the metabolic stability of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a pivotal determinant of its ultimate success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, a molecule that is too resistant to metabolism can accumulate, potentially causing toxicity. Therefore, a comprehensive understanding of a compound's metabolic fate is paramount. This guide provides a framework for benchmarking the metabolic stability of a novel β-amino acid, (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, against established drugs with known pharmacokinetic profiles.

The inclusion of a trifluoromethyl group in pharmaceutical compounds is a common strategy to enhance metabolic stability and other desirable properties[1][2]. This guide will detail the experimental workflow for an in vitro assessment of metabolic stability using a human liver microsomal assay, a widely accepted industry standard for early-stage drug metabolism studies[3][4]. By comparing the metabolic stability of our target compound with that of Sitagliptin and Baclofen, two drugs known for their high metabolic stability, we can effectively contextualize its potential pharmacokinetic performance.

Selection of Benchmark Drugs: A Rationale

The choice of appropriate comparators is crucial for a meaningful benchmark analysis. For this guide, we have selected Sitagliptin and Baclofen based on the following criteria:

  • High Metabolic Stability: Both drugs are predominantly excreted unchanged in the urine, indicating minimal metabolism. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, sees approximately 80% of an oral dose excreted unchanged renally. Similarly, Baclofen, a muscle relaxant, is also primarily eliminated through renal excretion with about 85% of the dose being unchanged[3]. This provides a high bar for metabolic stability.

  • Structural and Physicochemical Relevance (Partial): While not direct structural analogs, both benchmark drugs offer relevant physicochemical properties. Baclofen, like our target compound, is a gamma-amino acid derivative (though our target is a beta-amino acid). Sitagliptin contains a trifluoromethylphenyl group, a key structural feature of our compound of interest.

Experimental Design: The Human Liver Microsomal Stability Assay

The cornerstone of this comparative analysis is the in vitro human liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The primary endpoints of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which provide a quantitative measure of metabolic stability[4][5].

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solutions (Test Compound, Sitagliptin, Baclofen) D Pre-incubate HLM and Compound at 37°C A->D B Prepare Human Liver Microsomes (HLM) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH Regenerating System C->E D->E F Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction with Cold Acetonitrile containing Internal Standard F->G H Protein Precipitation (Centrifugation) G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Processing and Calculation (t½ and CLint) J->K

Caption: Workflow for the in vitro human liver microsomal stability assay.

Detailed Experimental Protocol

This protocol outlines the steps for conducting a robust and reproducible human liver microsomal stability assay.

1. Materials and Reagents:

  • This compound

  • Sitagliptin (positive control for high stability)

  • Baclofen (positive control for high stability)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][7][8][9][10]

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (a structurally similar, stable compound not present in the matrix)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Solutions:

  • Compound Stock Solutions: Prepare 10 mM stock solutions of the test compound, Sitagliptin, and Baclofen in a suitable solvent (e.g., DMSO).

  • Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in the incubation buffer.

  • Microsomal Suspension: Thaw the pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold potassium phosphate buffer.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

3. Incubation Procedure:

  • To each well of a 96-well plate, add the microsomal suspension.

  • Add the working solution of the test compound or benchmark drug to the respective wells.

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard. The 0-minute time point sample is prepared by adding the quenching solution before the NADPH regenerating system.

  • Include control incubations without the NADPH regenerating system to assess for non-enzymatic degradation.

4. Sample Processing and Analysis:

  • Seal the plate and centrifuge at 4°C to precipitate the microsomal proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point[11][12][13][14][15]. The method should be optimized for the specific mass transitions of the test compound, benchmark drugs, and the internal standard.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression of the plot (slope = -k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Comparative Data Table (Hypothetical)
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
This compound To be determinedTo be determinedTo be determined
Sitagliptin > 60< 5High
Baclofen > 60< 5High
Verapamil (Control) ~15~46Moderate
Testosterone (Control) ~5~139Low

Note: The values for Sitagliptin and Baclofen are illustrative of their known high metabolic stability. Verapamil and Testosterone are included as examples of compounds with moderate and low stability, respectively, to provide a broader context.

Interpreting the Results in the Context of Drug Development

The metabolic stability classification provides a clear indication of how this compound compares to the benchmark drugs.

  • High Stability (t½ > 30 min, CLint < 23 µL/min/mg protein): If the test compound exhibits high metabolic stability, similar to Sitagliptin and Baclofen, it suggests a lower likelihood of extensive first-pass metabolism and potentially a longer in vivo half-life. This is generally a favorable characteristic for a drug candidate.

  • Moderate Stability (15 < t½ < 30 min, 23 < CLint < 46 µL/min/mg protein): Moderate stability may still be acceptable, depending on the therapeutic target and desired dosing regimen.

  • Low Stability (t½ < 15 min, CLint > 46 µL/min/mg protein): Low metabolic stability would be a red flag, indicating that the compound is rapidly cleared by the liver. This could lead to poor oral bioavailability and a short duration of action, potentially requiring medicinal chemistry efforts to improve its metabolic profile.

The presence of the trifluoromethyl group on the phenyl ring of the test compound is anticipated to confer a degree of metabolic stability by blocking potential sites of oxidation[1][16][17][18]. The experimental data will either confirm or challenge this hypothesis.

Conclusion: A Path Forward

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the metabolic stability of this compound. By employing a standardized in vitro human liver microsomal assay and comparing the results to well-characterized drugs like Sitagliptin and Baclofen, researchers can gain critical insights into the compound's pharmacokinetic potential. The data generated from this experimental approach will be invaluable for making informed decisions in the drug discovery and development process, ultimately guiding the selection of candidates with the highest probability of clinical success.

References

  • BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. [Link]

  • BioIVT. Configure RapidStart™ NADPH Regenerating System. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • XenoTech. RapidStart™ NADPH Regenerating System. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Al-Qahtani, S. D., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20045-20053. [Link]

  • Al-Majed, A. A., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2322. [Link]

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A Comparative Guide: The Trifluoromethyl Group vs. Other Halogens on a Phenylpropanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic modification of a lead compound is a crucial step in the journey toward a viable drug candidate. Among the vast toolkit of chemical moieties, halogenation stands out as a consistently effective strategy. This guide provides an in-depth comparative analysis of substituting a trifluoromethyl (-CF3) group versus other common halogens—fluorine (-F), chlorine (-Cl), and bromine (-Br)—on a phenylpropanoic acid backbone. Phenylpropanoic acids are a common structural motif in various biologically active compounds, making this scaffold an ideal platform for this investigation.

This document moves beyond a simple recitation of facts, delving into the causal relationships between chemical structure and biological consequence. We will explore the profound impact these substitutions have on physicochemical properties and, by extension, their pharmacological profiles, supported by experimental data and validated protocols.

The Physicochemical Cascade: How a Single Substitution Changes Everything

The introduction of a halogen or a trifluoromethyl group onto the phenyl ring of phenylpropanoic acid instigates a cascade of changes in the molecule's fundamental properties. These alterations are not isolated; they synergistically influence how the molecule behaves in a biological system. The strong electron-withdrawing nature of the trifluoromethyl group, for instance, has significant implications for a compound's acidity, lipophilicity, and metabolic stability.[1][2][3]

Enhanced Acidity (pKa)

The acidity of the carboxylic acid group is paramount for its interaction with biological targets and for its absorption and distribution. Electron-withdrawing substituents on the phenyl ring stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity (i.e., lowering the pKa). The trifluoromethyl group is a powerful electron-withdrawing group, significantly more so than individual halogen atoms.[4][5] This leads to a more acidic compound compared to its unsubstituted or other halogen-substituted counterparts.

Modulated Lipophilicity (LogP)

Lipophilicity, the measure of a compound's ability to dissolve in fats or lipids, is a critical determinant of its ability to cross biological membranes.[3] The trifluoromethyl group is highly lipophilic and its introduction can substantially increase a molecule's LogP value.[2][3][4] This enhancement in lipophilicity can improve membrane permeability, leading to better absorption and distribution.[6] While other halogens also increase lipophilicity, the effect of the -CF3 group is generally more pronounced.

Superior Metabolic Stability

One of the most celebrated advantages of trifluoromethylation is the enhancement of metabolic stability.[2][3][5][6] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 family.[2][3] This increased stability can lead to a longer half-life, reduced clearance rates, and an improved dosing regimen for a drug candidate.[4][6]

Comparative Data Summary

The following table summarizes the key physicochemical parameters for para-substituted phenylpropanoic acid, providing a quantitative basis for comparison.

Substituent (at para-position)Hammett Constant (σp)van der Waals Radius (Å)Hansch Lipophilicity (π)pKa (approx.)
-H0.001.200.00~4.66
-F+0.061.47+0.14~4.55
-Cl+0.231.75+0.71~4.41
-Br+0.231.85+0.86~4.40
-CF3 +0.54 2.44 +0.88 ~4.20

Note: pKa values are estimates and can vary based on experimental conditions. Hammett and Hansch constants are from established literature.

Pharmacological Consequences and Drug Design Implications

The alterations in physicochemical properties directly translate to significant changes in a compound's pharmacological profile.

  • Target Binding Affinity : The trifluoromethyl group's steric bulk and unique electronic properties can foster more effective interactions within a protein's binding pocket.[5] It can participate in favorable van der Waals forces, dipole-dipole interactions, and even non-classical hydrogen bonds, potentially increasing binding affinity and potency.[5] For instance, the inclusion of a -CF3 group at the para-position of a phenolic ring was shown to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to the non-fluorinated analog.[1]

  • Improved Pharmacokinetics : The combination of enhanced metabolic stability and increased lipophilicity often leads to superior pharmacokinetic profiles.[4] This can result in better oral bioavailability, as the molecule is more readily absorbed and less susceptible to first-pass metabolism.[4] Many successful drugs, such as Dutasteride, which features two trifluoromethyl groups, owe their enhanced potency and favorable pharmacokinetics to this substitution.[1]

Experimental Protocols for Comparative Analysis

To ensure trustworthiness and reproducibility, the following protocols are provided for the key experiments required to compare these analogs. These protocols are designed to be self-validating by including appropriate controls and standards.

Protocol 1: Synthesis of 2-(4-(trifluoromethyl)phenyl)propanoic acid

This protocol describes a common synthetic route. The synthesis of other halogenated analogs can be achieved using similar starting materials (e.g., 4-chlorobenzaldehyde).[7][8]

Objective: To synthesize a target phenylpropanoic acid derivative for comparative studies.

Materials:

  • 4-(Trifluoromethyl)acetophenone

  • Methanol

  • Sodium borohydride (NaBH4)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 4-Methylbenzenesulfonyl chloride

  • Pyridine

  • Dimethyl sulfoxide (DMSO)

  • Sodium cyanide (NaCN)

  • 5N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reduction to Alcohol: Dissolve 4-(trifluoromethyl)acetophenone (0.05 mol) in methanol (100 mL). Add NaBH4 (0.05 mol) in portions while stirring. After reaction completion, evaporate methanol, wash the precipitate with water, and extract with dichloromethane. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to yield 1-(4-(trifluoromethyl)phenyl)ethanol.

  • Tosylation: Dissolve the alcohol (0.02 mol) in pyridine and add 4-methylbenzenesulfonyl chloride. Stir until the reaction is complete. Pour the mixture into iced water to precipitate the tosylated product.

  • Nitrile Formation: Dissolve the tosylated product (0.02 mol) in DMSO (20 mL) and add NaCN (0.02 mol). Reflux the solution at 90°C for 18 hours. Pour the mixture into iced water and extract with diethyl ether. Dry the organic layer and evaporate the solvent to obtain 2-(4-(trifluoromethyl)phenyl)propionitrile.

  • Hydrolysis to Acid: Dissolve the nitrile (0.015 mol) in 5N HCl (40 mL) and reflux for 1 hour. Extract the precipitated product with ethyl acetate. Dry the combined organic extracts and evaporate the solvent. Recrystallize the raw product from a suitable solvent to obtain pure 2-(4-(trifluoromethyl)phenyl)propanoic acid.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To accurately measure the acid dissociation constant (pKa) of the synthesized compounds.[9]

Materials:

  • Synthesized phenylpropanoic acid derivative

  • High-purity water (degassed)

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a known volume of water to create a solution of approximately 0.01 M.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Protocol 3: Determination of LogP via Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (LogP) as a measure of lipophilicity.[9][10]

Materials:

  • Synthesized phenylpropanoic acid derivative

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Separatory funnel or vials

  • HPLC system with a UV detector

  • Vortex mixer and centrifuge

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol and water by mixing them vigorously and allowing the layers to separate overnight.

  • Partitioning: Prepare a stock solution of the compound in the n-octanol phase. Add a known volume of this solution to a known volume of the water phase in a vial.

  • Equilibration: Cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing. Let the vial stand or centrifuge to achieve complete phase separation.

  • Quantification: Carefully remove an aliquot from each phase (n-octanol and water).

  • Analysis: Determine the concentration of the compound in each aliquot using a validated HPLC method.

  • Calculation: Calculate LogP using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Water]).

Protocol 4: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.[11][12][13][14]

Materials:

  • Synthesized phenylpropanoic acid derivative

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Control compounds (e.g., a high-clearance and a low-clearance drug)

  • Acetonitrile (with internal standard) for reaction quenching

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-incubate the compound (at a final concentration of ~1 µM) with liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Visualizing the Workflow and Mechanism

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_synthesis Synthesis & Purification cluster_analysis Comparative Analysis cluster_data Data Interpretation S1 Starting Materials S2 Chemical Reactions S1->S2 S3 Purification & Characterization S2->S3 A1 pKa Determination S3->A1 Pure Analogs A2 LogP Measurement S3->A2 Pure Analogs A3 Metabolic Stability Assay S3->A3 Pure Analogs A4 Biological Activity Assay S3->A4 Pure Analogs D1 Structure-Property Relationship A1->D1 A2->D1 A3->D1 A4->D1 D2 Structure-Activity Relationship (SAR) D1->D2 D3 Lead Optimization D2->D3 G cluster_pathway Inhibition of a Target Enzyme cluster_substituent Substituent Effect Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibitor Phenylpropanoic Acid Analog BindingSite Active Site Inhibitor->BindingSite Binds BindingSite->Enzyme CF3 -CF3: High Lipophilicity, Strong e- Withdrawal Note Substituent properties influence binding affinity at the active site. Cl -Cl: Moderate Lipophilicity, Moderate e- Withdrawal

Caption: A simplified pathway showing competitive inhibition influenced by substituents.

Conclusion

The strategic incorporation of a trifluoromethyl group on a phenylpropanoic acid scaffold offers a powerful method for enhancing drug-like properties. Compared to other halogens, the -CF3 group typically provides a superior combination of increased lipophilicity, metabolic stability, and electron-withdrawing strength. [2][4][5]These attributes can profoundly improve a compound's binding affinity, bioavailability, and overall pharmacokinetic profile, making trifluoromethylation an indispensable strategy in modern drug discovery. While the synthesis of trifluoromethylated compounds can present unique challenges, the potential rewards in terms of improved therapeutic performance often justify the effort. [4]This guide provides the foundational knowledge and practical protocols for researchers to effectively explore and harness the benefits of this "super halogen" in their own drug development programs.

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated in vivo efficacy of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid with established GABA analogs. Due to the limited availability of direct preclinical data for this specific molecule in the public domain, this analysis is built upon a foundation of structure-activity relationships (SAR) and experimental data from closely related compounds, including baclofen and phenibut. This guide is intended for researchers, scientists, and professionals in drug development to inform preclinical study design and hypothesis generation.

Introduction: The Rationale for Fluorination in GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic utility is limited by its inability to cross the blood-brain barrier. This has led to the development of GABA analogs, such as baclofen and phenibut, which are designed to penetrate the CNS and modulate GABAergic activity.[1] These compounds have found clinical applications as muscle relaxants, anxiolytics, and nootropics.[2]

The introduction of a trifluoromethyl (-CF3) group to the phenyl ring of a GABA analog, as in this compound, represents a strategic medicinal chemistry approach. The -CF3 group is a well-known bioisostere for other chemical moieties and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its target. In the context of GABA analogs, the addition of a fluorine-containing group is hypothesized to modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to improved potency and duration of action.

Comparative Analysis of In Vivo Efficacy

CompoundStructureIn Vivo ModelEfficacy MetricObservations
Baclofen β-(4-chlorophenyl)-GABAElevated Plus Maze (mice)No significant anxiolytic effect at 0.5, 1.5, and 2.5 mg/kg (i.p.)Sedation-like effects (reduced locomotor activity) observed at 2.5 mg/kg.[3]
Vogel Conflict Test (mice)Increased punished drinking, potentially due to analgesic effects.[3]
Social Contacts Test (mice)Anxiolytic effect observed at 1, 2.5, and 5 mg/kg (i.p.) in intact male mice.[4]
Phenibut β-phenyl-GABAVarious models in rodentsAnxiolytic and nootropic effects.[1]The psychopharmacological activity is similar to baclofen.[2]
This compound β-(4-trifluoromethylphenyl)-GABANot availableNot availableHypothesized Effects: Based on SAR, the electron-withdrawing nature of the -CF3 group at the para position is expected to enhance potency compared to phenibut. The increased lipophilicity may also improve CNS penetration.
F-phenibut β-(4-fluorophenyl)-GABAIn vitro binding assayHigher affinity for GABAB receptors than phenibut.[5][6]Suggests that halogenation increases potency.

Understanding the GABAergic Signaling Pathway

The therapeutic effects of these GABA analogs are primarily mediated through the activation of GABAB receptors, which are G-protein coupled receptors.

GABA_Signaling GABA_analog GABA Analog (e.g., Baclofen) GABAB_R GABAB Receptor GABA_analog->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K+ Efflux) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmission ↓ Neurotransmitter Release Ca_influx->Neurotransmission Hyperpolarization->Neurotransmission

Caption: Simplified GABAB receptor signaling pathway.

Upon binding of a GABA analog, the GABAB receptor activates an associated Gi/o protein. This leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity. Specifically, it inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

Methodologies for In Vivo Efficacy Assessment

To empirically determine and compare the efficacy of this compound, standardized and validated animal models of anxiety, sedation, and motor coordination are essential.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal_acclimation Acclimate Mice to test room Drug_admin Administer Compound (i.p. or p.o.) Animal_acclimation->Drug_admin Place_in_maze Place mouse in center of EPM Drug_admin->Place_in_maze Record_behavior Record for 5 min via video tracking Place_in_maze->Record_behavior Measure_params Measure: - Time in open arms - Open arm entries - Total arm entries Record_behavior->Measure_params Analyze_stats Statistical Analysis (e.g., ANOVA) Measure_params->Analyze_stats

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel compounds like (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is pivotal. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing this compound's waste stream. Due to its chemical structure—specifically the presence of a trifluoromethyl group—this compound is classified as a halogenated organic compound and must be managed as hazardous waste to ensure personnel safety and environmental protection.[1][2][3] The toxicological properties of this specific molecule have not been fully investigated, demanding a cautious approach to its handling and disposal.[4][5]

Hazard Assessment and Regulatory Framework

Understanding the "why" behind disposal procedures begins with a clear-eyed assessment of the compound's hazards and the regulations that govern them.

  • Inherent Hazards: this compound is known to be an irritant, causing potential skin, eye, and respiratory tract irritation.[5][6] Some data also suggests it may cause an allergic skin reaction.[5] Given its status as a research chemical, a complete toxicological profile is unavailable, meaning we must handle it with the prudence afforded to all potentially hazardous substances.[4][5]

  • Regulatory Imperative: The disposal of this chemical is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Because it contains a carbon-halogen bond (in the CF₃ group), it falls into the category of halogenated organic waste .[1][9] This classification is critical because these compounds are subject to stringent disposal regulations, including restrictions on land disposal, and typically require high-temperature incineration for complete destruction.[2][5]

  • Occupational Safety: The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals.[10][11][12] While this compound may not be a cytotoxic drug, the principles outlined in OSHA's guidelines for handling hazardous drugs provide a robust framework for minimizing exposure during all stages, including disposal.[12][13][14]

Personnel Safety & Protective Equipment (PPE)

A self-validating safety protocol relies on the consistent and correct use of PPE. The choice of PPE is directly dictated by the compound's known hazards and potential routes of exposure.

Task/OperationRequired Personal Protective Equipment (PPE)Rationale
Routine Handling & Weighing Safety goggles with side shields, standard lab coat, nitrile gloves.Protects against eye irritation from dust and incidental skin contact.[4][6]
Preparing Solutions All of the above, performed within a certified chemical fume hood.The fume hood provides critical respiratory protection from dust and potential aerosols.[5]
Packaging Waste for Disposal Safety goggles with side shields, lab coat, nitrile gloves.Prevents exposure during the final handling and sealing of the waste container.
Spill Cleanup Safety goggles, lab coat, double-gloving (nitrile), and an N95 respirator (if dust is airborne).Provides enhanced protection during an uncontrolled release of the solid material.[4]

Waste Segregation & Containerization: A Critical Control Point

The single most important step in a compliant disposal workflow is rigorous waste segregation. Improper segregation can lead to dangerous chemical reactions, non-compliant disposal, and significantly increased disposal costs.[3]

Step-by-Step Segregation and Labeling Protocol
  • Designate a Waste Container: Select a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug or bottle) exclusively for "Halogenated Organic Solid Waste."

  • Affix a Hazardous Waste Tag: Immediately label the container using your institution's official hazardous waste tag.[3] Before placing any waste inside, fill out the tag with:

    • The words "Hazardous Waste" .

    • Generator's Name and Laboratory Information.

    • The full chemical name: "this compound" .

    • Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").

  • Maintain Separation: This container is ONLY for this compound and other halogenated organic solids.

    • DO NOT add non-halogenated solvents (like acetone, ethanol, hexanes).

    • DO NOT add aqueous waste (acids, bases).[1]

    • DO NOT add metals or other incompatible waste streams.[3]

  • Keep Container Closed: The container must remain sealed at all times, except when adding waste. This is an EPA requirement.[3]

Comprehensive Disposal Procedure

This protocol covers the entire waste stream, from contaminated labware to the final pickup.

Protocol 1: Decontamination of Labware
  • Initial Rinse: Rinse contaminated glassware (beakers, flasks, spatulas) with a minimal amount of a suitable non-halogenated organic solvent (e.g., acetone or ethanol) to dissolve any remaining solid residue.

  • Collect Rinsate: This first rinse is now hazardous waste. Decant it into a designated "Halogenated Organic Liquid Waste" container. Never pour this down the drain.

  • Subsequent Cleaning: After the initial hazardous rinse, the glassware can be cleaned using standard laboratory procedures.

Protocol 2: Collection of Solid Waste
  • Unused Compound: Any expired or unneeded this compound must be disposed of as hazardous waste. Place it directly into your labeled "Halogenated Organic Solid Waste" container.

  • Contaminated Materials: Collect any grossly contaminated disposable items, such as weighing paper, paper towels from spill cleanup, and used gloves, in the same solid waste container.

  • Seal Securely: Once the container is approximately 75% full, or when the experiment is complete, securely seal the lid. Ensure the hazardous waste tag is complete and legible.

Protocol 3: Waste Accumulation and Disposal
  • Satellite Accumulation: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for collection requests.

  • Professional Disposal: EHS will consolidate the waste and transfer it to a licensed hazardous waste disposal contractor. The required disposal method for this chemical category is high-temperature incineration, which ensures the complete destruction of the halogenated organic molecules in an environmentally sound manner.[5]

Emergency Spill Management

In the event of a small-scale spill of the solid compound:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and two pairs of nitrile gloves.

  • Contain Spread: Prevent the powder from becoming airborne. Do not use a dry brush or towel.

  • Absorb/Collect: Gently cover the spill with an inert absorbent material.[5] Carefully scoop the material into your designated "Halogenated Organic Solid Waste" container.

  • Clean Area: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), then with soap and water. Place all cleanup materials into the waste container.

  • Report: Inform your lab supervisor and EHS office of the spill, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of waste generated from this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional EHS & Disposal WasteGen Waste Generation (Unused chemical, contaminated items, rinsate) HazardID 1. Hazard Identification Is it a Halogenated Organic? YES WasteGen->HazardID Segregate 2. Segregate Waste (Halogenated vs. Non-Halogenated vs. Aqueous) HazardID->Segregate Containerize 3. Containerize & Label (Use correct container, complete 'Hazardous Waste' tag) Segregate->Containerize Accumulate 4. Accumulate in SAA (Keep container closed in a designated Satellite Accumulation Area) Containerize->Accumulate EHS_Pickup 5. EHS Pickup Request Accumulate->EHS_Pickup Final_Disposal 6. Final Disposal (Licensed contractor performs high-temperature incineration) EHS_Pickup->Final_Disposal

Caption: Decision workflow for compliant disposal of this compound.

References

  • OSHA Work-Practice Guidelines for Personnel Dealing with Cytotoxic (Antineoplastic) Drugs. American Journal of Health-System Pharmacy. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Waste Management: The New Regulations. MedLab Magazine. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Health Care Facilities - Hazardous Drugs. Oregon Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Segregation Guideline. Bucknell University. [Link]

  • Material Safety Data Sheet for a similar compound. Cole-Parmer. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Chemical Waste Guideline: Halogenated Solvents. Temple University. [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of pharmaceutical research and development, the meticulous handling of novel chemical entities is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, immediate safety protocols and logistical information for the handling of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, a specialized amino acid derivative. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure that your work with this compound is conducted with the highest degree of safety and precision. This document is structured to provide a deep, causal understanding of the recommended personal protective equipment (PPE) and associated procedures, empowering you to work with confidence.

Core Principles of Chemical Handling: A Proactive Stance

Before detailing specific PPE, it is crucial to underscore that PPE is the final line of defense. The primary methods for protecting laboratory personnel are the implementation of engineering and administrative controls.

  • Engineering Controls: All handling of this compound in solid (powder) form or as a solution should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear and concise standard operating procedures (SOPs) for handling, storage, and disposal must be established and readily accessible.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing & Aliquoting (Solid) Safety gogglesDouble-gloved nitrile glovesChemical-resistant lab coatN95 respirator (or higher)
Solution Preparation & Handling Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronNot required if in a fume hood
Accidental Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsAir-purifying respirator with appropriate cartridges

Eye and Face Protection: Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory when handling solutions of this compound to provide a seal around the eyes and protect against splashes.[3] For procedures with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing, a face shield should be worn in conjunction with goggles for full facial protection.[5]

Hand Protection: Given the aromatic and halogenated nature of this compound, nitrile gloves are the recommended minimum for incidental contact.[6][7] Nitrile provides good resistance to a range of chemicals and is a suitable alternative for individuals with latex allergies.[8] For extended contact or when handling concentrated solutions, more robust gloves such as neoprene should be considered.[8][9] It is imperative to inspect gloves for any signs of degradation or punctures before each use and to change them immediately in the event of contamination.[6] The practice of double-gloving is strongly recommended when handling the solid form to provide an additional barrier.

Body Protection: A standard laboratory coat is sufficient for low-volume solution work. However, when weighing the solid compound or handling larger quantities of solutions, a chemical-resistant lab coat or apron should be worn over regular clothing to protect against spills.[5]

Respiratory Protection: While engineering controls like a fume hood are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations. When weighing the solid compound outside of a containment hood, or in the event of a significant spill where airborne dust or aerosols may be generated, an N95 respirator is the minimum requirement. For spill cleanup involving larger quantities, an air-purifying respirator with organic vapor and particulate cartridges may be necessary.[10][11] The use of respirators requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Task Assess Task & Hazards Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_Coat 1. Don Lab Coat/Coveralls Select_PPE->Don_Coat Don_Respirator 2. Don Respirator (if required) Don_Coat->Don_Respirator Don_Goggles 3. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.